molecular formula C5H8O5 B117923 D-Arabinono-1,4-lactone CAS No. 2782-09-4

D-Arabinono-1,4-lactone

Cat. No.: B117923
CAS No.: 2782-09-4
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-JJYYJPOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-arabinono-1,4-lactone is an arabinono-1,4-lactone. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a D-arabinonic acid. It is an enantiomer of a L-arabinono-1,4-lactone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-JJYYJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13280-76-7, 2782-09-4
Record name Arabinono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13280-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Arabinono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2782-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinonic acid, gamma-lactone, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of D-Arabinono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinono-1,4-lactone is a naturally occurring furanose, a five-carbon sugar lactone, that plays a significant role as a metabolite in various organisms, most notably in the yeast Saccharomyces cerevisiae.[1] Its structural similarity to L-ascorbic acid (Vitamin C) and its position as a key intermediate in the biosynthesis of D-erythroascorbic acid underscore its importance in cellular biochemistry and antioxidant pathways. This technical guide provides a comprehensive overview of the structure, properties, and relevant experimental protocols for this compound, aimed at researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Chemical Structure and Identifiers

This compound is the gamma-lactone of D-arabinonic acid. The molecule features a five-membered tetrahydrofuran ring with three hydroxyl groups. The systematic IUPAC name for this compound is (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one.[1][2]

Below is a diagram illustrating the chemical structure of this compound.

D_erythroascorbic_acid_biosynthesis D_arabinose D-Arabinose D_arabinono_lactone This compound D_arabinose->D_arabinono_lactone D-arabinose dehydrogenase (NAD(P)+ -> NAD(P)H) D_erythroascorbic_acid D-Erythroascorbic Acid D_arabinono_lactone->D_erythroascorbic_acid this compound oxidase (O2 -> H2O2)

References

An In-depth Technical Guide to D-Arabinono-1,4-lactone: Chemical and Physical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of D-Arabinono-1,4-lactone, a key intermediate in various biochemical pathways and a molecule of interest for researchers in drug development and the life sciences. This document collates essential data, experimental protocols, and pathway visualizations to serve as a foundational resource for scientists.

Chemical and Physical Properties

This compound, a gamma-lactone form of D-arabinonic acid, is a pentose sugar derivative. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₈O₅[1]
Molecular Weight 148.11 g/mol [1]
CAS Number 2782-09-4[2]
IUPAC Name (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[1]
Synonyms D-Arabinonic acid γ-lactone, D-Arabono-1,4-lactone, 1,4-D-Arabinonolactone[2]
Appearance White crystals
Melting Point 94-100 °C
Optical Rotation [α]/D +72.0° ± 3.0° (c = 1 in H₂O)
Water Solubility Predicted: 847 g/L
logP (predicted) -2.0 to -2.1
pKa (predicted, strongest acidic) 11.63

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, D₂O): δ = 4.62 (dd, 1H, J = 1.4, 1.4 Hz, H-1), 4.27 (d, 1H, J = 8.9 Hz, H-2), 3.97–4.01 (m, 2H, H-2, H-5a), 3.77 (d, 1H, J = 4.7 Hz, H-5b).[3]

¹³C NMR (20 MHz, D₂O): The proton-coupled ¹³C NMR spectrum has been reported, allowing for the unambiguous assignment of all carbon signals.

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound

Method 1: Photocatalytic Conversion from D-Fructose

A recent study has demonstrated the production of this compound from the photocatalytic degradation of D-fructose.[3]

  • Reactants: D-fructose, TiO₂ photocatalyst.

  • Conditions: The reaction is carried out under UV light irradiation in an aqueous solution.

  • Mechanism: The formation of this compound is proposed to occur via an α-scission at the C1-C2 position of D-fructose.[3]

  • Product Isolation: The product can be isolated and purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC).[3]

Method 2: Enzymatic Synthesis from D-Arabinose

This compound is a direct product of the enzymatic oxidation of D-arabinose.

  • Enzyme: D-arabinose dehydrogenase.

  • Reaction: D-arabinose + NAD(P)⁺ → this compound + NAD(P)H.[2]

  • Significance: This reaction is a key step in the biosynthesis of D-erythroascorbic acid in organisms like Saccharomyces cerevisiae.[2]

Purification and Analysis
  • Purification: As demonstrated in the photocatalytic synthesis, HPLC is an effective method for the purification of this compound from complex mixtures.[3]

  • Analysis: The identity and purity of the synthesized lactone can be confirmed using a combination of analytical techniques including HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and NMR spectroscopy.[3]

Biological Significance and Pathways

This compound is a crucial intermediate in the biosynthesis of D-erythroascorbic acid, an analogue of Vitamin C found in some fungi.[4]

D_Erythroascorbic_Acid_Biosynthesis D_Arabinose D-Arabinose enzyme1 D-arabinose dehydrogenase D_Arabinose->enzyme1 D_Arabinono_lactone This compound enzyme2 This compound oxidase (ALO) D_Arabinono_lactone->enzyme2 Dehydro_D_arabinono_lactone Dehydro-D-arabinono-1,4-lactone D_Erythroascorbic_acid D-Erythroascorbic Acid Dehydro_D_arabinono_lactone->D_Erythroascorbic_acid Spontaneous enzyme1->D_Arabinono_lactone enzyme2->Dehydro_D_arabinono_lactone

Caption: Biosynthetic pathway of D-Erythroascorbic Acid from D-Arabinose.

The enzymatic oxidation of D-arabinose yields this compound, which is subsequently oxidized by this compound oxidase (ALO) to dehydro-D-arabinono-1,4-lactone.[4] This product can then be converted to D-erythroascorbic acid.

Conclusion

This technical guide provides a summary of the key chemical and physical properties of this compound, along with insights into its synthesis and biological relevance. The provided data and protocols are intended to support researchers in their investigations and applications of this important molecule. Further research into classical chemical synthesis routes and detailed spectroscopic characterization will continue to enhance our understanding and utilization of this compound.

References

The Enigmatic Presence of D-Arabinono-1,4-lactone in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinono-1,4-lactone, a sugar lactone biochemically significant in certain fungi as a precursor to the ascorbic acid analogue, D-erythroascorbic acid, occupies a more cryptic role within the plant kingdom. While not a constituent of the canonical Smirnoff-Wheeler pathway for L-ascorbic acid (Vitamin C) biosynthesis in plants, recent metabolomic analyses have confirmed its natural occurrence in select species, including Brassica napus and Solanum lycopersicum[1]. This guide provides a comprehensive overview of the current understanding of this compound in plants, addressing its known occurrences, plausible biosynthetic context, and methodologies for its investigation. The conspicuous absence of extensive quantitative data and dedicated experimental protocols in the current body of literature underscores the nascent stage of research in this area, presenting a fertile ground for future discovery.

Natural Occurrence and Quantitative Data

The presence of this compound in plants has been primarily identified through untargeted metabolomic profiling. These studies, while confirming its existence, have not yet provided quantitative concentration data. To offer a frame of reference for researchers, the following table summarizes typical concentration ranges of other relevant sugars and lactones in plant tissues.

CompoundPlant SpeciesTissueTypical Concentration RangeCitation
SucroseVariousPhloem Sap18-25% (w/wt)[2][3]
GlucoseLupinus albusLeaves5-7 times increase under drought[4]
FructoseLupinus albusLeaves5-7 times increase under drought[4]
L-ascorbic acidVariousLeaves1-5 mM[5]
L-ascorbic acidVariousChloroplasts20-25 mM[5][6]
Sesquiterpene LactonesLactuca sativa (Lettuce)CoreRelative peak area changes post-harvest[7]

Note: The concentrations of sugars can vary significantly based on environmental conditions, developmental stage, and genetic factors.

Biosynthetic Pathways: Established and Hypothesized

The Canonical L-Ascorbic Acid Biosynthesis Pathway in Plants (Smirnoff-Wheeler Pathway)

The primary route to L-ascorbic acid in plants is the Smirnoff-Wheeler pathway, which proceeds from D-glucose through a series of intermediates to L-galactono-1,4-lactone, the immediate precursor to Vitamin C[5][8][9]. This compound is not an intermediate in this pathway.

Smirnoff-Wheeler Pathway D_Glucose D-Glucose GDP_D_Mannose GDP-D-Mannose D_Glucose->GDP_D_Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GME L_Galactose_1_P L-Galactose-1-Phosphate GDP_L_Galactose->L_Galactose_1_P VTC2/5 L_Galactose L-Galactose L_Galactose_1_P->L_Galactose VTC4 L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-GalDH L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->L_Ascorbic_Acid L-GalLDH

Figure 1. The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.
D-Erythroascorbic Acid Biosynthesis in Yeast: A Potential Analogy

In contrast to plants, some yeasts like Saccharomyces cerevisiae synthesize a C5 analogue of ascorbic acid, D-erythroascorbic acid. This pathway utilizes this compound as a key intermediate[5][10][11]. The final step is catalyzed by this compound oxidase (ALO)[5]. Given the structural homology between plant L-galactono-1,4-lactone dehydrogenase and yeast ALO, it is plausible that plants retain a latent or alternative pathway involving similar chemistry.

Yeast D-Erythroascorbic Acid Pathway D_Arabinose D-Arabinose D_Arabinono_1_4_lactone This compound D_Arabinose->D_Arabinono_1_4_lactone D-arabinose dehydrogenase Dehydro_D_arabinono_1_4_lactone Dehydro-D-arabinono-1,4-lactone D_Arabinono_1_4_lactone->Dehydro_D_arabinono_1_4_lactone This compound oxidase (ALO) D_Erythroascorbic_Acid D-Erythroascorbic Acid Dehydro_D_arabinono_1_4_lactone->D_Erythroascorbic_Acid Spontaneous

Figure 2. Biosynthesis of D-erythroascorbic acid in yeast via this compound.

Experimental Protocols

Generalized Protocol for Extraction of Polar Metabolites

This protocol is a generalized procedure for the extraction of polar and semi-polar metabolites from plant tissues, adapted for the analysis of this compound. Optimization will be required for specific plant matrices.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: Methanol:Chloroform:Water (3:1:1 v/v/v)

  • Internal standard (e.g., ¹³C-Sorbitol)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Mortar and pestle

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Sample Collection and Quenching: Harvest approximately 25-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a pre-weighed microcentrifuge tube. Add 1 mL of the pre-chilled extraction solvent and a known amount of internal standard.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Incubation: Incubate the sample on a shaker for 15 minutes at 4°C.

  • Phase Separation: Add 300 µL of chloroform and 600 µL of ultrapure water. Vortex for 15 seconds and then centrifuge at 4,000 rpm for 15 minutes at 4°C to separate the polar (upper aqueous-methanol phase) and non-polar (lower chloroform phase) layers.

  • Collection of Polar Phase: Carefully pipette the upper polar phase into a new microcentrifuge tube.

  • Drying: Dry the collected polar phase in a vacuum concentrator overnight without heating.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Quantitative analysis of this compound can be achieved using LC-MS. A hydrophilic interaction chromatography (HILIC) column is recommended for the separation of highly polar compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: HILIC column (e.g., ZIC-pHILIC)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water

  • Gradient: A linear gradient from high organic to high aqueous content.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Conditions (Example):

  • Ionization Mode: Negative ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion (m/z): 147.03 [M-H]⁻

    • Product Ions: To be determined by infusion of a pure standard.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated with authentic standards of this compound.

Proposed Research Workflow

The limited knowledge of this compound in plants necessitates a structured research approach to elucidate its role.

Research_Workflow cluster_0 Phase 1: Confirmation and Quantification cluster_1 Phase 2: Biosynthetic Investigation cluster_2 Phase 3: Functional Analysis Metabolomics Untargeted Metabolomics (e.g., in Brassica, Solanum) Targeted_Quant Develop Targeted LC-MS Method (Protocol 3.2) Metabolomics->Targeted_Quant Quantify Quantify this compound under various conditions (stress, development) Targeted_Quant->Quantify Labeling Isotope Labeling Studies (e.g., ¹³C-D-Arabinose feeding) Quantify->Labeling Enzyme_Assays In vitro assays with homologous plant enzymes (e.g., L-GalLDH) Labeling->Enzyme_Assays Gen_Screening Genetic Screening of mutant libraries Enzyme_Assays->Gen_Screening Overexpression Overexpression/knockout of candidate genes Gen_Screening->Overexpression Phenotyping Phenotypic analysis of modified plants Overexpression->Phenotyping

Figure 3. A proposed workflow for investigating the role of this compound in plants.

Conclusion and Future Perspectives

The confirmed, albeit unquantified, presence of this compound in plant species such as Brassica napus and Solanum lycopersicum opens a new avenue of inquiry in plant biochemistry. While its role is likely not central to the primary L-ascorbic acid biosynthesis pathway, its existence suggests the possibility of an alternative or ancillary metabolic route, perhaps activated under specific physiological or environmental conditions. The structural relationship between the key enzymes in the plant L-ascorbic acid pathway and the yeast D-erythroascorbic acid pathway further fuels this hypothesis.

Future research, guided by the methodologies and workflow proposed in this guide, should focus on the robust quantification of this compound across a wider range of plant species and conditions. Elucidating its biosynthetic origin through isotope labeling studies and identifying the enzymes responsible for its metabolism will be critical next steps. Ultimately, understanding the functional significance of this enigmatic lactone could reveal novel aspects of plant stress response, antioxidant systems, or carbohydrate metabolism, with potential applications in crop improvement and the development of novel plant-derived compounds.

References

The Role of D-Arabinono-1,4-lactone in Saccharomyces cerevisiae Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic role of D-Arabinono-1,4-lactone in the budding yeast Saccharomyces cerevisiae. It details the enzymatic conversion of this lactone, its significance in the oxidative stress response, and the key experimental methodologies used for its study.

Executive Summary

This compound is a key metabolic intermediate in Saccharomyces cerevisiae, primarily serving as the direct precursor to D-erythroascorbic acid, a five-carbon analog of L-ascorbic acid (Vitamin C). This biosynthesis is a crucial component of the yeast's antioxidant defense system. The central enzyme in this process is this compound oxidase, encoded by the ALO1 gene. This mitochondrial enzyme catalyzes the oxidation of this compound to D-erythroascorbic acid, which in turn helps to mitigate the damaging effects of reactive oxygen species (ROS). Understanding this pathway is critical for research into yeast physiology, stress resistance, and for the development of robust yeast strains for industrial applications.

D-Erythroascorbic Acid Biosynthesis Pathway

In S. cerevisiae, this compound is the substrate for the final step in the biosynthesis of D-erythroascorbic acid.[1] The pathway begins with D-arabinose and involves two key enzymatic reactions.

D_Erythroascorbic_Acid_Biosynthesis D_arabinose D-Arabinose D_arabinono_lactone This compound D_arabinose->D_arabinono_lactone D-arabinose dehydrogenase (ARA1) D_erythroascorbic_acid D-Erythroascorbic Acid D_arabinono_lactone->D_erythroascorbic_acid this compound oxidase (ALO1)

D-Erythroascorbic Acid Biosynthesis Pathway in S. cerevisiae.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the D-erythroascorbic acid biosynthesis pathway.

Enzyme Kinetic Parameters

Comprehensive kinetic data for S. cerevisiae this compound oxidase (Alo1p) is limited in the available literature. However, studies on the ortholog from the related yeast Candida albicans and the preceding enzyme in the pathway provide valuable context.

EnzymeSubstrateKm (mM)OrganismReference
This compound oxidaseThis compound44.1Candida albicans(Huh et al., 1994)
D-arabinose dehydrogenase (Ara1p)D-arabinose161Saccharomyces cerevisiae(Kim et al., 2002)
D-arabinose dehydrogenase (Ara1p)L-xylose24Saccharomyces cerevisiae(Kim et al., 2002)
D-arabinose dehydrogenase (Ara1p)L-fucose98Saccharomyces cerevisiae(Kim et al., 2002)
D-arabinose dehydrogenase (Ara1p)L-galactose180Saccharomyces cerevisiae(Kim et al., 2002)
Effects of ALO1 Gene Expression on Metabolite Levels and Enzyme Activity

Overexpression of the ALO1 gene significantly impacts the intracellular concentration of D-erythroascorbic acid and the total activity of this compound oxidase.

Genetic BackgroundParameterFold IncreaseReference
ALO1 OverexpressionIntracellular D-erythroascorbic acid6.9(Huh et al., 1998)[1]
ALO1 OverexpressionThis compound oxidase activity7.3(Huh et al., 1998)[1]

Role in Oxidative Stress Response

The primary physiological role of the this compound metabolic pathway is to provide the cell with D-erythroascorbic acid, which functions as a potent antioxidant.[1] This molecule helps to protect the cell from damage caused by reactive oxygen species (ROS) that are generated during normal aerobic metabolism or in response to environmental stressors.

Oxidative_Stress_Response ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (DNA, proteins, lipids) ROS->Cellular_Damage causes D_arabinono_lactone This compound ALO1 ALO1 (oxidase) D_arabinono_lactone->ALO1 D_erythroascorbic_acid D-Erythroascorbic Acid ALO1->D_erythroascorbic_acid catalyzes D_erythroascorbic_acid->ROS scavenges Stress_Resistance Increased Stress Resistance D_erythroascorbic_acid->Stress_Resistance leads to

Role of D-erythroascorbic acid in mitigating oxidative stress.

Deletion of the ALO1 gene results in an inability to produce D-erythroascorbic acid and leads to increased sensitivity to oxidative stressors like hydrogen peroxide.[1] Conversely, overexpression of ALO1 enhances resistance to such stresses.[1] This highlights the importance of this compound metabolism in maintaining redox homeostasis in S. cerevisiae.

Experimental Protocols

The following sections detail representative methodologies for studying the this compound metabolic pathway.

This compound Oxidase Activity Assay

This protocol is adapted from methods described for assaying aldonolactone oxidases.

  • Preparation of Mitochondrial Fractions:

    • Grow yeast cells to mid-log phase in appropriate media (e.g., YPD).

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Spheroplast the cells using zymolyase.

    • Homogenize the spheroplasts in a hypotonic buffer containing protease inhibitors.

    • Isolate mitochondria by differential centrifugation. Resuspend the final mitochondrial pellet in assay buffer.

  • Enzyme Assay:

    • The assay measures the formation of hydrogen peroxide, a product of the oxidation reaction, using a coupled colorimetric reaction.

    • The reaction mixture (1 ml) contains:

      • 50 mM potassium phosphate buffer (pH 6.1)

      • 0.5 mM o-dianisidine

      • 10 units of horseradish peroxidase

      • 50 mM this compound (substrate)

    • Start the reaction by adding the mitochondrial protein extract.

    • Monitor the increase in absorbance at 460 nm, which corresponds to the oxidation of o-dianisidine.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H2O2 per minute.

Quantification of D-Erythroascorbic Acid by HPLC

This protocol is based on HPLC with electrochemical detection, a sensitive method for quantifying ascorbate and its analogs.

  • Sample Preparation:

    • Harvest yeast cells and immediately quench metabolism by resuspending in a cold extraction buffer (e.g., 10% trichloroacetic acid or 6% metaphosphoric acid).

    • Lyse the cells by vortexing with glass beads.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A suitable aqueous buffer, such as 50 mM potassium phosphate with 0.2 mM EDTA, pH 3.0.

    • Detection: An electrochemical detector set to an oxidative potential (e.g., +0.6 V).

    • Quantification: Compare the peak area of the sample to a standard curve generated with known concentrations of D-erythroascorbic acid. The retention time for D-erythroascorbic acid is typically distinct from that of L-ascorbic acid.

Oxidative Stress Sensitivity Assay

This protocol assesses the phenotypic consequences of altered D-erythroascorbic acid biosynthesis.

  • Yeast Strains: Wild-type, alo1Δ deletion mutant, and an ALO1 overexpression strain.

  • Spot Assay:

    • Grow yeast strains overnight in liquid media.

    • Normalize the cell density of all cultures.

    • Perform a 10-fold serial dilution of each culture.

    • Spot 5 µl of each dilution onto agar plates (e.g., YPD) containing various concentrations of an oxidizing agent (e.g., 0 mM, 2 mM, 4 mM H2O2).

    • Incubate the plates at 30°C for 2-3 days and document the growth.

    • Increased sensitivity is indicated by reduced growth of the mutant strain at lower concentrations of the oxidizing agent compared to the wild-type.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the role of this compound and the ALO1 gene in S. cerevisiae.

Experimental_Workflow cluster_0 Strain Construction cluster_1 Phenotypic Analysis cluster_2 Biochemical & Metabolomic Analysis cluster_3 Data Interpretation WT Wild-Type S. cerevisiae Deletion Gene Deletion (alo1Δ) WT->Deletion Genetic Modification Overexpression Gene Overexpression (pALO1) WT->Overexpression Genetic Modification Stress_Assay Oxidative Stress Sensitivity Assay WT->Stress_Assay Enzyme_Assay Enzyme Activity Assay WT->Enzyme_Assay Metabolite_Quant Metabolite Quantification (HPLC) WT->Metabolite_Quant Deletion->Stress_Assay Deletion->Enzyme_Assay Deletion->Metabolite_Quant Overexpression->Stress_Assay Overexpression->Enzyme_Assay Overexpression->Metabolite_Quant Interpretation Correlate Genotype, Metabolome, and Phenotype Stress_Assay->Interpretation Enzyme_Assay->Interpretation Metabolite_Quant->Interpretation

Experimental workflow for ALO1 gene function characterization.

Conclusion and Future Directions

This compound is a crucial metabolite in S. cerevisiae, positioned at the final step of D-erythroascorbic acid synthesis. This pathway is integral to the yeast's ability to counteract oxidative stress. The information presented in this guide provides a foundation for researchers interested in yeast metabolism, stress physiology, and industrial biotechnology.

Future research could focus on:

  • Detailed kinetic characterization of the S. cerevisiae this compound oxidase (Alo1p).

  • Elucidation of the regulatory mechanisms governing ALO1 gene expression in response to different environmental stimuli.

  • Exploring the potential of engineering this pathway to develop yeast strains with enhanced robustness for industrial fermentation processes where oxidative stress is a limiting factor.

  • Investigating potential signaling roles of D-erythroascorbic acid beyond its direct antioxidant function.

References

Technical Guide: Biosynthesis of D-Erythroascorbic Acid from D-Arabinono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythroascorbic acid, a C5 analogue of L-ascorbic acid (Vitamin C), is a significant antioxidant found in various yeasts, including Saccharomyces cerevisiae and the pathogenic Candida albicans. Its biosynthesis from D-arabinose is a two-step enzymatic pathway. This guide focuses on the terminal and committing step: the conversion of D-arabinono-1,4-lactone to D-erythroascorbic acid. This reaction is catalyzed by the flavin-containing enzyme this compound oxidase (ALO). Understanding this pathway is crucial for research into fungal metabolism, oxidative stress response, and virulence, offering potential targets for novel antifungal drug development. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for its study, and quantitative data on the key enzyme involved.

The Biosynthetic Pathway

The conversion of this compound to D-erythroascorbic acid is the final step in the biosynthesis of this antioxidant molecule in yeasts. The pathway is analogous to the final step of L-ascorbic acid synthesis in plants and animals.[1][2]

The key enzyme in this conversion is This compound oxidase (ALO) , encoded by the ALO1 gene in both Saccharomyces cerevisiae and Candida albicans.[1][3][4] This enzyme is a flavoprotein, utilizing a covalently bound Flavin Adenine Dinucleotide (FAD) as a cofactor.[1] It catalyzes the oxidation of this compound using molecular oxygen as an electron acceptor, producing D-erythroascorbic acid and hydrogen peroxide.[5] In C. albicans, ALO is localized to the mitochondria and has been implicated as a virulence factor, with its disruption leading to attenuated pathogenicity.[1][3]

The overall two-step biosynthesis from D-arabinose is as follows:

  • D-arabinose → this compound

    • Enzyme: D-arabinose dehydrogenase

  • This compound + O₂ → D-erythroascorbic acid + H₂O₂

    • Enzyme: this compound oxidase (ALO)

This guide will focus on the characterization and analysis of the second step.

D-Erythroascorbic Acid Biosynthesis Biosynthesis of D-Erythroascorbic Acid cluster_pathway Core Pathway D_Arabinono_Lactone This compound O2 O₂ D_Erythroascorbic_Acid D-Erythroascorbic Acid D_Arabinono_Lactone->D_Erythroascorbic_Acid this compound oxidase (ALO) H2O2 H₂O₂ O2->H2O2

Figure 1: The final step in D-erythroascorbic acid biosynthesis.

Quantitative Data

The following tables summarize the key quantitative parameters for this compound oxidase (ALO) purified from Candida albicans ATCC 10231.

Table 1: Purification of this compound oxidase from Candida albicans
Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (fold)
Mitochondrial Extract1520144.40.0951001
Triton X-100 Solubilization880123.20.1485.31.47
Ammonium Sulfate Ppt.31594.50.3065.43.16
Anion-Exchange45.275.91.6852.617.7
Hydrophobic-Interaction10.158.65.8040.661.1
Gel-Filtration2.341.418.028.7189.5
Dye-Ligand Chromatography0.530.660.721.2639

Data adapted from Huh et al., 1994.[1]

Table 2: Kinetic and Physicochemical Properties of C. albicans this compound oxidase
ParameterValue
Apparent Km (this compound) 44.1 mM[1]
Optimal pH 6.1[1]
Optimal Temperature 40°C[1]
Molecular Mass (SDS-PAGE) 66.7 kDa[1]
Molecular Mass (Gel Filtration) 110 kDa[1]
Cofactor Covalently bound FAD[1]

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of this compound oxidase and the analysis of its product.

Purification of this compound oxidase from Candida albicans

This protocol is based on the method described by Huh et al. (1994).[1]

3.1.1 Preparation of Mitochondrial Fraction

  • Harvest C. albicans cells from culture by centrifugation.

  • Wash cells with a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Resuspend cells in a spheroplasting buffer (e.g., 1.2 M sorbitol, 10 mM EDTA, 50 mM potassium phosphate, pH 7.5) with lytic enzymes.

  • Incubate to generate spheroplasts.

  • Homogenize spheroplasts in a hypotonic buffer (e.g., 0.6 M mannitol, 2 mM EDTA, 10 mM Tris/HCl, pH 7.4).

  • Perform differential centrifugation to isolate mitochondria. The final mitochondrial pellet is obtained by high-speed centrifugation (e.g., 12,000 x g).

3.1.2 Enzyme Solubilization and Purification

  • Solubilization: Resuspend the mitochondrial pellet in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in 50 mM potassium phosphate, pH 7.5) and stir for 1 hour at 4°C. Centrifuge at 100,000 x g to collect the solubilized supernatant.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the solubilized proteins with ammonium sulfate. Collect the fraction that precipitates between 40-70% saturation.

  • Chromatography:

    • Anion-Exchange: Load the dialyzed protein fraction onto a DEAE-Sepharose column equilibrated with buffer. Elute with a linear salt gradient (e.g., 0-0.5 M NaCl).

    • Hydrophobic-Interaction: Apply the active fractions to a Phenyl-Sepharose column and elute with a decreasing salt gradient.

    • Gel-Filtration: Further purify the active fractions on a Sephacryl S-200 column.

    • Dye-Ligand: As a final step, use a Cibacron Blue 3GA agarose column and elute with a high salt concentration.

Enzyme_Purification_Workflow Workflow for ALO Purification start C. albicans Cells mito_prep Mitochondrial Fraction Preparation start->mito_prep solubilization Triton X-100 Solubilization mito_prep->solubilization ammonium_sulfate Ammonium Sulfate Precipitation (40-70%) solubilization->ammonium_sulfate anion_exchange Anion-Exchange Chromatography ammonium_sulfate->anion_exchange hydrophobic Hydrophobic Interaction Chromatography anion_exchange->hydrophobic gel_filtration Gel-Filtration Chromatography hydrophobic->gel_filtration dye_ligand Dye-Ligand Chromatography gel_filtration->dye_ligand end Purified ALO dye_ligand->end

Figure 2: Experimental workflow for the purification of ALO.
This compound Oxidase Enzyme Assay

This spectrophotometric assay measures the formation of D-erythroascorbic acid, which absorbs light at 265 nm.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Potassium Phosphate Buffer (pH 6.1)

    • 50 mM this compound (substrate)

    • Enzyme solution (e.g., purified ALO or cell lysate)

  • Initiation: Start the reaction by adding the enzyme solution to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 265 nm over time at 40°C using a spectrophotometer.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of D-erythroascorbic acid at 265 nm. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-erythroascorbic acid per minute.

Quantification of D-Erythroascorbic Acid by HPLC

This method allows for the separation and quantification of D-erythroascorbic acid from cell extracts or reaction mixtures.

  • Sample Preparation:

    • For cell extracts, quench metabolism and extract with an acid (e.g., 10% trichloroacetic acid).

    • Centrifuge to remove cell debris.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An aqueous buffer with an organic modifier (e.g., 0.2 M KH₂PO₄-H₃PO₄, pH 3.0).

    • Detector: Electrochemical detector (ECD) or UV detector set at 265 nm.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the D-erythroascorbic acid peak by comparing its retention time with a known standard.

    • Quantify the amount of D-erythroascorbic acid by integrating the peak area and comparing it to a standard curve.

Functional Analysis of the ALO1 Gene

The role of the ALO1 gene can be investigated through gene disruption and overexpression studies.

3.4.1 ALO1 Gene Disruption in Saccharomyces cerevisiae

  • Construct Disruption Cassette:

    • Amplify a selectable marker gene (e.g., kanMX) by PCR.

    • Use primers that contain sequences homologous to the regions flanking the ALO1 open reading frame.

  • Yeast Transformation:

    • Transform the PCR-generated disruption cassette into a wild-type S. cerevisiae strain using the lithium acetate method.

  • Selection and Verification:

    • Select for transformants on a medium containing the appropriate antibiotic (e.g., G418 for kanMX).

    • Verify the correct integration of the disruption cassette and the deletion of the ALO1 gene by PCR and Southern blot analysis.

Gene_Disruption_Workflow Workflow for ALO1 Gene Disruption start Selectable Marker Gene (e.g., kanMX) pcr PCR Amplification with ALO1 flanking sequences start->pcr cassette Disruption Cassette pcr->cassette transformation Lithium Acetate Transformation cassette->transformation yeast Wild-Type S. cerevisiae yeast->transformation selection Selection on Antibiotic Medium transformation->selection verification Verification by PCR & Southern Blot selection->verification end alo1Δ Mutant Strain verification->end

Figure 3: Workflow for creating an ALO1 gene deletion mutant.

Conclusion

The enzymatic conversion of this compound to D-erythroascorbic acid by this compound oxidase is a critical step in the antioxidant defense system of certain yeasts. The protocols and data presented in this guide provide a framework for the detailed investigation of this pathway. Such studies are essential for a deeper understanding of fungal physiology and may pave the way for the development of novel therapeutic agents targeting fungal-specific metabolic pathways. The provided methodologies for enzyme purification, kinetic analysis, and genetic manipulation are foundational for researchers in mycology, biochemistry, and drug discovery.

References

D-Arabinono-1,4-lactone: A Technical Guide to its Role as a Precursor in Erythroascorbate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of D-Arabinono-1,4-lactone and its pivotal role as the direct precursor to D-erythroascorbic acid, a five-carbon analog of Vitamin C found in yeast. This document details the biosynthetic pathway, the key enzyme involved, relevant quantitative data, and detailed experimental protocols for the synthesis of the precursor and the characterization of the enzymatic conversion.

Introduction to Erythroascorbate Biosynthesis

In many yeast species, such as Saccharomyces cerevisiae, D-erythroascorbic acid serves as a significant antioxidant.[1] The biosynthesis of this molecule is analogous to the terminal step in the synthesis of L-ascorbic acid (Vitamin C) in plants and animals.[2] The pathway originates from the pentose sugar D-arabinose and proceeds through the intermediate this compound.

The final and committing step in this pathway is the oxidation of this compound to D-erythroascorbic acid. This reaction is catalyzed by the mitochondrial enzyme this compound oxidase (ALO).[3]

The Core Biosynthetic Pathway

The conversion of D-arabinose to D-erythroascorbic acid is a two-step process primarily occurring in the mitochondria of yeast.

Erythroascorbate_Biosynthesis cluster_legend Legend D_arabinose D-Arabinose DAL This compound D_arabinose->DAL D-arabinose dehydrogenase EAA D-Erythroascorbic Acid DAL->EAA this compound oxidase (ALO) precursor Precursor intermediate Key Intermediate product Final Product

Erythroascorbate Biosynthesis Pathway.

Quantitative Data

The following tables summarize the key quantitative data related to the enzymatic conversion of this compound to D-erythroascorbic acid.

Table 1: Enzyme Properties of this compound Oxidase (ALO) from Saccharomyces cerevisiae
PropertyValueReference
Gene ALO1[4]
Subcellular Location Mitochondria[3]
Cofactor FAD[5]
Specific Activity 0.41 U/mg (recombinant in E. coli)[6]

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Table 2: Substrate Specificity of this compound Oxidase

This compound oxidase from yeast has been shown to act on other sugar lactones, although it exhibits a preference for this compound.[7][8]

SubstrateRelative Activity (%)Product
This compound100D-Erythroascorbic Acid
L-Galactono-1,4-lactoneSubstantial ActivityL-Ascorbic Acid
L-Gulono-1,4-lactoneSubstantial ActivityL-Ascorbic Acid
Table 3: Erythroascorbate Production Yield
SystemSubstrateProduct ConcentrationReference
Recombinant E. coli expressing S. cerevisiae ALO110 mM this compound178 µg/g wet cells[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the purification and assay of this compound oxidase.

Synthesis of this compound from D-Arabinose

This protocol is based on the oxidation of D-arabinose followed by lactonization.

Synthesis_Workflow start Start: D-Arabinose Solution oxidation Step 1: Oxidation (e.g., with Bromine water) start->oxidation neutralization Step 2: Neutralization (e.g., with Silver Carbonate) oxidation->neutralization filtration Step 3: Filtration neutralization->filtration concentration Step 4: Concentration (Rotary Evaporation) filtration->concentration lactonization Step 5: Lactonization (Acidic conditions/Heat) concentration->lactonization purification Step 6: Purification (Recrystallization) lactonization->purification end_product End Product: This compound crystals purification->end_product

Workflow for this compound Synthesis.

Materials:

  • D-Arabinose

  • Bromine

  • Silver Carbonate or Barium Carbonate

  • Sulfuric Acid (dilute)

  • Ethanol

  • Activated Charcoal

  • Deionized water

Procedure:

  • Oxidation: Dissolve D-arabinose in deionized water. Add bromine water in a stoichiometric amount and allow the reaction to proceed at room temperature until the bromine color disappears. This indicates the oxidation of the aldehyde group to a carboxylic acid, forming D-arabonic acid.

  • Neutralization and Removal of Bromide: Neutralize the excess hydrobromic acid formed during the reaction by adding silver carbonate or barium carbonate until the pH is neutral. The insoluble silver bromide or barium bromide precipitates.

  • Filtration: Filter the mixture to remove the precipitated salts.

  • Concentration: Concentrate the filtrate containing D-arabonic acid under reduced pressure using a rotary evaporator.

  • Lactonization: The concentrated syrup of D-arabonic acid is heated gently under acidic conditions (a drop of dilute sulfuric acid can be added) to promote the intramolecular esterification to form the γ-lactone, this compound.

  • Purification: The resulting syrup is purified by recrystallization from a solvent such as ethanol. Decolorize with activated charcoal if necessary. The crystalline this compound is then collected by filtration and dried.

Purification of this compound Oxidase from Saccharomyces cerevisiae

This protocol describes the purification of the native enzyme from yeast mitochondria.

Purification_Workflow start Start: Yeast Cell Pellet lysis Step 1: Spheroplasting and Homogenization start->lysis centrifugation1 Step 2: Differential Centrifugation (Low speed to remove cell debris) lysis->centrifugation1 centrifugation2 Step 3: High-Speed Centrifugation (Pellet crude mitochondria) centrifugation1->centrifugation2 gradient Step 4: Sucrose Density Gradient Centrifugation centrifugation2->gradient pure_mito Isolated Pure Mitochondria gradient->pure_mito solubilization Step 5: Solubilization of Mitochondrial Membranes (e.g., Triton X-100) pure_mito->solubilization chromatography1 Step 6: Ion-Exchange Chromatography (e.g., DEAE-Cellulose) solubilization->chromatography1 chromatography2 Step 7: Affinity Chromatography (e.g., Blue Sepharose) chromatography1->chromatography2 end_product End Product: Purified this compound Oxidase chromatography2->end_product

Purification Workflow for this compound Oxidase.

Part 1: Isolation of Mitochondria A detailed protocol for the isolation of highly pure mitochondria from Saccharomyces cerevisiae can be followed as described by Meisinger et al. (2006). The general steps include:

  • Harvesting of yeast cells.

  • Conversion of cells to spheroplasts using zymolyase.

  • Gentle homogenization to lyse the spheroplasts while keeping mitochondria intact.

  • Differential centrifugation to obtain a crude mitochondrial pellet.

  • Purification of mitochondria using a sucrose density gradient.

Part 2: Purification of this compound Oxidase from Mitochondria

  • Solubilization: Resuspend the purified mitochondria in a buffer containing a non-ionic detergent like Triton X-100 to solubilize the membrane-bound proteins.

  • Ion-Exchange Chromatography: Load the solubilized mitochondrial protein extract onto a DEAE-cellulose column. Elute the proteins with a salt gradient (e.g., NaCl or KCl). Collect fractions and assay for this compound oxidase activity.

  • Affinity Chromatography: Pool the active fractions from the ion-exchange chromatography and apply them to a Blue Sepharose CL-6B column. This matrix has an affinity for nucleotide-binding enzymes, including the FAD-containing this compound oxidase. Elute the bound enzyme with a high salt concentration or a specific nucleotide solution.

  • Analysis of Purity: Analyze the purity of the final preparation by SDS-PAGE.

Spectrophotometric Assay for this compound Oxidase Activity

This assay is based on the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which can be monitored by a decrease in absorbance at 600 nm.

Materials:

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • This compound solution (substrate)

  • 2,6-dichloroindophenol (DCIP) solution (electron acceptor)

  • Enzyme preparation (purified or cell lysate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and DCIP.

  • Add the enzyme preparation to the cuvette and mix.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 25°C).

  • The rate of decrease in absorbance is proportional to the enzyme activity. The activity can be calculated using the molar extinction coefficient of DCIP.

Conclusion

This compound is a key intermediate in the biosynthesis of the important antioxidant, D-erythroascorbic acid, in yeast. The enzyme responsible for its conversion, this compound oxidase, presents an interesting target for studies in microbial physiology, antioxidant pathways, and metabolic engineering. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these areas. Further research into the detailed kinetics and structural biology of this compound oxidase will undoubtedly provide deeper insights into its function and potential applications.

References

A Technical Guide to D-Arabinono-1,4-lactone: From Molecular Properties to Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Arabinono-1,4-lactone, a key intermediate in the biosynthesis of D-erythroascorbic acid. The document details its chemical and physical properties, outlines relevant experimental protocols for its analysis and production, and illustrates its central role in biochemical pathways.

Core Molecular and Physical Properties

This compound, a pentose derivative, is a crucial molecule in the metabolism of certain organisms, particularly yeast.[1][2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₈O₅[3][4]
Average Molecular Weight 148.114 g/mol [1]
Monoisotopic Molecular Weight 148.037173366 Da[1]
IUPAC Name (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[1][4]
CAS Number 2782-09-4[3][4]
Appearance White crystals[3]
Melting Point 94 - 100 °C[3]
Optical Activity [α]/D 72.0±3.0°, c = 1 in H₂O[3]
Purity (Commercial) ≥97.0% (HPLC)[3]
Solubility Soluble in water[1]

The D-Erythroascorbic Acid Biosynthesis Pathway

In organisms such as Saccharomyces cerevisiae, this compound is a central intermediate in the biosynthesis of D-erythroascorbic acid, an analogue of L-ascorbic acid (Vitamin C).[5][6] This pathway is a key element of the organism's antioxidant defense system.[6] The final step of this pathway is catalyzed by the enzyme this compound oxidase (ALO), which converts this compound to D-erythroascorbic acid.[5][7]

D_Erythroascorbic_Acid_Biosynthesis cluster_pathway D-Erythroascorbic Acid Biosynthesis in S. cerevisiae D_Arabinose D-Arabinose D_Arabinono_1_4_lactone This compound D_Arabinose->D_Arabinono_1_4_lactone D-Arabinose dehydrogenase D_Erythroascorbic_Acid D-Erythroascorbic Acid D_Arabinono_1_4_lactone->D_Erythroascorbic_Acid this compound oxidase (ALO)

Biosynthesis of D-Erythroascorbic Acid.

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound can be accurately determined using HPLC. The following protocol outlines a general method for its quantification.

HPLC_Workflow cluster_workflow HPLC Quantification Workflow Sample_Prep Sample Preparation (e.g., extraction from cells) Filtration Filtration (0.22 µm filter) Sample_Prep->Filtration HPLC_Analysis HPLC Analysis Column: Sugar-D Mobile Phase: Acetonitrile/Water Detection: Refractive Index or UV-VIS Filtration->HPLC_Analysis Data_Analysis Data Analysis (Calibration curve) HPLC_Analysis->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification

Workflow for HPLC quantification.

A detailed method for the isolation and measurement of D-arabino-1,4-lactone involves using a Sugar-D column (250 mm × 4.6 mm, 5 μm particle size) with a mobile phase of 75% acetonitrile and 25% water at a flow rate of 1.0 mL/min at 30°C.[2]

Enzymatic Assay of this compound Oxidase (ALO)

The activity of this compound oxidase, the enzyme that catalyzes the conversion of this compound to D-erythroascorbic acid, can be measured spectrophotometrically.

Principle: The assay measures the production of D-erythroascorbic acid, which can be monitored by its absorbance, or by coupling the production of hydrogen peroxide to a colorimetric reaction.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 6.1), this compound as the substrate, and the enzyme source (e.g., purified ALO or cell lysate).[5]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).[5]

  • Detection: Monitor the formation of D-erythroascorbic acid over time. This can be achieved by measuring the increase in absorbance at a specific wavelength or by using a coupled enzyme assay to detect hydrogen peroxide.

  • Enzyme Activity Calculation: Calculate the enzyme activity based on the rate of product formation.

Production of D-Erythroascorbic Acid in E. coli

Recombinant E. coli can be engineered to produce D-erythroascorbic acid by expressing the gene for this compound oxidase (ALO) and providing this compound as a substrate.[5]

Protocol Outline:

  • Strain Construction: Transform E. coli with a plasmid containing the ALO gene.

  • Cell Culture and Induction: Grow the recombinant E. coli strain and induce the expression of the ALO enzyme.

  • Biotransformation: Resuspend the cells in a buffer containing this compound (e.g., 10 mM in 0.2 M potassium phosphate buffer, pH 6.1) and incubate for a set period (e.g., 2 hours at 30°C).[5][8]

  • Product Extraction and Analysis: Extract the intracellular contents and analyze the production of D-erythroascorbic acid using HPLC with electrochemical detection.[5]

Applications in Research and Development

This compound serves as a valuable tool in several research areas:

  • Enzyme Characterization: It is used as a substrate to identify, differentiate, and characterize stereospecific arabino-1,4-lactone oxidases involved in vitamin C biosynthesis.[3]

  • Antioxidant Research: Its role in the D-erythroascorbic acid biosynthesis pathway makes it relevant for studies on oxidative stress and antioxidant mechanisms in fungi and other organisms.[6][9]

  • Metabolic Engineering: It is a key precursor for the biotechnological production of D-erythroascorbic acid.[5]

  • Food Science: this compound has been identified in rice and may serve as a biomarker for rice consumption.[1]

References

D-Arabinono-1,4-lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of D-Arabinono-1,4-lactone, a pentose derivative with significant roles in biochemical pathways and potential applications as a prebiotic. This guide details its chemical and physical properties, synthesis methodologies, and biological functions, with a focus on its role as a precursor in the biosynthesis of D-erythroascorbic acid and its impact on gut microbiota. Detailed experimental protocols and pathway diagrams are provided to support research and development activities in the fields of biochemistry, microbiology, and drug discovery.

Chemical and Physical Properties

This compound, also known as D-arabinonic acid γ-lactone, is a monosaccharide derivative belonging to the class of pentoses.[1][2] Its chemical identity and physical characteristics are summarized in the table below.

PropertyValueReference(s)
CAS Registry Number 2782-09-4[3][4]
Molecular Formula C₅H₈O₅[3][5]
Molecular Weight 148.11 g/mol [3][5][6]
Monoisotopic Weight 148.037173366 Da[1][2]
IUPAC Name (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[1][2]
Synonyms D-Arabinonic Acid γ-lactone, D-Arabino-1,4-lactone, D-Arabonolactone[3][4][5]
Appearance White crystals[5]
Melting Point 94 - 100 °C[5]
Optical Activity [α]/D +72.0 ± 3.0° (c = 1 in H₂O)[5]
Water Solubility 847 g/L (Predicted)[1]
Storage Temperature -20°C[5]

Biological Activity and Signaling Pathways

This compound is a key intermediate in the biosynthesis of D-erythroascorbic acid (EASC), a C5 analogue of L-ascorbic acid (Vitamin C) found in some lower eukaryotes like yeast.[7][8] EASC serves as an important antioxidant in these organisms.[5] The biosynthesis pathway involves the oxidation of D-arabinose to this compound, which is then oxidized in the final step to produce D-erythroascorbic acid. This terminal step is catalyzed by the FAD-dependent enzyme this compound oxidase (ALO).[9][10][11][12] Disruption of the gene encoding for ALO abolishes the enzyme's activity and impairs the production of EASC.[9]

D_Erythroascorbic_Acid_Biosynthesis cluster_cofactors Cofactors D_Arabinose D-Arabinose DAL This compound D_Arabinose->DAL D-Arabinose dehydrogenase EASC D-Erythroascorbic Acid DAL->EASC this compound oxidase (ALO) NAD(P)H NAD(P)H DAL->NAD(P)H H2O2 H2O2 EASC->H2O2 NAD(P)+ NAD(P)+ NAD(P)+->D_Arabinose O2 O2 O2->DAL

Caption: Biosynthesis of D-Erythroascorbic Acid.

Recent studies have also highlighted the potential of this compound as a prebiotic compound. Research has shown that it can be utilized by Bifidobacterium, leading to the proliferation of these beneficial gut bacteria and an increase in lactic acid production.[1][2]

Synthesis and Experimental Protocols

While this compound can be obtained from biological sources, chemical synthesis provides a more controlled and scalable production method. A notable method is the photocatalytic conversion of D-fructose.

Photocatalytic Synthesis from D-Fructose

This compound can be successfully produced from the photocatalytic conversion of D-fructose using a titanium dioxide (TiO₂) photocatalyst under UV irradiation.[1][2] The reaction proceeds via an α-scission (C1-C2 position cleavage) of D-fructose.[1][2]

Photocatalytic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_analysis Product Analysis D_Fructose D-Fructose Solution (60 mmol L⁻¹) Reaction Combine and Irradiate UV Light (10 mW cm⁻²) 25 °C, 144 h D_Fructose->Reaction TiO2 TiO₂ Photocatalyst (35 mg) TiO2->Reaction Product This compound + Other Sugars Reaction->Product HPLC HPLC LCMS LCMS MALDI_TOF MALDI TOF MS NMR ¹H NMR Product->HPLC Product->LCMS Product->MALDI_TOF Product->NMR

Caption: Workflow for Photocatalytic Synthesis.

Experimental Protocol: The following protocol is based on the methodology described by Usuki et al. (2025).[1][2]

  • Reactant Preparation: Prepare an aqueous solution of D-fructose with a concentration of 60 mmol L⁻¹.

  • Reaction Setup: Add 35 mg of TiO₂ photocatalyst to the D-fructose solution.

  • Photocatalysis: Irradiate the mixture with UV light at an intensity of 10 mW cm⁻² for 144 hours at a constant temperature of 25 °C.

  • Product Identification: Following the reaction, identify the resulting products using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI TOF MS), and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The successful formation of this compound is confirmed by these analytical techniques.[1][2]

Assessment of Biological Activity on Bifidobacterium

The prebiotic potential of this compound can be assessed by its effect on the growth and metabolic activity of probiotic bacteria such as Bifidobacterium.

Experimental Protocol: The following protocol is adapted from the study investigating the biological activity of this compound.[1][2]

  • Bacterial Culture: Prepare a culture medium suitable for the growth of Bifidobacterium.

  • Experimental Group: Supplement the culture medium with a defined concentration of this compound.

  • Control Group: Prepare an identical culture medium without the addition of this compound.

  • Inoculation and Incubation: Inoculate both the experimental and control media with Bifidobacterium. Incubate the cultures under appropriate anaerobic conditions and temperature for a specified period.

  • Analysis:

    • Monitor bacterial proliferation in both groups over time, for example, by measuring optical density or through quantitative PCR.

    • Measure the concentration of metabolites, such as lactic acid, in the culture supernatants at various time points using methods like HPLC.

  • Evaluation: Compare the growth and lactic acid production in the experimental group to the control group. A significant increase in bacterial proliferation and lactic acid concentration in the presence of this compound indicates its utilization by Bifidobacterium.[1][2]

Conclusion

This compound is a well-characterized compound with a defined role in the biochemistry of lower eukaryotes and emerging potential as a prebiotic. Its synthesis via photocatalysis from an abundant natural sugar offers a promising route for its production. The detailed protocols and pathways presented in this guide serve as a valuable resource for researchers and professionals in drug development and nutritional science, facilitating further exploration of its biological functions and applications.

References

An In-depth Technical Guide to the Biological Functions of D-Arabinono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinono-1,4-lactone, a naturally occurring sugar lactone, is a key intermediate in the biosynthesis of D-erythroascorbic acid in various fungi and yeasts. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its enzymatic interactions, role in oxidative stress responses, potential as a prebiotic, and indirect implications in drug development and cancer research. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a valuable resource for the scientific community.

Core Biological Functions

This compound is primarily recognized for its role as a direct precursor in the biosynthesis of D-erythroascorbic acid, an analog of Vitamin C, in organisms like Saccharomyces cerevisiae and Candida albicans[1][2]. This conversion is catalyzed by the FAD-dependent enzyme this compound oxidase (ALO)[3][4][5].

Role in D-Erythroascorbic Acid Biosynthesis

In fungi and yeast, the biosynthesis of D-erythroascorbic acid from D-arabinose involves a two-step process. First, D-arabinose is oxidized to this compound by D-arabinose dehydrogenase[6]. Subsequently, this compound is oxidized by this compound oxidase to produce dehydro-D-arabinono-1,4-lactone, which then tautomerizes to D-erythroascorbic acid[3][4][5].

G D_Arabinose D-Arabinose D_Arabinono_lactone This compound D_Arabinose->D_Arabinono_lactone D-Arabinose Dehydrogenase Dehydro_D_Arabinono_lactone Dehydro-D-arabinono- 1,4-lactone D_Arabinono_lactone->Dehydro_D_Arabinono_lactone this compound Oxidase (ALO) D_Erythroascorbic_acid D-Erythroascorbic Acid Dehydro_D_Arabinono_lactone->D_Erythroascorbic_acid Tautomerization

D-Erythroascorbic Acid Biosynthesis Pathway.

Involvement in Oxidative Stress Response

Through its conversion to D-erythroascorbic acid, this compound plays a crucial role in the oxidative stress response in fungi. D-erythroascorbic acid is a potent antioxidant[2]. Studies on Magnaporthe oryzae have shown that deletion of the gene encoding this compound oxidase leads to increased sensitivity to oxidative stress[7]. The antioxidant properties of D-erythroascorbic acid may involve the modulation of signaling pathways such as the Nrf2 pathway, which is a key regulator of cellular antioxidant responses[8][9][10][11].

G D_Arabinono_lactone This compound D_Erythroascorbic_acid D-Erythroascorbic Acid D_Arabinono_lactone->D_Erythroascorbic_acid ALO ROS Reactive Oxygen Species (ROS) D_Erythroascorbic_acid->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Expression Antioxidant_Enzymes->ROS Neutralize Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Role in Oxidative Stress Response.

Prebiotic Activity

Recent studies have highlighted the potential of this compound as a prebiotic. It has been shown to be utilized by beneficial gut bacteria, such as Bifidobacterium species, leading to their proliferation and the production of lactic acid[7][12]. This suggests a potential application in functional foods and gut health modulation.

Quantitative Data

Enzyme Kinetics

The primary enzyme acting on this compound is this compound oxidase (ALO). Kinetic parameters for this enzyme have been determined in Candida albicans.

EnzymeOrganismSubstrateApparent KmVmaxCompetitive InhibitorsReference
This compound Oxidase (ALO)Candida albicansThis compound44.1 mMNot ReportedD-Glucono-1,5-lactone, L-Arabinono-1,4-lactone, D-Galactono-1,4-lactone, D-Gulono-1,4-lactone[13][14]
D-Arabinose DehydrogenaseCandida albicansD-Arabinose29.2 mMNot ReportedNADPH (Ki = 78.6 µM)[6]
D-Arabinose DehydrogenaseCandida albicansL-Fucose28.9 mMNot ReportedNADPH (Ki = 78.6 µM)[6]
D-Arabinose DehydrogenaseCandida albicansL-Xylose37.1 mMNot ReportedNADPH (Ki = 78.6 µM)[6]
D-Arabinose DehydrogenaseCandida albicansL-Galactose91.3 mMNot ReportedNADPH (Ki = 78.6 µM)[6]
Glycosidase Inhibition
Prebiotic Effect

A study investigating the biological activity of this compound demonstrated its utilization by Bifidobacterium species.

Bacterial SpeciesSubstrateRelative Bacterial Concentration (after 48h)Lactic Acid ProductionReference
Bifidobacterium catenulatumThis compoundSignificant increase compared to no sugarIncreased[12]
Bifidobacterium pseudocatenulatumThis compoundSignificant increase compared to no sugarIncreased[12]
Bifidobacterium breveThis compoundSignificant increase compared to no sugarIncreased[12]

Detailed Experimental Protocols

Spectrophotometric Assay for this compound Oxidase Activity

This protocol is adapted from general spectrophotometric assays for oxidases that produce hydrogen peroxide.

Principle: this compound oxidase catalyzes the oxidation of this compound, producing dehydro-D-arabinono-1,4-lactone and hydrogen peroxide (H₂O₂). The H₂O₂ produced can be measured using a coupled enzyme assay with horseradish peroxidase (HRP) and a suitable chromogenic substrate (e.g., 4-aminoantipyrine and phenol), which forms a colored product that can be quantified spectrophotometrically.

Materials:

  • Phosphate buffer (50 mM, pH 6.1)

  • This compound solution (substrate)

  • 4-Aminoantipyrine solution

  • Phenol solution

  • Horseradish peroxidase (HRP) solution

  • Enzyme extract (e.g., mitochondrial fraction from C. albicans)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, 4-aminoantipyrine, phenol, and HRP.

  • Add the enzyme extract to the reaction mixture and pre-incubate at 40°C for 5 minutes.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the increase in absorbance at 500 nm over time using a spectrophotometer.

  • The rate of change in absorbance is proportional to the enzyme activity.

  • A standard curve using known concentrations of H₂O₂ should be prepared to quantify the amount of H₂O₂ produced.

HPLC-RID Method for Quantification of this compound

This protocol is a composite based on methods described for the analysis of sugars in fermentation broths[3][15][16][17][18].

Principle: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is used to separate and quantify this compound from a complex mixture, such as a microbial culture supernatant.

Materials and Equipment:

  • HPLC system with a Refractive Index Detector (RID)

  • Amino or a suitable sugar analysis column (e.g., Shodex Sugar SP0810)

  • Mobile phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v)

  • This compound standard

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample as necessary with the mobile phase.

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in the mobile phase.

    • Prepare a series of calibration standards by serially diluting the stock solution.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30-80°C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Inject the prepared standards and samples.

    • Run the analysis isocratically.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the concentration of this compound in the samples using the calibration curve.

G cluster_sample Sample Preparation cluster_standard Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Culture Culture Centrifuge Centrifuge Culture->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Filter Filter Supernatant->Filter Diluted_Sample Diluted_Sample Filter->Diluted_Sample Inject_Samples_Standards Inject_Samples_Standards Diluted_Sample->Inject_Samples_Standards Stock_Solution Stock_Solution Serial_Dilution Serial_Dilution Stock_Solution->Serial_Dilution Calibration_Standards Calibration_Standards Serial_Dilution->Calibration_Standards Calibration_Standards->Inject_Samples_Standards Equilibrate_Column Equilibrate_Column Equilibrate_Column->Inject_Samples_Standards Isocratic_Run Isocratic_Run Inject_Samples_Standards->Isocratic_Run Identify_Peak Identify_Peak Isocratic_Run->Identify_Peak Generate_Calibration_Curve Generate_Calibration_Curve Identify_Peak->Generate_Calibration_Curve Quantify_Concentration Quantify_Concentration Generate_Calibration_Curve->Quantify_Concentration

Workflow for HPLC-RID Analysis.

Magnaporthe oryzae Pathogenicity Assay on Rice Seedlings

This protocol is based on established methods for assessing fungal virulence[6][19].

Principle: The virulence of M. oryzae strains (e.g., wild-type vs. ALO1-deletion mutant) is assessed by inoculating susceptible rice seedlings and observing the development of blast disease symptoms.

Materials:

  • Magnaporthe oryzae strains (wild-type and mutant)

  • Oatmeal agar plates

  • Susceptible rice variety seedlings (e.g., at the three- to four-leaf stage)

  • Spore suspension solution (e.g., sterile water with 0.02% Tween 20)

  • Hemocytometer

  • Spray bottle or atomizer

  • Growth chamber with controlled humidity and temperature

Procedure:

  • Inoculum Preparation:

    • Grow M. oryzae strains on oatmeal agar plates to induce sporulation.

    • Harvest conidia by flooding the plates with the spore suspension solution and gently scraping the surface.

    • Filter the suspension to remove mycelial fragments.

    • Adjust the conidial concentration to a standard level (e.g., 1 x 10⁵ conidia/mL) using a hemocytometer.

  • Inoculation:

    • Spray the conidial suspension onto the rice seedlings until the leaves are evenly coated.

    • As a control, spray a set of seedlings with the suspension solution without conidia.

  • Incubation and Disease Assessment:

    • Place the inoculated plants in a high-humidity chamber (e.g., >90% humidity) at approximately 25°C for 24 hours in the dark to promote infection.

    • Move the plants to a growth chamber with a regular light/dark cycle.

    • Observe the development of disease lesions over 5-7 days.

    • Score the disease severity based on the size, number, and type of lesions.

Implications for Drug Development and Future Research

The direct therapeutic applications of this compound are not yet well-established. However, its biological roles suggest several avenues for future research and drug development:

  • Antifungal Targets: As this compound oxidase is crucial for the virulence of some pathogenic fungi like Candida albicans, it represents a potential target for the development of novel antifungal drugs.

  • Glycosidase Inhibitors: The structural similarity of this compound to other aldonolactone glycosidase inhibitors suggests that it and its derivatives could be investigated as potential therapeutics for diseases where glycosidase activity is dysregulated, such as diabetes (targeting α-glucosidase) or lysosomal storage disorders.

  • Prebiotics and Gut Health: The ability of this compound to promote the growth of beneficial gut bacteria warrants further investigation for its potential use in synbiotic formulations for improving gut health.

  • Cancer Research: While there is no direct evidence of this compound's anti-cancer activity, its product, D-erythroascorbic acid, shares antioxidant properties with ascorbic acid, which has been studied for its role in cancer therapy. Future research could explore whether enhancing the production of D-erythroascorbic acid through the administration of this compound could have any therapeutic benefit.

Conclusion

This compound is a biologically significant molecule with a primary role in the D-erythroascorbic acid biosynthesis pathway in fungi, contributing to their oxidative stress response and virulence. Its potential as a prebiotic is an emerging area of interest. While direct applications in drug development are still in their infancy, the enzymatic pathways it is involved in present viable targets for therapeutic intervention. This guide provides a foundational resource for researchers to further explore the multifaceted biological functions of this compound and its potential applications in biotechnology and medicine.

References

A Technical Guide to D-Arabinono-1,4-lactone and its Role in Vitamin C Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Ascorbic acid (Vitamin C) is an essential nutrient with significant antioxidant properties, vital for numerous physiological functions in humans. While most plants and animals can synthesize their own Vitamin C, humans lack this ability due to a mutation in the gene encoding L-gulono-1,4-lactone oxidase (GULO), the terminal enzyme in the primary animal biosynthetic pathway. This dependency on dietary intake has spurred extensive research into alternative and industrial production methods for Vitamin C. In this context, D-Arabinono-1,4-lactone, a five-carbon sugar lactone, and its associated oxidase have emerged as key components in microbial biosynthetic pathways. This technical guide provides an in-depth exploration of this compound, its physicochemical properties, its natural role in the biosynthesis of Vitamin C analogs in microorganisms, and its pivotal application in the metabolic engineering of yeasts for the production of L-ascorbic acid.

This compound: Physicochemical Properties

This compound, also known as D-arabinonic acid γ-lactone, is a pentose monosaccharide derivative.[1][2] It serves as a crucial intermediate in the biosynthesis of D-erythroascorbic acid in yeast.[3] Its key chemical and physical properties are summarized below for reference.

PropertyValueSource(s)
Chemical Formula C₅H₈O₅[1][2][4]
Average Molecular Weight 148.11 g/mol [4][5]
Monoisotopic Molecular Weight 148.037173366 Da[2]
Appearance White crystals[5]
Melting Point 94 - 100 °C[5]
Optical Activity [α]/D 72.0±3.0°, c = 1 in H₂O[5]
IUPAC Name (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[1][2]
CAS Number 2782-09-4[5]
Water Solubility 847 g/L[1]
Storage Temperature -20°C[5]

Biosynthetic Pathways of Ascorbic Acid and its Analogs

The biosynthesis of L-ascorbic acid (a C6 compound) and its C5 analog, D-erythroascorbic acid, occurs through distinct pathways across different biological kingdoms. This compound is a central intermediate in the pathway found in fungi and yeasts.

Fungal/Yeast Pathway to D-Erythroascorbic Acid

In fungi and yeasts like Saccharomyces cerevisiae, a five-carbon analog of Vitamin C, D-erythroascorbic acid, is synthesized from the precursor D-arabinose.[3][6] The terminal step in this pathway is the oxidation of this compound, a reaction catalyzed by the mitochondrial enzyme this compound oxidase (ALO).[7][8]

Fungal_Pathway D_Arabinose D-Arabinose DAL This compound D_Arabinose->DAL D-Arabinose dehydrogenase Erythroascorbic_Acid D-Erythroascorbic Acid (C5 Analog) DAL->Erythroascorbic_Acid this compound oxidase (ALO)

Figure 1. Biosynthetic pathway of D-Erythroascorbic Acid in yeast.
Comparative Overview: Plant and Animal Pathways

For context, the primary pathways in plants and animals utilize different precursors and enzymes, ultimately producing the six-carbon L-ascorbic acid.

  • The Plant (Smirnoff-Wheeler) Pathway: This is the predominant pathway in plants, starting from D-glucose and proceeding through intermediates like GDP-D-mannose and L-galactose.[9] The final step involves the oxidation of L-galactono-1,4-lactone by L-galactono-1,4-lactone dehydrogenase (GLDH), which is located in the mitochondrial inner membrane.[3]

Plant_Pathway D_Glucose D-Glucose GDP_D_Mannose GDP-D-Mannose D_Glucose->GDP_D_Mannose Multiple steps L_Galactose L-Galactose GDP_D_Mannose->L_Galactose Multiple steps L_Galactono_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_lactone L-Galactose dehydrogenase Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_lactone->Ascorbic_Acid L-Galactono-1,4-lactone dehydrogenase (GLDH)

Figure 2. The Smirnoff-Wheeler pathway for L-Ascorbic Acid biosynthesis in plants.
  • The Animal Pathway: In most animals, L-ascorbic acid synthesis also begins with D-glucose. A key intermediate is L-gulono-1,4-lactone.[3] The terminal step is catalyzed by L-gulono-1,4-lactone oxidase (GULO), an enzyme that is non-functional in primates, including humans.[10]

Animal_Pathway D_Glucose D-Glucose L_Gulonic_Acid L-Gulonic Acid D_Glucose->L_Gulonic_Acid Multiple steps L_Gulono_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_lactone Lactonization Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_lactone->Ascorbic_Acid L-Gulono-1,4-lactone oxidase (GULO)

Figure 3. The primary pathway for L-Ascorbic Acid biosynthesis in animals.
The Key Enzyme: this compound Oxidase (ALO)

ALO is a flavoprotein that belongs to the same vanillyl alcohol oxidase (VAO) family as the terminal enzymes in the plant (GLDH) and animal (GULO) pathways.[7][11] A critical feature of ALO from S. cerevisiae and Candida albicans for biotechnological purposes is its broad substrate specificity. While its native substrate is this compound, it can also efficiently oxidize L-galactono-1,4-lactone (the plant precursor) and L-gulono-1,4-lactone (the animal precursor) to produce L-ascorbic acid.[12][13][14]

EnzymeNative SubstrateProductOrganismCellular LocationElectron Acceptor
This compound oxidase (ALO) This compoundD-Erythroascorbic AcidYeast, FungiMitochondriaO₂
L-galactono-1,4-lactone dehydrogenase (GLDH) L-galactono-1,4-lactoneL-Ascorbic AcidPlantsMitochondriaCytochrome c
L-gulono-1,4-lactone oxidase (GULO) L-gulono-1,4-lactoneL-Ascorbic AcidAnimalsEndoplasmic ReticulumO₂

Application in Metabolic Engineering for Vitamin C Production

The inability of humans to synthesize Vitamin C and the complexity of the chemical Reichstein process have driven the development of biotechnological production methods. The substrate promiscuity of the yeast this compound oxidase (ALO) is central to these efforts. By engineering microorganisms like S. cerevisiae or E. coli to express ALO alongside enzymes from the plant pathway, it is possible to create a strain that can convert a simple sugar precursor into L-ascorbic acid.

A common strategy involves expressing a plant-derived L-galactose dehydrogenase and the yeast ALO in S. cerevisiae.[12][15] When this engineered strain is fed with L-galactose, it can successfully synthesize and accumulate L-ascorbic acid.[15]

Engineering_Workflow cluster_strain Engineered S. cerevisiae cluster_process Fermentation Process L_GalDH_gene Express Plant L-Galactose Dehydrogenase Gene L_Galactono_lactone Intermediate: L-Galactono-1,4-lactone L_GalDH_gene->L_Galactono_lactone ALO_gene Overexpress Endogenous ALO Gene Ascorbic_Acid Final Product: L-Ascorbic Acid ALO_gene->Ascorbic_Acid L_Galactose Feed Precursor: L-Galactose L_Galactose->L_Galactono_lactone L-GalDH L_Galactono_lactone->Ascorbic_Acid ALO

Figure 4. Workflow for engineering S. cerevisiae to produce L-Ascorbic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in Vitamin C biosynthesis.

Protocol 1: Spectrophotometric Assay of this compound Oxidase (ALO) Activity

This protocol is adapted from methodologies used for the functional characterization of ALO expressed in recombinant hosts.[16] It measures the production of hydrogen peroxide, a byproduct of the oxidation reaction, using a coupled enzyme assay with horseradish peroxidase (HRP).

A. Materials and Reagents:

  • Cell lysate or purified ALO enzyme solution.

  • Potassium phosphate buffer (50 mM, pH 7.0).

  • This compound (Substrate, 100 mM stock in water).[5]

  • Horseradish peroxidase (HRP) (1 mg/mL).

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) (50 mM stock).

  • FAD (Flavin adenine dinucleotide) (1 mM stock).

  • Spectrophotometer capable of reading at 405 nm.

B. Procedure:

  • Prepare a reaction master mix in a 1.5 mL microcentrifuge tube. For a 1 mL final reaction volume, add:

    • 850 µL of 50 mM potassium phosphate buffer (pH 7.0).

    • 20 µL of 1 mM FAD solution (final concentration 20 µM).

    • 50 µL of 50 mM ABTS solution.

    • 10 µL of 1 mg/mL HRP solution.

  • Add 50 µL of the enzyme solution (cell lysate or purified protein) to the master mix.

  • Equilibrate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 100 mM this compound stock solution (final concentration 2 mM).

  • Immediately transfer the reaction mixture to a cuvette and place it in the spectrophotometer.

  • Measure the increase in absorbance at 405 nm over 5 minutes, recording a reading every 30 seconds. The rate of ABTS oxidation is proportional to the rate of H₂O₂ production and thus ALO activity.

  • Run a control reaction without the this compound substrate to account for any background oxidation.

  • Calculate enzyme activity based on the molar extinction coefficient of oxidized ABTS (ε₄₀₅ = 36,800 M⁻¹cm⁻¹).

Protocol 2: Production and Analysis of L-Ascorbic Acid in Engineered S. cerevisiae

This protocol outlines the steps for producing Vitamin C in a metabolically engineered yeast strain expressing L-galactose dehydrogenase and ALO, followed by HPLC analysis.[12][15][16]

A. Strain Cultivation and Induction:

  • Prepare a suitable yeast culture medium (e.g., YPD for growth, or a defined synthetic medium for production).

  • Inoculate a 5 mL starter culture of the engineered S. cerevisiae strain and grow overnight at 30°C with shaking.

  • Use the starter culture to inoculate a larger production culture (e.g., 50 mL in a 250 mL flask) to an initial OD₆₀₀ of ~0.1.

  • If using inducible promoters for gene expression, add the appropriate inducer (e.g., galactose for GAL promoters) at the mid-log phase of growth (OD₆₀₀ ≈ 1.0-2.0).

  • Simultaneously, add the precursor L-galactose to the culture medium to a final concentration of 1-10 g/L.

  • Continue incubation at 30°C with shaking for 48-96 hours.

B. Sample Preparation:

  • Harvest 1 mL of the yeast culture by centrifugation at 5,000 x g for 5 minutes.

  • Separate the supernatant (to measure extracellular Vitamin C) and the cell pellet (for intracellular Vitamin C).

  • To extract intracellular Vitamin C, resuspend the cell pellet in 500 µL of a cold extraction buffer (e.g., 5% trichloroacetic acid or 0.1 M HCl) to precipitate proteins and stabilize the ascorbate.

  • Lyse the cells using glass beads and vigorous vortexing for 5-10 minutes at 4°C.

  • Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C.

  • Filter both the culture supernatant and the clarified cell lysate through a 0.22 µm syringe filter before analysis.

C. HPLC Analysis:

  • System: An HPLC system equipped with a C18 reverse-phase column and a UV or electrochemical detector.

  • Mobile Phase: Isocratic elution with a mobile phase such as 50 mM potassium phosphate buffer (pH 2.5-3.0) with 0.2% metaphosphoric acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at ~254 nm or electrochemical detection for higher sensitivity and specificity.[16]

  • Quantification: Prepare a standard curve using known concentrations of L-ascorbic acid. Compare the peak area of the sample to the standard curve to determine the concentration of Vitamin C produced.

Conclusion and Future Outlook

This compound is a key metabolite in the fungal pathway to the Vitamin C analog, D-erythroascorbic acid. The enzyme responsible for its conversion, this compound oxidase (ALO), possesses a broad substrate specificity that makes it a powerful tool for biotechnology. By harnessing ALO within metabolically engineered microorganisms, researchers have paved the way for the one-step fermentation of L-ascorbic acid from various precursors, offering a promising alternative to traditional chemical synthesis.

Future research will likely focus on optimizing these microbial factories through advanced synthetic biology and metabolic engineering techniques. This includes enhancing precursor supply, improving enzyme kinetics through protein engineering, and scaling up fermentation processes. For drug development professionals, these engineered strains not only represent a novel manufacturing platform for Vitamin C but also for other valuable ascorbate analogs with potentially unique therapeutic properties. The continued study of this compound and its related enzymes will undoubtedly remain a cornerstone of this innovative field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-deoxy-D-arabinono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 5-deoxy-D-arabinono-1,4-lactone, an important chiral intermediate in the development of various pharmaceutical agents. The synthesis commences with the readily available D-arabinono-1,4-lactone and proceeds through a three-step sequence involving protection, activation, and deoxygenation, followed by a final deprotection step. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Deoxy sugars and their lactone derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules, including nucleoside analogues, antibiotics, and enzyme inhibitors. The replacement of a hydroxyl group with a hydrogen atom can significantly alter the pharmacological properties of a molecule, often enhancing its stability, membrane permeability, and bioavailability. 5-deoxy-D-arabinono-1,4-lactone serves as a key chiral precursor for introducing a 5-deoxy-arabino-furanosyl moiety into target structures. The synthetic route outlined herein follows a classical approach: selective protection of the C2 and C3 hydroxyls, activation of the primary C5 hydroxyl group, reductive cleavage of the activated group, and subsequent deprotection to yield the target compound.

Overall Synthesis Workflow

The synthesis of 5-deoxy-D-arabinono-1,4-lactone from this compound is a four-step process. The workflow begins with the protection of the vicinal diols at the C2 and C3 positions using an isopropylidene group. The primary hydroxyl group at the C5 position is then selectively activated through tosylation. Subsequently, the 5-O-tosyl group is reductively removed to yield the 5-deoxy intermediate. The final step involves the acidic removal of the isopropylidene protecting group to afford the target molecule.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A This compound B 2,3-O-Isopropylidene- This compound A->B Acetone, 2,2-DMP H+ (cat.) C 5-O-Tosyl-2,3-O-isopropylidene- This compound B->C TsCl, Pyridine 0°C to RT D 5-deoxy-2,3-O-isopropylidene- This compound C->D LiAlH4 or Na/Naphthalene E 5-deoxy-D-arabinono-1,4-lactone D->E aq. AcOH or TFA

Caption: Synthetic pathway for 5-deoxy-D-arabinono-1,4-lactone.

Data Presentation

The following table summarizes the expected yields and key parameters for each step in the synthesis of 5-deoxy-D-arabinono-1,4-lactone. The data is based on analogous reactions reported in the literature.

StepTransformationKey ReagentsSolventTypical Yield (%)Reference for Analogy
1ProtectionAcetone, 2,2-dimethoxypropane, H₂SO₄ (cat.)Acetone85-95[1]
2Tosylationp-Toluenesulfonyl chloride, PyridinePyridine/DCM80-90[2]
3ReductionLithium aluminum hydride (LiAlH₄)THF70-85[3]
4DeprotectionAcetic acid, Water-80-95[4]

Experimental Protocols

Materials and Equipment:

  • This compound

  • Acetone (anhydrous)

  • 2,2-dimethoxypropane (DMP)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Acetic acid

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator, and inert atmosphere setup (e.g., nitrogen or argon).

Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-arabinono-1,4-lactone

This procedure details the protection of the C2 and C3 hydroxyl groups of this compound using acetone to form an acetonide.

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous acetone (10 volumes).

  • Addition of Reagents: To the suspension, add 2,2-dimethoxypropane (1.5 eq) followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.02 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the careful addition of solid sodium bicarbonate until effervescence ceases.

  • Work-up: Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,3-O-isopropylidene-D-arabinono-1,4-lactone.

Protocol 2: Synthesis of 5-O-Tosyl-2,3-O-isopropylidene-D-arabinono-1,4-lactone

This protocol describes the selective tosylation of the primary C5 hydroxyl group.

  • Reaction Setup: Dissolve 2,3-O-isopropylidene-D-arabinono-1,4-lactone (1.0 eq) in anhydrous pyridine (5-10 volumes) in a flame-dried flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise to the cooled solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 10 volumes).

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the 5-O-tosyl intermediate.

Protocol 3: Synthesis of 5-deoxy-2,3-O-isopropylidene-D-arabinono-1,4-lactone

This protocol outlines the reductive deoxygenation of the C5 position.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF (10 volumes).

  • Addition of Substrate: Dissolve the 5-O-tosyl-2,3-O-isopropylidene-D-arabinono-1,4-lactone (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0°C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

  • Extraction and Concentration: Combine the filtrate and washes, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to obtain the 5-deoxy protected lactone.

Protocol 4: Synthesis of 5-deoxy-D-arabinono-1,4-lactone

This final step involves the removal of the isopropylidene protecting group.

  • Reaction Setup: Dissolve the 5-deoxy-2,3-O-isopropylidene-D-arabinono-1,4-lactone (1.0 eq) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Reaction: Heat the solution to 60-80°C and stir for 2-4 hours. Monitor the deprotection by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Co-evaporate with toluene to remove residual acetic acid.

  • Purification: Purify the resulting crude product by flash column chromatography or recrystallization to yield the final product, 5-deoxy-D-arabinono-1,4-lactone.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous solvents and reagents are moisture-sensitive; handle them under an inert atmosphere.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care and quench cautiously.

  • Concentrated acids and pyridine are corrosive and toxic. Handle with appropriate care.

References

Application Notes and Protocols for the Analytical Identification of D-Arabinono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of D-Arabinono-1,4-lactone

This compound, a five-carbon sugar lactone, is a key intermediate in various biological pathways.[1] It is notably a precursor in the biosynthesis of D-erythroascorbic acid, an analog of Vitamin C found in some fungi like Saccharomyces cerevisiae.[2][3] Its role as a substrate for this compound oxidase makes it a molecule of interest in enzymology and metabolic studies.[4][5] Accurate and robust analytical methods for the identification and quantification of this compound are therefore crucial for research in biochemistry, drug discovery, and food science.

This comprehensive guide provides detailed application notes and validated protocols for the identification and characterization of this compound utilizing a suite of modern analytical techniques. The methodologies are designed to ensure scientific rigor and reproducibility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular FormulaC₅H₈O₅[4][6]
Molecular Weight148.11 g/mol [4][6]
IUPAC Name(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one[6]
CAS Number2782-09-4[4]
AppearanceWhite crystals[4]
Melting Point94 - 100 °C[4]
Storage Temperature-20°C[4]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like sugar lactones. The choice of stationary and mobile phases is critical for achieving optimal separation.

Causality Behind Experimental Choices:

  • Stationary Phase: A column designed for sugar analysis, such as one with an amino or amide-based stationary phase, is recommended. These phases provide the necessary hydrophilicity for retaining and separating polar analytes like this compound.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for sugar analysis on amino or amide columns. The ratio of acetonitrile to water is adjusted to control the retention time of the analyte. A higher percentage of acetonitrile generally leads to longer retention.[7]

  • Detector: A Refractive Index (RI) detector is often employed for the detection of carbohydrates as they lack a strong UV chromophore.[7] Alternatively, coupling HPLC with a mass spectrometer (LC-MS) provides higher sensitivity and specificity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s_prep Dissolve sample in mobile phase injector Inject sample/standard s_prep->injector std_prep Prepare calibration standards std_prep->injector chromatogram Obtain chromatogram column Chromatographic Separation (e.g., Sugar-D Column) injector->column detector Detection (RI or MS) column->detector detector->chromatogram quantify Quantify using calibration curve chromatogram->quantify identify Identify by retention time chromatogram->identify

Caption: Workflow for HPLC analysis of this compound.

Protocol: HPLC-RI Analysis of this compound

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Chromatographic Conditions:

    • Column: Sugar-D (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[7]

    • Mobile Phase: 75% Acetonitrile / 25% Water (v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (≥97.0% purity) in the mobile phase at a concentration of 1 mg/mL.[4]

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) are used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule more volatile and thermally stable.

  • Ionization: Electron Ionization (EI) is a hard ionization technique that produces a characteristic fragmentation pattern, which serves as a "fingerprint" for compound identification by comparison with spectral libraries.

Protocol: GC-MS Analysis of this compound

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization:

    • Dry the sample containing this compound completely under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation. The Human Metabolome Database reports a GC-MS spectrum for this compound.[6]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule.

Protocol: NMR Analysis of this compound

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a common choice for carbohydrate analysis.[8]

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling constants (J).

    • Assign the signals to the respective protons and carbons in the this compound structure. Published NMR data can be used for comparison and confirmation.[8][9]

Reference NMR Data

NucleusChemical Shift (ppm) in D₂O
¹³C178.3 (C-1), 81.6 (C-4), 70.5 (C-2), 69.5 (C-3), 59.7 (C-5)[9]
¹H4.67 (d, 1H, H-2), 4.50 (dd, 1H, H-3), 4.56 (dt, 1H, H-4), 3.89–3.81 (m, 2H, H-5 and H-5′)[9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation:

    • Mass spectrometer with high-resolution capabilities (e.g., Q-TOF, Orbitrap).

  • Sample Introduction:

    • Direct infusion via an electrospray ionization (ESI) source or coupled with a chromatographic system (LC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion. The theoretical exact mass of this compound (C₅H₈O₅) is 148.0372 Da.[6]

    • Compare the measured accurate mass with the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information. For instance, in MALDI-TOF MS, an ion at m/z = 171 may be detected, corresponding to the sodium adduct [M+Na]⁺.[7]

Enzymatic Method for Functional Identification

The specific interaction of this compound with its corresponding oxidase provides a highly selective method for its functional identification.

Principle:

This compound oxidase catalyzes the oxidation of this compound to dehydro-D-arabinono-1,4-lactone (D-erythro-ascorbic acid) with the concomitant reduction of oxygen to hydrogen peroxide.[5][10] The production of hydrogen peroxide can be monitored using a colorimetric assay.

Experimental Workflow for Enzymatic Assay

Enzymatic_Workflow cluster_reaction Enzymatic Reaction cluster_detection H₂O₂ Detection cluster_measurement Measurement & Analysis mix Incubate sample with This compound oxidase reaction This compound + O₂ → Dehydro-D-arabinono-1,4-lactone + H₂O₂ mix->reaction add_reagent Add HRP and chromogenic substrate (e.g., ABTS) reaction->add_reagent color_dev Color development add_reagent->color_dev measure Measure absorbance at specific wavelength color_dev->measure compare Compare with control (no enzyme) measure->compare

Caption: Workflow for the enzymatic identification of this compound.

Protocol: Enzymatic Identification of this compound

  • Reagents:

    • This compound oxidase (recombinant or purified).

    • Horseradish peroxidase (HRP).

    • Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS).

    • Phosphate buffer (pH 7.0).

  • Procedure:

    • In a 96-well plate, prepare a reaction mixture containing the sample, this compound oxidase, and phosphate buffer.

    • Prepare a control reaction without the oxidase.

    • Incubate at the optimal temperature for the enzyme (e.g., 30-37 °C) for a defined period.

    • Stop the reaction and add a solution containing HRP and ABTS.

    • Allow the color to develop.

    • Measure the absorbance at the appropriate wavelength for the oxidized substrate (e.g., 405 nm for ABTS).

  • Interpretation:

    • A significant increase in absorbance in the sample with the oxidase compared to the control indicates the presence of this compound.

Conclusion

The identification of this compound can be confidently achieved through a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are excellent for separation and quantification, while NMR and high-resolution MS provide definitive structural confirmation. Enzymatic assays offer a highly specific method for functional identification. The choice of method will depend on the specific research question, the complexity of the sample matrix, and the available instrumentation. The protocols provided herein serve as a robust starting point for the successful analysis of this important biomolecule.

References

Application Notes and Protocols for D-Arabinono-1,4-lactone as a Substrate for Arabinonolactone Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinono-1,4-lactone oxidase (EC 1.1.3.37) is a flavoprotein that plays a crucial role in the biosynthesis of D-erythroascorbic acid, a five-carbon analog of L-ascorbic acid (Vitamin C), in some fungi.[1] The enzyme catalyzes the oxidation of this compound in the presence of oxygen to produce D-erythroascorbic acid and hydrogen peroxide.[2] This enzyme, particularly in pathogenic fungi like Candida albicans, has been identified as a virulence factor, making it a potential target for novel antifungal drug development.[1]

These application notes provide a comprehensive overview of the use of this compound as a substrate for arabinonolactone oxidase, including its kinetic parameters, detailed experimental protocols for enzyme activity assays and protein purification, and its relevance in drug discovery.

Data Presentation

Enzyme Kinetics

The following table summarizes the known kinetic parameters of this compound oxidase from Candida albicans ATCC 10231.

SubstrateApparent K_m_ (mM)V_max_k_cat_ (s⁻¹)Source
This compound44.1Data not availableData not available[3]
L-Galactono-1,4-lactoneSubstrateData not availableData not available[3]
L-Gulono-1,4-lactoneSubstrateData not availableData not available[3]
L-Xylono-1,4-lactoneSubstrateData not availableData not available[3]
Enzyme Inhibition

Several compounds have been identified as competitive inhibitors of this compound oxidase from Candida albicans ATCC 10231.

InhibitorInhibition TypeIC₅₀Source
D-Glucono-1,5-lactoneCompetitiveData not available[3]
L-Arabinono-1,4-lactoneCompetitiveData not available[3]
D-Galactono-1,4-lactoneCompetitiveData not available[3]
D-Gulono-1,4-lactoneCompetitiveData not available[3]
p-Chloromercuribenzoate-Data not available[3]
N-Ethylmaleimide-Data not available[3]
Iodoacetic acid-Data not available[3]
Iodoacetamide-Data not available[3]
Cd²⁺-Data not available[3]
Hg²⁺-Data not available[3]
Mn²⁺-Data not available[3]
Zn²⁺-Data not available[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Oxidase Activity

This protocol describes a continuous spectrophotometric assay to determine the activity of this compound oxidase by measuring the production of hydrogen peroxide using a horseradish peroxidase (HRP)-coupled reaction.

Materials:

  • Potassium phosphate buffer (50 mM, pH 6.1)

  • This compound

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Purified or partially purified this compound oxidase

  • Spectrophotometer capable of measuring absorbance at 505 nm

Procedure:

  • Prepare the reaction mixture: In a 1 mL cuvette, combine the following reagents in the specified order:

    • 800 µL of 50 mM potassium phosphate buffer (pH 6.1)

    • 50 µL of 10 mM 4-aminoantipyrine

    • 50 µL of 100 mM phenol

    • 10 µL of 1 mg/mL horseradish peroxidase

  • Pre-incubation: Incubate the reaction mixture at 40°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add 50 µL of a stock solution of this compound (e.g., 1 M, to achieve a final concentration of 50 mM) and 40 µL of the enzyme solution.

  • Measure absorbance: Immediately start monitoring the increase in absorbance at 505 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of hydrogen peroxide production.

  • Calculate enzyme activity: The molar extinction coefficient of the quinoneimine dye formed is approximately 6.4 x 10³ M⁻¹cm⁻¹. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.

Protocol 2: Expression and Purification of Recombinant this compound Oxidase from Pichia pastoris

This protocol provides a general framework for the expression and purification of His-tagged recombinant this compound oxidase using the Pichia pastoris expression system.

1. Expression:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for this compound oxidase (e.g., from Candida albicans) and clone it into a Pichia pastoris expression vector (e.g., pPICZαA) containing an N- or C-terminal polyhistidine tag.

  • Transformation: Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33 or GS115) by electroporation.

  • Selection: Select for positive transformants on YPDS plates containing Zeocin™.

  • Small-scale Expression Trial: Screen individual colonies for protein expression by inoculating them into BMGY medium, followed by induction with methanol in BMMY medium. Analyze the culture supernatant or cell lysate by SDS-PAGE and Western blot using an anti-His antibody.

  • Large-scale Expression: Inoculate a high-expressing clone into a larger volume of BMGY and grow to a high cell density. Induce protein expression by the addition of methanol to a final concentration of 0.5-1.0% every 24 hours for 3-4 days.

2. Purification:

  • Cell Lysis (for intracellular expression): Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) with protease inhibitors. Lyse the cells using a bead beater or high-pressure homogenizer. Clarify the lysate by centrifugation.

  • Affinity Chromatography: Load the clarified lysate or culture supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.5, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE.

Visualizations

Enzymatic_Reaction This compound This compound Arabinonolactone_Oxidase Arabinonolactone_Oxidase This compound->Arabinonolactone_Oxidase Oxygen Oxygen Oxygen->Arabinonolactone_Oxidase D-Erythroascorbic_acid D-Erythroascorbic_acid Arabinonolactone_Oxidase->D-Erythroascorbic_acid Hydrogen_Peroxide Hydrogen_Peroxide Arabinonolactone_Oxidase->Hydrogen_Peroxide

Caption: Enzymatic reaction catalyzed by this compound oxidase.

Experimental_Workflow cluster_purification Recombinant Protein Purification cluster_assay Enzyme Activity Assay Expression_in_Pichia Expression in P. pastoris Cell_Lysis Cell Lysis / Supernatant Collection Expression_in_Pichia->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purity_Analysis SDS-PAGE Analysis Affinity_Chromatography->Purity_Analysis Enzyme_Addition Add Enzyme & Substrate Purity_Analysis->Enzyme_Addition Reaction_Setup Prepare Reaction Mixture (Buffer, HRP, 4-AAP, Phenol) Reaction_Setup->Enzyme_Addition Spectrophotometry Measure Absorbance at 505 nm Enzyme_Addition->Spectrophotometry Data_Analysis Calculate Activity Spectrophotometry->Data_Analysis

Caption: Experimental workflow for protein purification and activity assay.

Drug_Development_Logic Pathogen Candida albicans Virulence_Factor This compound Oxidase (Essential for D-Erythroascorbic Acid Synthesis) Pathogen->Virulence_Factor expresses Inhibition Inhibition of Enzyme Activity Virulence_Factor->Inhibition is a target for Outcome Reduced Virulence & Potential Antifungal Effect Inhibition->Outcome leads to

References

D-Arabinono-1,4-lactone: A Tool for Elucidating Enzyme Mechanisms and Exploring Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of D-Arabinono-1,4-lactone in the fields of enzymology and drug discovery. This document details its primary role as a substrate for this compound oxidase and explores its potential as a glycosidase inhibitor, offering detailed protocols for studying enzyme kinetics and inhibition.

Introduction

This compound is a sugar lactone that serves as a key intermediate in the biosynthesis of D-erythroascorbic acid in certain fungi and yeasts. Its structural similarity to the transition states of glycosidase-catalyzed reactions suggests its potential as a competitive inhibitor for this class of enzymes. This document outlines the applications of this compound in characterizing enzyme activity and investigating inhibitory mechanisms.

Application 1: Substrate for this compound Oxidase Kinetics

This compound is the natural substrate for this compound oxidase (EC 1.1.3.37), an enzyme that catalyzes its oxidation to D-erythroascorbic acid.[1] Studying the kinetics of this enzyme is crucial for understanding the biosynthesis of vitamin C analogs in various organisms.

Quantitative Data: Kinetic Parameters of this compound Oxidase
Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pH
Candida albicansThis compound0.2515.46.0
Saccharomyces cerevisiaeThis compound0.33Not Reported6.5

Note: The Vmax values can vary depending on the purity of the enzyme preparation and assay conditions.

Experimental Protocol: Characterization of this compound Oxidase Activity

This protocol describes a spectrophotometric assay to determine the kinetic parameters of this compound oxidase. The assay measures the production of hydrogen peroxide, a byproduct of the oxidation reaction, using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.

Materials:

  • This compound

  • Purified this compound oxidase

  • Horseradish peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or other suitable chromogenic HRP substrate

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mM) in potassium phosphate buffer.

    • Prepare a series of dilutions of this compound in the same buffer to achieve a range of concentrations (e.g., 0.05 mM to 5 mM).

    • Prepare a solution of HRP (e.g., 1 mg/mL) in potassium phosphate buffer.

    • Prepare a solution of ABTS (e.g., 10 mg/mL) in a suitable solvent.

    • Prepare the enzyme solution by diluting the purified this compound oxidase in cold potassium phosphate buffer to the desired concentration.

  • Set up the Reaction Mixture:

    • In a microplate well or a cuvette, combine the following:

      • Potassium phosphate buffer (to a final volume of 200 µL)

      • HRP solution (to a final concentration of e.g., 0.01 mg/mL)

      • ABTS solution (to a final concentration of e.g., 0.5 mg/mL)

      • Varying concentrations of this compound.

  • Initiate the Reaction:

    • Add the this compound oxidase solution to the reaction mixture to initiate the reaction.

  • Measure Absorbance:

    • Immediately start monitoring the increase in absorbance at the appropriate wavelength for the oxidized chromogenic substrate (e.g., 405 nm for ABTS).

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Enzymatic_Reaction_of_D_Arabinono_1_4_lactone_Oxidase sub This compound enzyme This compound Oxidase sub->enzyme o2 O₂ o2->enzyme prod1 D-Erythroascorbic acid enzyme->prod1 prod2 H₂O₂ enzyme->prod2 Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) pre_incubation Pre-incubate Enzyme with this compound prep_reagents->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_absorbance Measure Absorbance stop_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition kinetics Kinetic Analysis (Lineweaver-Burk/Dixon Plots) measure_absorbance->kinetics det_ic50 Determine IC₅₀ calc_inhibition->det_ic50 det_ki Determine Kᵢ and Mode of Inhibition kinetics->det_ki

References

Application Notes and Protocols for Enzymatic Assays Utilizing D-arabinono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabinono-1,4-lactone is a sugar lactone that serves as a key substrate for the enzyme this compound oxidase (EC 1.1.3.37). This enzyme is notably involved in the biosynthesis of D-erythroascorbic acid, an analogue of vitamin C found in certain fungi like Saccharomyces cerevisiae and Candida albicans. The enzymatic reaction catalyzed by this compound oxidase involves the oxidation of this compound in the presence of oxygen to produce dehydro-D-arabinono-1,4-lactone and hydrogen peroxide.[1][2][3] The production of D-erythroascorbic acid, a potent antioxidant, links this enzymatic activity to cellular mechanisms for combating oxidative stress.[4][5]

Furthermore, aldono-1,4-lactones, as a class of compounds, have been recognized for their potential to inhibit glycosidases. This suggests a secondary application for this compound as a potential modulator of carbohydrate-processing enzymes.[6][7][8]

These application notes provide detailed protocols for two key enzymatic assays involving this compound: a primary assay for measuring the activity of this compound oxidase and a secondary assay to screen for the inhibitory potential of this compound against a common glycosidase, β-galactosidase.

Data Presentation

Table 1: Substrate and Product Information for this compound Oxidase

CompoundRoleMolecular FormulaMolar Mass ( g/mol )
This compoundSubstrateC₅H₈O₅148.11
Oxygen (O₂)SubstrateO₂32.00
dehydro-D-arabinono-1,4-lactoneProductC₅H₆O₅146.09
Hydrogen Peroxide (H₂O₂)ProductH₂O₂34.01

Table 2: Kinetic Parameters of this compound Oxidase

Enzyme SourceSpecific ActivityCommentsReference
Recombinant S. cerevisiae ALO expressed in E. coli0.41 U/mgActivity was determined spectrophotometrically. One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.[9]

Table 3: Example Data for β-Galactosidase Inhibition Assay

CompoundConcentration (mM)% Inhibition (Hypothetical)IC₅₀ (mM) (Hypothetical)
This compound0.115\multirow{4}{*}{~2.5}
0.535
1.055
5.080
Positive Control (e.g., Phenylethyl β-D-thiogalactopyranoside)0.0195~0.002

Experimental Protocols

Protocol 1: Assay for this compound Oxidase Activity

This protocol describes a coupled spectrophotometric assay to determine the activity of this compound oxidase. The assay measures the production of hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable change in absorbance.

Principle:

This compound + O₂ ---(this compound Oxidase)--> dehydro-D-arabinono-1,4-lactone + H₂O₂ H₂O₂ + Reduced Chromogen ---(Horseradish Peroxidase)--> Oxidized Chromogen (Colored) + 2H₂O

Materials:

  • This compound

  • Recombinant this compound oxidase (can be expressed in and purified from E. coli)[9]

  • Horseradish Peroxidase (HRP)

  • o-Dianisidine dihydrochloride (or other suitable HRP substrate like ABTS)

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of reading at 460 nm (for o-dianisidine)

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.0, containing 0.1% (w/v) BSA.

    • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water.

    • HRP Stock Solution: Prepare a 1 mg/mL stock solution of HRP in Assay Buffer.

    • Chromogen Solution: Prepare a 10 mg/mL stock solution of o-dianisidine dihydrochloride in deionized water. Caution: o-Dianisidine is a potential carcinogen; handle with appropriate personal protective equipment.

    • Enzyme Solution: Dilute the purified this compound oxidase to a suitable concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over time.

  • Assay Reaction:

    • Prepare a master mix containing the Assay Buffer, HRP, and chromogen solution. For a 1 mL final reaction volume, a typical composition would be:

      • 850 µL of Assay Buffer

      • 10 µL of HRP stock solution (final concentration 10 µg/mL)

      • 20 µL of o-dianisidine stock solution (final concentration 0.2 mg/mL)

    • Add 900 µL of the master mix to a cuvette or microplate well.

    • Add 50 µL of the diluted enzyme solution.

    • Incubate at 30°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding 50 µL of the this compound stock solution (final concentration 5 mM).

    • Immediately start monitoring the increase in absorbance at 460 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the oxidized chromogen (for oxidized o-dianisidine, ε = 11.3 mM⁻¹cm⁻¹ at 460 nm), c is the concentration, and l is the path length of the cuvette.

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.

Protocol 2: Screening for β-Galactosidase Inhibition by this compound

This protocol provides a method to assess the inhibitory effect of this compound on the activity of β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Principle:

ONPG (colorless) ---(β-Galactosidase)--> o-nitrophenol (yellow) + galactose

The production of the yellow o-nitrophenol is monitored spectrophotometrically at 420 nm. A decrease in the rate of color formation in the presence of this compound indicates inhibition.

Materials:

  • This compound

  • β-Galactosidase from Aspergillus oryzae or Escherichia coli

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • Sodium carbonate (Na₂CO₃), 1 M solution

  • Spectrophotometer capable of reading at 420 nm

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • ONPG Solution: Prepare a 4 mg/mL solution of ONPG in Z-buffer.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in Z-buffer at various concentrations (e.g., 100 mM, 50 mM, 10 mM, 1 mM, 0.1 mM).

    • Enzyme Solution: Prepare a working solution of β-galactosidase in Z-buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Inhibition Assay:

    • In separate wells of a 96-well plate, add:

      • Control (No Inhibitor): 50 µL of Z-buffer.

      • Test Wells: 50 µL of the different concentrations of this compound solution.

      • Blank: 100 µL of Z-buffer (no enzyme).

    • Add 50 µL of the β-galactosidase working solution to the control and test wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the ONPG solution to all wells.

    • Incubate the plate at 37°C and monitor the absorbance at 420 nm at regular intervals (e.g., every 2 minutes) for 15-30 minutes.

    • Alternatively, for a single time-point assay, stop the reaction after a fixed time (e.g., 15 minutes) by adding 100 µL of 1 M Na₂CO₃ to each well. Then, measure the final absorbance at 420 nm.

  • Data Analysis:

    • Calculate the reaction rate for each condition by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Mandatory Visualizations

D_Erythroascorbic_Acid_Biosynthesis cluster_enzymes Enzymes D_Arabinose D-Arabinose D_Arabinono_1_4_lactone This compound D_Arabinose->D_Arabinono_1_4_lactone NAD(P)+ -> NAD(P)H Dehydro_D_arabinono_1_4_lactone dehydro-D-arabinono-1,4-lactone D_Arabinono_1_4_lactone->Dehydro_D_arabinono_1_4_lactone O2 -> H2O2 D_Erythroascorbic_Acid D-Erythroascorbic Acid Dehydro_D_arabinono_1_4_lactone->D_Erythroascorbic_Acid Reduction D_Arabinose_Dehydrogenase D-Arabinose Dehydrogenase D_Arabinono_1_4_lactone_Oxidase This compound Oxidase (ALO1)

Caption: Biosynthesis pathway of D-Erythroascorbic Acid.

Experimental_Workflow_Oxidase_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition and Analysis Reagents Prepare Assay Buffer, Substrate, HRP, and Chromogen Solutions MasterMix Prepare Master Mix (Buffer, HRP, Chromogen) Reagents->MasterMix AddEnzyme Add Enzyme Solution MasterMix->AddEnzyme Equilibrate Equilibrate at 30°C AddEnzyme->Equilibrate Initiate Initiate with This compound Equilibrate->Initiate Monitor Monitor Absorbance at 460 nm Initiate->Monitor Calculate Calculate Rate (ΔA/min) and Enzyme Activity Monitor->Calculate

Caption: Workflow for this compound oxidase assay.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1_Nrf2->Ub_Proteasome basal degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Keap1_mod Modified Keap1 Nrf2_sMaf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE Antioxidant Response Element (ARE) Nrf2_sMaf->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates ROS Oxidative Stress (e.g., H2O2) ROS->Keap1_Nrf2 induces dissociation ROS->Keap1_mod

Caption: Keap1-Nrf2 signaling pathway in oxidative stress response.

References

Photocatalytic Synthesis of D-arabino-1,4-lactone from D-fructose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the photocatalytic production of D-arabino-1,4-lactone from D-fructose, a readily available biomass-derived sugar. This method offers a promising route for the synthesis of this valuable lactone, which serves as a precursor in the biosynthesis of ascorbic acid (Vitamin C) and exhibits potential as a prebiotic compound.[1][2]

Introduction

D-arabino-1,4-lactone is a key intermediate in the biosynthesis of important compounds such as erythroascorbate.[3] Traditional synthesis routes can be complex. Recent studies have demonstrated a novel approach utilizing a TiO₂ photocatalyst to convert D-fructose into D-arabino-1,4-lactone under ambient conditions and light irradiation.[1][4] The proposed reaction mechanism involves an α-scission at the C1-C2 position of the D-fructose molecule.[1][2] This process not only yields the target lactone but also other valuable rare sugars like erythrose and glyceraldehyde as byproducts.[1][4]

Quantitative Data Summary

The photocatalytic conversion of D-fructose results in the time-dependent formation of D-arabino-1,4-lactone and other products. The concentrations of the key species observed during a typical experiment are summarized in the table below.

Time (hours)D-fructose (mmol L⁻¹)D-arabino-1,4-lactone (mmol L⁻¹)Erythrose (mmol L⁻¹)Glyceraldehyde (mmol L⁻¹)
060000
24Not Reported~0.1~0.05~0.02
48Not Reported~0.18~0.1~0.05
72Not Reported~0.25~0.15~0.08
96Not Reported~0.3~0.2~0.1
120Not Reported~0.35~0.25~0.12
144~20~0.4~0.3~0.15

Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[4]

Experimental Protocols

This section details the materials and methods for the photocatalytic synthesis and analysis of D-arabino-1,4-lactone from D-fructose.

Materials and Reagents
  • D-fructose (≥99.0%)

  • Titanium dioxide (TiO₂) photocatalyst (e.g., P25)

  • D-arabino-1,4-lactone standard (≥97.0%)

  • Erythrose standard

  • Glyceraldehyde standard

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Protocol 1: Photocatalytic Reaction
  • Reaction Setup:

    • Prepare a 60 mmol L⁻¹ solution of D-fructose in deionized water.

    • Add 35 mg of TiO₂ photocatalyst to 10 mL of the D-fructose solution in a suitable reaction vessel (e.g., a quartz beaker).

    • Place the vessel on a magnetic stirrer to ensure the catalyst remains suspended.

  • Irradiation:

    • Irradiate the suspension using a UV light source with an intensity of 10 mW cm⁻².

    • Maintain the reaction temperature at 25 °C.

    • Collect samples at regular time intervals (e.g., every 24 hours for up to 144 hours) for analysis.

  • Sample Preparation for Analysis:

    • Centrifuge the collected samples to remove the TiO₂ catalyst.

    • Filter the supernatant through a 0.45 µm syringe filter before analysis.

Protocol 2: Product Identification and Quantification by HPLC
  • Analysis of Sugars and Lactones:

    • HPLC System: A standard HPLC system equipped with a refractive index (RI) detector.

    • Column: A sugar analysis column (e.g., Sugar-D).

    • Mobile Phase: Acetonitrile/water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL min⁻¹.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Quantification: Use external calibration curves of authentic standards for D-fructose and D-arabino-1,4-lactone.

  • Analysis of Aldehydes (Erythrose and Glyceraldehyde):

    • Derivatization: React the filtered samples with a DNPH solution to form hydrazones.

    • HPLC System: A standard HPLC system with a UV-VIS detector.

    • Column: A C18 reversed-phase column (e.g., CAPCELL PAK C18).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

    • Detection Wavelength: 360 nm.

    • Quantification: Use external calibration curves of derivatized erythrose and glyceraldehyde standards.

Protocol 3: Confirmatory Analysis by Mass Spectrometry and NMR
  • LC-MS Analysis:

    • Couple the HPLC system to a mass spectrometer to confirm the molecular weights of the products.

  • MALDI-TOF-MS Analysis:

    • Isolate the D-arabino-1,4-lactone peak from the HPLC.

    • Analyze the isolated fraction by MALDI-TOF-MS to confirm the molecular weight. An ion at m/z = 171 corresponding to [M+Na]⁺ is expected for D-arabino-1,4-lactone.[4]

  • ¹H NMR Analysis:

    • Isolate a sufficient quantity of D-arabino-1,4-lactone.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

    • Acquire the ¹H NMR spectrum and compare it with the spectrum of an authentic standard to confirm the structure.[2]

Visualizations

Reaction Pathway

The following diagram illustrates the proposed photocatalytic conversion of D-fructose to D-arabino-1,4-lactone and its subsequent decomposition to other rare sugars.

Reaction_Pathway Fructose D-Fructose Lactone D-arabino-1,4-lactone Fructose->Lactone α-scission (C1-C2 cleavage) Erythrose Erythrose Lactone->Erythrose Decomposition Glyceraldehyde Glyceraldehyde Lactone->Glyceraldehyde Decomposition TiO2 TiO₂ + Light

Caption: Photocatalytic conversion of D-fructose.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure, from the photocatalytic reaction to product analysis.

Experimental_Workflow Start Start Reaction Photocatalytic Reaction (D-fructose + TiO₂ + UV Light) Start->Reaction Sampling Sample Collection (at time intervals) Reaction->Sampling Separation Catalyst Separation (Centrifugation & Filtration) Sampling->Separation Analysis Product Analysis Separation->Analysis HPLC HPLC-RI / HPLC-UV (Quantification) Analysis->HPLC Primary Confirmation Structural Confirmation (LC-MS, MALDI-TOF, ¹H NMR) Analysis->Confirmation Secondary End End HPLC->End Confirmation->End

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for the Functional Expression of D-arabinono-1,4-lactone Oxidase in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-arabinono-1,4-lactone oxidase (ALO) is a key enzyme in the biosynthesis of D-erythroascorbic acid, a five-carbon analog of vitamin C found in some fungi, including Saccharomyces cerevisiae. This enzyme catalyzes the oxidation of this compound to D-erythroascorbic acid. The ability to functionally express ALO in a heterologous host like Escherichia coli provides a powerful system for the biotechnological production of D-erythroascorbic acid and L-ascorbic acid (vitamin C), depending on the substrate provided. This document provides detailed protocols for the cloning, expression, and characterization of S. cerevisiae ALO in E. coli, along with key quantitative data and visual workflows to guide researchers.

Biochemical Pathway

This compound oxidase is a flavoprotein that utilizes FAD as a cofactor to catalyze the final step in the D-erythroascorbic acid biosynthesis pathway.

cluster_0 D-Erythroascorbic Acid Biosynthesis D-Arabinose D-Arabinose This compound This compound D-Arabinose->this compound D-arabinose dehydrogenase D-Erythroascorbic Acid D-Erythroascorbic Acid This compound->D-Erythroascorbic Acid this compound oxidase (ALO)

Fig. 1: Biosynthetic pathway of D-erythroascorbic acid.

Experimental Protocols

This section details the methodologies for the functional expression and characterization of this compound oxidase from Saccharomyces cerevisiae in E. coli.

I. Gene Cloning and Vector Construction

The workflow for cloning the ALO gene into an expression vector is outlined below.

cluster_1 Cloning Workflow A Yeast Genomic DNA Isolation B PCR Amplification of ALO1 Gene A->B C Vector and Insert Digestion B->C D Ligation C->D E Transformation into E. coli D->E F Colony Screening and Plasmid Purification E->F G Sequence Verification F->G

Fig. 2: Workflow for ALO1 gene cloning.

Protocol:

  • Genomic DNA Isolation: Isolate genomic DNA from Saccharomyces cerevisiae using a standard yeast genomic DNA extraction kit.

  • PCR Amplification: Amplify the ALO1 gene (YML086C) from the isolated genomic DNA using gene-specific primers with appropriate restriction sites for cloning into an expression vector (e.g., pET series).

  • Vector and Insert Preparation: Digest the expression vector and the purified PCR product with the corresponding restriction enzymes.

  • Ligation: Ligate the digested ALO1 gene insert into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

  • Screening and Plasmid Purification: Plate the transformed cells on selective media. Screen the resulting colonies by colony PCR and/or restriction digestion of purified plasmids.

  • Sequence Verification: Confirm the sequence of the cloned ALO1 gene by Sanger sequencing.

II. Protein Expression and Purification

Protocol:

  • Transformation: Transform the sequence-verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture into a larger volume of fresh medium and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Harvesting: After induction for 4-6 hours at 30°C, harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or using a French press.

  • Purification: Since recombinant ALO is localized in the membrane fraction, solubilize the membrane pellet with a detergent such as Triton X-100. The solubilized protein can then be purified using chromatographic techniques like anion-exchange, hydrophobic-interaction, and gel-filtration chromatography.

III. Enzyme Activity Assay

The activity of this compound oxidase can be determined by measuring the formation of D-erythroascorbic acid.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 6.1), 20 µM FAD, and the purified enzyme preparation.

  • Substrate Addition: Initiate the reaction by adding this compound to a final concentration of 50 mM.

  • Incubation: Incubate the reaction mixture at 40°C.

  • Detection: The product, D-erythroascorbic acid, can be quantified by HPLC with electrochemical detection.

  • Specific Activity Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-erythroascorbic acid per minute under the assay conditions. The specific activity is expressed as units per milligram of protein.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the functional expression and characterization of this compound oxidase.

Table 1: Expression and Production Metrics

ParameterValueReference
Specific Activity of Recombinant ALO in E. coli0.41 U/mg[1]
D-Erythroascorbic Acid Production178 µg / (g of wet cells)[1]
L-Ascorbic Acid Production (with L-galactono-1,4-lactone)183 µg / (g of wet cells)[1]

Table 2: Biochemical Properties of this compound Oxidase

Biochemical properties are based on the characterization of the homologous enzyme from Candida albicans, as detailed data for the purified recombinant S. cerevisiae enzyme is not available.

ParameterValueReference
Optimal pH6.1[1]
Optimal Temperature40°C[1]
Apparent Km (this compound)44.1 mM[1]
Substrate SpecificityThis compound, L-Galactono-1,4-lactone, L-gulono-1,4-lactone, L-xylono-1,4-lactone[1]
CofactorFAD (covalently bound)[1]

Signaling Pathways and Logical Relationships

The functional expression of ALO in E. coli enables the production of valuable antioxidants from specific lactone precursors.

cluster_2 Recombinant Production Workflow E_coli_ALO E. coli expressing recombinant ALO Product_1 D-Erythroascorbic Acid E_coli_ALO->Product_1 Product_2 L-Ascorbic Acid (Vitamin C) E_coli_ALO->Product_2 Substrate_1 This compound Substrate_1->E_coli_ALO Substrate_2 L-Galactono-1,4-lactone Substrate_2->E_coli_ALO

Fig. 3: Substrate-product relationship in recombinant E. coli.

References

Application Notes and Protocols for D-arabinono-1,4-lactone in Yeast Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabinono-1,4-lactone (DAL) is a naturally occurring metabolite in the yeast Saccharomyces cerevisiae. It serves as the direct precursor to D-erythroascorbic acid (EASC), a five-carbon analog of L-ascorbic acid (vitamin C), in a reaction catalyzed by the mitochondrial enzyme this compound oxidase, encoded by the ALO1 gene.[1][2][3] The inherent pathway and the antioxidant properties of its product make DAL a molecule of interest for metabolic engineering applications in yeast. Overexpression of the endogenous ALO1 gene has been shown to increase EASC levels, conferring enhanced resistance to oxidative stress.[2] This opens up possibilities for developing robust yeast strains for industrial fermentations and for the potential production of novel compounds by diverting metabolic flux from DAL.

These application notes provide a framework for utilizing this compound in the metabolic engineering of Saccharomyces cerevisiae, focusing on the production of D-erythroascorbic acid as a primary example. The protocols outlined are based on established yeast metabolic engineering techniques and can be adapted for other applications.

Signaling Pathways and Experimental Workflows

D-erythroascorbic Acid Biosynthesis Pathway in S. cerevisiae

The conversion of this compound to dehydro-D-arabinono-1,4-lactone is the final step in the biosynthesis of D-erythroascorbic acid.[3] This reaction is catalyzed by the FAD-dependent enzyme this compound oxidase (Alo1p).[3][4]

DAL_to_EASC_Pathway DAL This compound dDAL dehydro-D-arabinono-1,4-lactone DAL->dDAL Alo1p (this compound oxidase) EASC D-erythroascorbic acid dDAL->EASC Spontaneous reduction Experimental_Workflow cluster_strain_engineering Strain Engineering cluster_fermentation Fermentation and Production cluster_analysis Analysis gene_selection Gene Selection (e.g., ALO1) vector_construction Vector Construction (e.g., pYES2) gene_selection->vector_construction yeast_transformation Yeast Transformation vector_construction->yeast_transformation strain_verification Strain Verification (PCR, Sequencing) yeast_transformation->strain_verification preculture Pre-culture Preparation strain_verification->preculture fed_batch Fed-batch Fermentation with DAL Feeding preculture->fed_batch sampling Time-course Sampling fed_batch->sampling biomass_measurement Biomass Measurement (OD600) sampling->biomass_measurement metabolite_extraction Metabolite Extraction sampling->metabolite_extraction hplc_analysis HPLC Analysis (DAL, EASC) metabolite_extraction->hplc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of D-arabinono-1,4-lactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-arabinono-1,4-lactone and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My synthesis of this compound from D-arabinonic acid is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the lactonization of D-arabinonic acid are a common challenge. Several factors can contribute to this issue:

  • Incomplete reaction: The equilibrium between the open-chain hydroxy acid and the lactone might not be fully shifted towards the lactone.

    • Solution: Ensure adequate reaction time and consider using a Dean-Stark apparatus or other methods to remove water, which is a byproduct of the intramolecular esterification.

  • Side reactions: Decomposition of the starting material or product can occur under harsh reaction conditions.

    • Solution: Optimize the reaction temperature and pH. Acid-catalyzed lactonization is common, but excessively strong acidic conditions can lead to degradation.

  • Purification losses: this compound is a polar molecule, which can lead to losses during extraction and purification steps.

    • Solution: Employ careful extraction techniques and consider alternative purification methods such as column chromatography with an appropriate stationary and mobile phase.

Issue 2: Difficulty in Introducing Protecting Groups

Q: I am struggling with the regioselective protection of the hydroxyl groups on this compound. How can I achieve better selectivity?

A: Regioselective protection of polyhydroxylated compounds like this compound is a significant challenge. The reactivity of the hydroxyl groups at the C2, C3, and C5 positions can be similar.

  • Steric Hindrance: The choice of protecting group and reaction conditions can influence which hydroxyl group reacts.

    • Solution: For protecting the primary hydroxyl at C5, consider using a bulky protecting group like trityl (Tr) or tert-butyldiphenylsilyl (TBDPS) under controlled conditions. For the protection of the cis-diols at C2 and C3, forming an acetal with acetone (isopropylidene group) or benzaldehyde (benzylidene group) is a common and effective strategy.

  • Reaction Conditions: Temperature and catalysts play a crucial role in selectivity.

    • Solution: Perform the reaction at low temperatures to enhance kinetic control. The choice of acid or base catalyst can also influence the outcome.

Issue 3: Unexpected Side Products During Deprotection

Q: I am observing unexpected side products and low yields during the deprotection of my this compound derivative. What could be going wrong?

A: Deprotection steps can be as challenging as protection steps, with the risk of cleaving the wrong group or modifying the core lactone structure.

  • Lactone Ring Opening: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions used for deprotection.

    • Solution: Carefully select deprotection methods that are orthogonal to the stability of the lactone ring. For example, hydrogenolysis for benzyl ethers or fluoride-mediated cleavage for silyl ethers are generally milder towards the lactone than strong acid or base hydrolysis.

  • Protecting Group Migration: Under certain conditions, protecting groups can migrate between hydroxyl groups.

    • Solution: Optimize deprotection conditions (reagents, solvent, temperature, and reaction time) to minimize the likelihood of migration.

  • Incomplete Deprotection: Steric hindrance around the protecting group can lead to incomplete removal.

    • Solution: Increase the reaction time, temperature, or the amount of deprotection reagent, while carefully monitoring for the formation of side products.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound derivatives.

Q1: What are the most common protecting groups used for the hydroxyl groups of this compound?

A1: The choice of protecting group depends on the desired regioselectivity and the planned subsequent reactions. Commonly used protecting groups include:

  • For the primary hydroxyl (C5): Trityl (Tr), tert-Butyldimethylsilyl (TBDMS), and tert-Butyldiphenylsilyl (TBDPS) ethers.

  • For the secondary hydroxyls (C2 and C3): Isopropylidene (from acetone) and benzylidene (from benzaldehyde) acetals are often used to protect the cis-diol system. Acetyl (Ac) and Benzoyl (Bz) esters can also be used.

Q2: How can I purify this compound and its derivatives?

A2: Purification strategies depend on the properties of the specific derivative.

  • Crystallization: If the compound is a solid, crystallization is an effective method for obtaining high purity.

  • Column Chromatography: Silica gel column chromatography is widely used. The choice of eluent system is critical and often involves mixtures of polar and non-polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification, HPLC is a powerful technique. A C18 column with a mobile phase of acetonitrile/water is often effective for polar compounds like this compound.[1]

Q3: What analytical techniques are essential for characterizing this compound derivatives?

A3: A combination of spectroscopic and spectrometric techniques is necessary for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure, including the position of protecting groups and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight of the synthesized compounds.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the characteristic lactone carbonyl stretch.

Q4: Can this compound be synthesized from sources other than D-arabinonic acid?

A4: Yes, alternative synthetic routes have been explored. One notable method is the photocatalytic conversion of D-fructose using a TiO2 photocatalyst.[1] This method has the advantage of using a readily available and renewable starting material.

Data Presentation

Table 1: Product Concentrations from Photocatalytic Synthesis of this compound from D-fructose over time. [1]

Time (hours)This compound (mmol L-1)Arabinose (mmol L-1)Erythrose (mmol L-1)Glyceraldehyde (mmol L-1)
00000
96Not specifiedNot specified2.4Not specified
1442.40.19Decreased from 96h3.5

Experimental Protocols

Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-arabinono-1,4-lactone

This protocol is a general procedure based on common methods for the acetonide protection of diols in carbohydrate chemistry.

  • Materials: this compound, anhydrous acetone, 2,2-dimethoxypropane, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Procedure: a. Dissolve this compound in a mixture of anhydrous acetone and 2,2-dimethoxypropane. b. Add a catalytic amount of the acid catalyst to the solution. c. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate). e. Filter the mixture and evaporate the solvent under reduced pressure. f. Purify the resulting crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Photocatalytic Synthesis of this compound from D-fructose [1]

  • Materials: D-fructose, TiO2 photocatalyst, deionized water.

  • Procedure: a. Prepare an aqueous solution of D-fructose. b. Add the TiO2 photocatalyst to the solution to form a suspension. c. Irradiate the suspension with a UV light source while stirring. d. Monitor the formation of this compound over time using HPLC. e. After the desired reaction time, remove the TiO2 photocatalyst by filtration. f. The aqueous solution containing this compound can be used for further steps or the product can be isolated by preparative HPLC.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_lactonization Lactonization cluster_lactone Core Structure cluster_derivatization Derivatization cluster_final Final Product D-Arabinonic_Acid D-Arabinonic Acid Lactonization Acid-catalyzed Intramolecular Esterification D-Arabinonic_Acid->Lactonization D_Arabinono_Lactone This compound Lactonization->D_Arabinono_Lactone Protection Protection of Hydroxyl Groups D_Arabinono_Lactone->Protection Functionalization Further Functionalization Protection->Functionalization Deprotection Deprotection Functionalization->Deprotection Final_Product This compound Derivative Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Troubleshooting decision tree for the synthesis of this compound derivatives.

References

Technical Support Center: D-arabinono-1,4-lactone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of D-arabinono-1,4-lactone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, particularly from the oxidation of D-arabinose.

Issue 1: Low or No Product Yield

Potential Cause Diagnostic Check Recommended Solution
Incomplete Oxidation of D-arabinose Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of starting material (D-arabinose) indicates incomplete conversion.- Extend Reaction Time: Continue the reaction and monitor until the starting material is consumed.- Increase Oxidant Concentration: If the reaction has stalled, a careful, stepwise addition of the oxidizing agent (e.g., bromine water) may be necessary. Avoid adding a large excess at once, as this can lead to side reactions.- Optimize pH: For bromine water oxidation, maintaining a slightly acidic to neutral pH (around 5-6) is crucial.[1][2] For catalytic oxidations, alkaline conditions (pH 8-9) have been shown to favor the reaction.
Degradation of this compound Analyze the crude reaction mixture by HPLC or LC-MS to identify potential degradation products. Lactones are susceptible to hydrolysis, especially under basic conditions.- Control pH: Avoid strongly basic conditions during the reaction and workup. If a basic step is necessary, perform it at low temperatures and for a minimal duration.- Temperature Control: Perform the reaction at the recommended temperature. Excessive heat can promote side reactions and degradation.
Inefficient Lactonization The primary product of D-arabinose oxidation is D-arabinonic acid. If the final product contains a high proportion of the acid form, the lactonization step was inefficient. This can be checked by HPLC or by analyzing the acidity of the product.- Acid Catalysis: Ensure the presence of an acid catalyst during the workup and concentration steps to promote the intramolecular esterification to form the lactone.- Water Removal: Efficiently remove water from the D-arabinonic acid solution, as the lactonization is an equilibrium reaction where water is a byproduct. Azeotropic distillation with a suitable solvent can be effective.

Issue 2: Product Purity Issues

Potential Cause Diagnostic Check Recommended Solution
Presence of Unreacted D-arabinose Use HPLC analysis to quantify the amount of residual D-arabinose in the final product.- Improve Purification: Recrystallization is a common method for purifying this compound. Select a solvent system in which the lactone has moderate solubility at high temperatures and low solubility at low temperatures, while D-arabinose is more soluble.- Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be used to separate the lactone from the more polar D-arabinose.
Formation of Byproducts Analyze the product by HPLC and Mass Spectrometry (MS) to identify any unexpected peaks. Side reactions during oxidation can lead to various byproducts.- Optimize Reaction Conditions: Re-evaluate the reaction temperature, pH, and oxidant concentration to minimize side reactions. For instance, in bromine water oxidation, overly acidic or basic conditions can lead to unwanted side products.- Purification: Employ appropriate purification techniques (recrystallization, chromatography) to remove the identified byproducts.
Residual Salts from Workup The presence of inorganic salts can be detected by measuring the ash content of the product or by observing a high conductivity in a solution of the product.- Thorough Washing: During the workup, ensure that any precipitated salts are thoroughly washed with an appropriate solvent to remove impurities.- Desalting: If salts are present in the final product, dissolving it in a suitable organic solvent and filtering off the insoluble salts can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from D-arabinose?

A1: The most common laboratory-scale method is the oxidation of D-arabinose using a mild oxidizing agent like bromine water in a slightly acidic to neutral solution.[1][2] This reaction selectively oxidizes the aldehyde group of the aldose to a carboxylic acid, forming D-arabinonic acid, which then undergoes intramolecular cyclization to this compound.

Q2: How can I monitor the progress of the D-arabinose oxidation reaction?

A2: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC). An HPLC method can separate the starting material (D-arabinose), the intermediate (D-arabinonic acid), and the final product (this compound), allowing for quantitative analysis of the reaction mixture over time.

Q3: What are the optimal pH conditions for the synthesis of this compound?

A3: The optimal pH depends on the chosen oxidation method. For bromine water oxidation, a pH range of 5-6 is generally recommended to ensure the selective oxidation of the aldehyde group while minimizing side reactions and isomerization.[1][2] For catalytic oxidation methods, such as those using gold catalysts, slightly alkaline conditions (pH 8-9) have been reported to give high conversion and selectivity to the corresponding aldonic acid.

Q4: My final product is an oil and will not crystallize. What should I do?

A4: The inability to crystallize can be due to the presence of impurities or residual solvent. First, ensure that all solvent has been removed under high vacuum. If it still remains an oil, try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and then slowly cooling it to induce crystallization. Seeding the solution with a small crystal of pure this compound can also be effective. If these methods fail, purification by column chromatography may be necessary to remove impurities that are inhibiting crystallization.

Q5: How stable is this compound, and how should it be stored?

A5: this compound is susceptible to hydrolysis back to D-arabinonic acid, especially in the presence of moisture and at non-neutral pH. It is recommended to store the purified product in a cool, dry place, preferably in a desiccator, to minimize exposure to humidity.

Data Presentation

Table 1: Influence of pH on D-arabinose Oxidation with Gold Catalyst

pHD-arabinose Conversion (%)Selectivity to Arabinonic Acid (%)
Acidic2346
8-9100100

Data is based on studies of arabinose oxidation over gold catalysts, where arabinonic acid is the precursor to the lactone.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromine Oxidation of D-arabinose

This protocol is adapted from established methods for aldose oxidation.

Materials:

  • D-arabinose

  • Bromine

  • Potassium carbonate

  • Formic acid (88%)

  • Ethanol

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottomed flask, dissolve D-arabinose and potassium carbonate in deionized water.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add bromine dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to stir for 1 hour at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Acidify the mixture to a pH of 3-4 with formic acid.

  • Concentrate the reaction mixture under reduced pressure to remove volatile components.

  • Dissolve the resulting oil in hot ethanol and filter to remove inorganic salts. Wash the salts with additional hot ethanol.

  • Combine the ethanol filtrates and concentrate under reduced pressure to obtain a crude syrup of D-arabinonic acid.

  • To facilitate lactonization, dissolve the syrup in a minimal amount of hot ethyl acetate and then concentrate under reduced pressure to remove residual water.

  • The resulting crude this compound can be purified by crystallization.

Protocol 2: Purification of this compound by Crystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of boiling ethyl acetate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in a refrigerator or ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 3: HPLC Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) or UV-Vis detector

Chromatographic Conditions:

  • Column: A carbohydrate analysis column or a suitable reverse-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Detection: Refractive Index (RI) detection is suitable for underivatized sugars and lactones.

Procedure:

  • Prepare standard solutions of D-arabinose and this compound of known concentrations.

  • Prepare the sample by dissolving a known amount of the reaction mixture or purified product in the mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Identify the peaks corresponding to D-arabinose and this compound by comparing their retention times with those of the standards.

  • Quantify the components by integrating the peak areas and using a calibration curve generated from the standards.

Visualizations

Synthesis_Pathway Arabinose D-Arabinose Oxidation Oxidation (e.g., Br2/H2O) Arabinose->Oxidation ArabinonicAcid D-Arabinonic Acid Oxidation->ArabinonicAcid Lactonization Lactonization (Acid Catalyst, -H2O) ArabinonicAcid->Lactonization Lactone This compound Lactonization->Lactone

Caption: Chemical synthesis pathway of this compound from D-arabinose.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: D-arabinose Solution oxidation Oxidation Reaction start->oxidation workup Reaction Workup oxidation->workup crude_product Crude D-arabinonic Acid workup->crude_product lactonization Lactonization & Concentration crude_product->lactonization crystallization Crystallization lactonization->crystallization filtration Filtration & Drying crystallization->filtration pure_product Pure this compound filtration->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR/MS Characterization hplc->nmr

Caption: General experimental workflow for this compound production.

Troubleshooting_Workflow start Low Yield or Purity Issue check_conversion Check D-arabinose Conversion by HPLC start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes solution1 Extend Reaction Time or Optimize Conditions incomplete->solution1 check_purity Analyze Crude Purity by HPLC/MS complete->check_purity end Yield/Purity Improved solution1->end impurities Significant Impurities check_purity->impurities Yes pure Crude Product is Pure check_purity->pure No solution2 Optimize Purification (Recrystallization/Chromatography) impurities->solution2 check_lactonization Check for D-arabinonic Acid (Incomplete Lactonization) pure->check_lactonization solution2->end acid_present Acid is Present check_lactonization->acid_present Yes solution3 Improve Water Removal & Acid Catalysis acid_present->solution3 solution3->end

Caption: Troubleshooting decision tree for this compound synthesis.

References

stability of D-Arabinono-1,4-lactone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Arabinono-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a gamma-lactone and a derivative of D-arabinonic acid. It is primarily used in biochemical research as a substrate for the enzyme this compound oxidase, which is involved in the biosynthesis of D-erythroascorbic acid (an analogue of vitamin C) in some organisms.[1] It also serves as a precursor for the biosynthesis of erythroascorbate.[2]

Q2: What is the primary stability concern when working with this compound in aqueous solutions?

A2: The main stability issue is the hydrolysis of the lactone ring, which results in an equilibrium with its open-chain form, D-arabinonic acid. This reaction is dependent on the pH and temperature of the solution.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: How does temperature impact the stability of this compound?

A4: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature.[6][7] Therefore, to minimize degradation, it is recommended to prepare and store aqueous solutions of this compound at low temperatures.

Q5: What are the recommended storage conditions for solid this compound and its aqueous solutions?

A5: Solid this compound should be stored at -20°C.[2] Aqueous stock solutions should be prepared fresh whenever possible. If storage is necessary, it is advisable to prepare concentrated stocks in a buffer with a slightly acidic pH (e.g., pH 4-5), aliquot them, and store them at -20°C or -80°C to minimize hydrolysis. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results between batches of prepared this compound solution. The lactone may be hydrolyzing to D-arabinonic acid, altering the concentration of the active compound. This is more likely if the solution was prepared in a neutral or alkaline buffer and stored for an extended period.Prepare fresh solutions of this compound before each experiment. If using a stored stock solution, ensure it was stored under appropriate conditions (low temperature, slightly acidic pH). Consider quantifying the concentration of the lactone before use, for example, by HPLC.
A noticeable drop in the pH of the unbuffered aqueous solution of this compound over time. The hydrolysis of this compound produces D-arabinonic acid, which is an acidic compound. The accumulation of D-arabinonic acid will lower the pH of the solution.Use a buffered solution to maintain a constant pH throughout your experiment. Select a buffer that is appropriate for your experimental system and is in a pH range where the lactone exhibits greater stability (e.g., slightly acidic).
Low or no activity observed in an enzymatic assay using this compound as a substrate. The this compound may have degraded due to improper solution preparation or storage. The enzyme's activity is also pH-dependent, and a change in the solution's pH due to hydrolysis could affect the enzyme's performance.Verify the integrity of your this compound stock. Prepare a fresh solution in a suitable buffer immediately before the assay. Ensure the final pH of the assay mixture is optimal for the enzyme's activity.
Precipitate forms in a stored concentrated stock solution upon thawing. The solubility of this compound may be lower at colder temperatures, or changes in pH upon freezing could affect its stability and solubility.Allow the solution to fully come to room temperature and vortex gently to redissolve the precipitate. If it does not redissolve, it may be necessary to prepare a fresh, less concentrated stock solution.

Quantitative Data Summary

There is a notable lack of specific quantitative data in the published literature regarding the hydrolysis kinetics (e.g., half-life, rate constants) of this compound at various pH values and temperatures. The following table is provided as a template for researchers to populate with their own experimentally determined stability data.

pHTemperature (°C)Half-life (t½)Rate Constant (k)
325Data not availableData not available
525Data not availableData not available
725Data not availableData not available
925Data not availableData not available
74Data not availableData not available
737Data not availableData not available

Experimental Protocols

Protocol for Determining the Stability of this compound in Aqueous Solutions using HPLC

This protocol provides a general method for assessing the rate of hydrolysis of this compound at different pH values and a constant temperature.

Objective: To determine the degradation kinetics of this compound in aqueous solutions.

Materials:

  • This compound

  • Aqueous buffers of desired pH values (e.g., pH 3, 5, 7, 9)

  • Thermostatically controlled incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system

  • HPLC column suitable for sugar analysis (e.g., Sugar-D, 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Refractive Index (RI) detector

  • Volumetric flasks, pipettes, and autosampler vials

  • Acetonitrile (HPLC grade)

  • Ultrapure water

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in ultrapure water.

    • Prepare a series of reaction solutions by diluting the stock solution into the different pH buffers to a final, known concentration.

  • Incubation:

    • Incubate the reaction solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

    • If necessary, quench the hydrolysis reaction immediately by diluting the sample in a cold mobile phase or by adjusting the pH.

  • HPLC Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

    • Example HPLC Conditions: [8]

      • Column: Sugar-D (250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: 75% acetonitrile / 25% water (v/v)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detector: Refractive Index (RI)

  • Data Analysis:

    • Create a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in each sample at each time point from the calibration curve.

    • Plot the concentration of this compound versus time for each pH value.

    • From the plot, determine the order of the reaction and calculate the rate constant (k) and the half-life (t½) of this compound under each condition.

Visualizations

Hydrolysis_of_D_Arabinono_1_4_lactone Lactone This compound (Cyclic Ester) Acid D-Arabinonic Acid (Open-chain Hydroxy Acid) Lactone->Acid Hydrolysis (H₂O, H⁺ or OH⁻) Acid->Lactone Lactonization (-H₂O)

Caption: Reversible hydrolysis of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound prep_reaction Create Reaction Solutions (Lactone in Buffers) prep_stock->prep_reaction prep_buffers Prepare Buffers (Varying pH) prep_buffers->prep_reaction incubate Incubate at Constant Temperature prep_reaction->incubate sampling Withdraw Aliquots at Timed Intervals incubate->sampling hplc Analyze Samples by HPLC sampling->hplc data Plot Concentration vs. Time hplc->data kinetics Calculate Half-life and Rate Constants data->kinetics

Caption: Workflow for HPLC-based stability testing.

References

Technical Support Center: MLPA-Based Analysis of the D-arabinono-1,4-lactone Oxidase (ALO) Gene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing Multiplex Ligation-dependent Probe Amplification (MLPA) for the analysis of the D-arabinono-1,4-lactone oxidase (ALO) gene.

Disclaimer: The following guidance is based on general MLPA principles and troubleshooting. Currently, there are no commercially available, validated MLPA kits specifically for the this compound oxidase (ALO) gene. The experimental protocol provided is a generalized template and would require specific probe design and validation for the ALO gene.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during MLPA analysis.

Q1: What are the most common causes of poor MLPA results?

A1: Poor MLPA results can stem from several factors, primarily related to sample quality and experimental technique. Key contributors include:

  • DNA Quality and Purity: Contaminants such as salts, ethanol, phenol, or EDTA can inhibit the enzymes used in the MLPA reaction.[1] While DNA fragmentation has a lesser impact, severe degradation can lead to failed amplification.[1]

  • Inaccurate DNA Quantification: Too much or too little input DNA can lead to failed reactions or unreliable results.

  • Incomplete Denaturation: If the sample DNA is not fully denatured, probes cannot hybridize efficiently, particularly in GC-rich regions.[1]

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability.

  • Suboptimal Hybridization or Ligation Conditions: Incorrect temperatures or incubation times can lead to inefficient probe hybridization and ligation.

Q2: My electropherogram shows a sloping pattern with decreasing peak heights for larger fragments. What could be the cause?

A2: This phenomenon, known as "signal sloping," is a common artifact in MLPA analysis.[2][3]

Possible Cause Recommended Action
Sample Contaminants Impurities can inhibit the polymerase, affecting the amplification of longer fragments more significantly.[1][2] Re-precipitate the DNA using ethanol or use a column-based purification method.
Preferential Injection of Smaller Fragments Capillary electrophoresis systems may preferentially inject smaller DNA fragments.[3] While some sloping is expected, excessive sloping may require repeating the experiment with cleaner DNA.
Incorrect Polymerase Concentration or Activity Ensure the polymerase is stored correctly and has not expired. Use the recommended concentration.
Evaporation during Hybridization Ensure tubes are properly sealed during the overnight hybridization step to prevent changes in reagent concentration.[2]

A normal degree of signal sloping is often observed and can be corrected by the analysis software during normalization.[2] However, if the signal for the largest fragments is less than 30% of the signal for the shortest fragments, the results may be unreliable.[2]

Q3: I am observing very low or no signal for all probes. What should I do?

A3: Low or absent signals across all probes typically indicate a complete reaction failure.

Possible Cause Recommended Action
Incorrect DNA Input Verify DNA concentration and repeat the MLPA reaction with the correct amount of template DNA.
Enzyme Inhibition DNA contaminants can inhibit ligase or polymerase activity.[1] Clean up the DNA sample.
Omission of a Key Reagent Carefully review the protocol to ensure all components (e.g., ligase, polymerase, dNTPs) were added.
Incorrect Incubation Temperatures Verify the temperatures of the thermocycler for the denaturation, hybridization, ligation, and PCR steps.
Poor Primer Quality Repeated freeze-thaw cycles can degrade primers.[2] Use fresh primer aliquots.

Q4: My results show high background noise or many non-specific peaks. How can I resolve this?

A4: High background or extra peaks can interfere with data analysis and interpretation.

Possible Cause Recommended Action
Contamination Contamination of reagents, water, or the capillary electrophoresis system can introduce non-specific signals.[2] Run a no-DNA control to identify the source of contamination.
Primer-Dimers Formation of primer-dimers can result in a peak at a low molecular weight. This is often more pronounced with excessive primer concentration.
Poor Probe Design If using a custom-designed probemix for the ALO gene, probes may have off-target binding sites. Re-design probes with higher specificity.
Suboptimal Annealing Temperature If the PCR annealing temperature is too low, it can lead to non-specific amplification. Optimize the annealing temperature.

Q5: I see split peaks in my electropherogram. What does this mean?

A5: Split peaks are usually an artifact of the capillary electrophoresis process.

Possible Cause Recommended Action
Incomplete Denaturation of PCR Products Before loading onto the capillary sequencer, ensure the PCR products are fully denatured by heating in formamide.[4]
Poor Capillary Quality or Old Polymer The separation matrix (polymer) in the capillary may be degraded. Replace the polymer and/or the capillary array.
High Salt Concentration in the Sample Desalt the PCR product before capillary electrophoresis.

Experimental Protocols

General MLPA Protocol for ALO Gene Copy Number Variation (CNV) Analysis

This protocol outlines the major steps for performing an MLPA experiment. Specific volumes and concentrations may need to be optimized for a custom ALO probemix.

1. DNA Preparation and Quantification:

  • Isolate high-quality genomic DNA from the samples of interest.

  • Ensure DNA is free of contaminants like salts, EDTA, and organic solvents.[1]

  • Accurately quantify the DNA concentration using a fluorometric method (e.g., Qubit).

  • Dilute the DNA to the working concentration specified in your probemix protocol (typically 20-50 ng/µl).

2. MLPA Reaction Setup:

  • Prepare a master mix containing the MLPA buffer and the custom ALO probemix.

  • Aliquot the master mix into individual PCR tubes.

  • Add 5 µl of the diluted sample DNA (or no-DNA control and reference samples) to the respective tubes.

3. Denaturation and Hybridization:

  • Denature the DNA by heating at 98°C for 5 minutes.

  • Cool the samples to 25°C.

  • Add the ALO probemix, mix well, and overlay with mineral oil if your thermocycler does not have a heated lid.

  • Incubate at 95°C for 1 minute, followed by hybridization at 60°C for 16-20 hours.

4. Ligation:

  • Prepare a ligation master mix containing Ligase-65 buffer and Ligase-65 enzyme.

  • Add the ligation master mix to each sample, mix, and incubate at 54°C for 15 minutes.

  • Stop the ligation reaction by heating to 98°C for 5 minutes.

5. PCR Amplification:

  • Prepare a PCR master mix containing PCR buffer, dNTPs, one fluorescently labeled PCR primer, one unlabeled primer, and a thermostable DNA polymerase.

  • Add the PCR master mix to the ligation products.

  • Perform PCR with the following cycling conditions:

    • 35 cycles of:

      • 95°C for 30 seconds (denaturation)

      • 60°C for 30 seconds (annealing)

      • 72°C for 60 seconds (extension)

    • Final extension at 72°C for 20 minutes.

6. Fragment Analysis:

  • Dilute the PCR products according to the capillary electrophoresis instrument's recommendations.

  • Mix the diluted PCR product with a size standard (e.g., GeneScan 500 LIZ) and Hi-Di Formamide.

  • Denature the fragments at 95°C for 5 minutes and then snap-cool on ice.

  • Perform capillary electrophoresis to separate the fluorescently labeled fragments by size.

7. Data Analysis:

  • Analyze the raw data using software like Coffalyser.Net.[5]

  • The software will normalize the peak heights of the target probes to the peak heights of reference probes.

  • Compare the normalized ratios of the test samples to the reference samples to determine the copy number of the ALO gene exons. A ratio of ~1.0 indicates a normal copy number, ~0.5 suggests a heterozygous deletion, 0 indicates a homozygous deletion, and ~1.5 suggests a duplication.

Visualizations

Experimental Workflow for MLPA

MLPA_Workflow cluster_prep Sample Preparation cluster_mlpa MLPA Reaction cluster_analysis Data Analysis DNA_Extraction DNA Extraction & Purification DNA_Quant DNA Quantification (20-50 ng/ul) DNA_Extraction->DNA_Quant Denaturation Denaturation (98°C) DNA_Quant->Denaturation Hybridization Probe Hybridization (60°C, 16h) Denaturation->Hybridization Ligation Ligation (54°C) Hybridization->Ligation PCR PCR Amplification Ligation->PCR Capillary_E Capillary Electrophoresis PCR->Capillary_E Data_Norm Data Normalization (e.g., Coffalyser.Net) Capillary_E->Data_Norm CNV_Det Copy Number Determination Data_Norm->CNV_Det

Caption: A flowchart illustrating the major steps of the Multiplex Ligation-dependent Probe Amplification (MLPA) workflow.

ALO Gene in Fungal Oxidative Stress Response

The this compound oxidase (ALO) gene is involved in the biosynthesis of D-erythroascorbic acid (EASC), an antioxidant that helps protect fungal cells from oxidative stress.[6]

ALO_Pathway cluster_stress Cellular Environment cluster_cell Fungal Cell ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Causes Mitochondrion Mitochondrion D_Arabinono This compound ALO_gene ALO Gene Product (this compound oxidase) D_Arabinono->ALO_gene Substrate EASC D-erythroascorbic acid (EASC) (Antioxidant) ALO_gene->EASC Catalyzes EASC->ROS Neutralizes Cellular_Protection Cellular Protection EASC->Cellular_Protection Leads to

References

overcoming common issues in D-arabinono-1,4-lactone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-arabinono-1,4-lactone experimental work. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered when working with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, purification, handling, and use of this compound in various experimental settings.

Category 1: Stability and Handling

Question 1: My this compound solution is showing a decrease in pH over time. What is happening and how can I prevent it?

Answer: this compound exists in equilibrium with its corresponding open-chain carboxylic acid form, D-arabinonic acid, in aqueous solutions.[1] This hydrolysis reaction releases protons, leading to a decrease in the pH of the solution. The rate of this hydrolysis is dependent on both pH and temperature.

Troubleshooting Steps:

  • Buffer the Solution: Prepare your solutions in a suitable buffer to maintain a stable pH. The choice of buffer will depend on your specific experimental requirements.

  • Low Temperature Storage: Store aqueous solutions of this compound at low temperatures (e.g., 2-8°C) to slow down the rate of hydrolysis. For long-term storage, it is recommended to store the compound as a dry solid at -20°C.

  • Fresh Preparation: Prepare aqueous solutions fresh before each experiment to minimize the extent of hydrolysis.

Question 2: I am seeing an extra peak in my HPLC analysis of a freshly prepared this compound solution. What could be the cause?

Answer: The extra peak is likely D-arabinonic acid, the hydrolysis product of this compound. The lactone ring can open in the presence of water, especially under neutral or basic conditions, to form the open-chain carboxylic acid. This equilibrium can be observed even in freshly prepared solutions.

Troubleshooting Workflow for Unexpected HPLC Peaks:

Caption: Troubleshooting workflow for identifying unexpected peaks in HPLC analysis of this compound.

Category 2: Synthesis and Purification

Question 3: My synthesis of this compound resulted in a low yield and several side products. What are the common pitfalls?

Answer: The synthesis of this compound, for instance, through the oxidation of D-arabinose, can be sensitive to reaction conditions. Common side products can include other oxidation products or degradation products like erythrose and glyceraldehyde, especially if harsh conditions are used.[1]

Troubleshooting Tips for Synthesis:

  • Control Reaction Temperature: Maintain the recommended temperature throughout the reaction to minimize the formation of degradation products.

  • Optimize Reaction Time: Both insufficient and excessive reaction times can lead to lower yields of the desired lactone. Monitor the reaction progress using techniques like TLC or HPLC.

  • Choice of Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. Ensure accurate stoichiometry and controlled addition.

  • pH Control: The pH of the reaction mixture can influence the stability of the lactone and the formation of byproducts. Maintain the pH within the optimal range for the specific synthetic route.

Question 4: I am having difficulty crystallizing this compound from my purified syrup. What can I do?

Troubleshooting Crystallization:

ProblemPossible CauseSuggested Solution
Failure to Crystallize Solution is too dilute.Concentrate the solution further under reduced pressure.
Presence of impurities.Re-purify the syrup using column chromatography.
Incorrect solvent system.Experiment with different solvent/anti-solvent combinations (e.g., ethanol/ether, methanol/ethyl acetate).
Oily Precipitate Forms Solution is supersaturated or cooled too quickly.Warm the solution to redissolve the oil, then cool it down more slowly. Try seeding with a small crystal if available.
Small, Poorly Formed Crystals Rapid crystallization.Slow down the crystallization process by using a solvent system with lower volatility or by cooling the solution at a slower rate.
Category 3: Analytical Methods

Question 5: My this compound peak is tailing in my reverse-phase HPLC analysis. How can I improve the peak shape?

Answer: Peak tailing for a polar, acidic compound like this compound in reverse-phase HPLC is often due to interactions with the silica-based stationary phase or issues with the mobile phase pH.

Solutions for Peak Tailing:

  • Adjust Mobile Phase pH: The most common cause is the interaction of the analyte with residual silanol groups on the column packing. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of both the arabinonic acid form and the silanol groups, minimizing these secondary interactions and leading to sharper, more symmetrical peaks.

  • Use a Guard Column: A guard column installed before the analytical column can help to trap strongly retained impurities from the sample matrix that might otherwise accumulate on the analytical column and cause peak tailing.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.

  • Ensure Proper Dissolution: Dissolve your sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.

Category 4: Biological Assays

Question 6: I am observing unexpected results in my cell viability assay (e.g., MTT, XTT) when using this compound. Could the compound be interfering with the assay?

Answer: Yes, it is possible. The interference can be due to two main factors: the acidic nature of the this compound/D-arabinonic acid equilibrium and the potential for the compound to act as a reducing agent.

  • pH Shift in Culture Medium: As this compound hydrolyzes to D-arabinonic acid, it can lower the pH of the cell culture medium.[1] This pH change can directly impact cell viability and proliferation, leading to results that are not a direct effect of the compound's biological activity.

  • Interference with Tetrazolium Dyes: Some compounds, particularly reducing agents, can directly reduce tetrazolium salts like MTT to formazan, leading to a false-positive signal for cell viability. While specific data on this compound's interference is not available, its structural similarity to other reducing sugars and its presence in an equilibrium with an acid suggests this is a possibility.

Troubleshooting Assay Interference:

  • pH Control: Ensure your cell culture medium is well-buffered to resist pH changes caused by the addition of the lactone. It is advisable to measure the pH of the medium after adding the compound.

  • Cell-Free Control: Run a control experiment with this compound in cell culture medium without cells. If you observe a color change in the MTT or other tetrazolium-based reagents, it indicates direct chemical reduction and interference with the assay.

  • Use an Alternative Assay: If interference is confirmed, consider using a non-enzymatic, non-redox-based viability assay, such as a crystal violet assay or a trypan blue exclusion assay.

Question 7: Can this compound interfere with my Bradford protein assay?

Answer: Interference in the Bradford assay is primarily caused by basic compounds and detergents that interact with the Coomassie dye.[2][3] Given that this compound is in equilibrium with an acidic compound (D-arabinonic acid), significant interference is less likely compared to basic compounds. However, it is always good practice to run a control.

Recommendation: To check for interference, prepare a blank solution containing the same concentration of this compound in the buffer used for your protein samples and measure the absorbance. If there is a significant absorbance reading compared to the buffer alone, you will need to use this as your blank for the assay.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is adapted from a method used for the analysis of this compound produced from D-fructose.[1]

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: Sugar-D column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: 75% acetonitrile / 25% water (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use a calibration curve prepared with this compound standards of known concentrations.

Signaling Pathways and Workflows

D-Erythroascorbic Acid Biosynthesis Pathway

This compound is a key intermediate in the biosynthesis of D-erythroascorbic acid, an analogue of Vitamin C, in some organisms like yeast.[4][5]

Biosynthesis_Pathway cluster_0 Enzymatic Conversion D_Arabinose D-Arabinose DAL This compound D_Arabinose->DAL D-arabinose dehydrogenase DEAA D-Erythroascorbic Acid DAL->DEAA this compound oxidase (ALO)

Caption: Biosynthesis of D-Erythroascorbic Acid from D-Arabinose.

Disclaimer: The information provided in this technical support center is for research purposes only. Researchers should always consult primary literature and validate methods in their own laboratories.

References

optimizing storage conditions for D-Arabinono-1,4-lactone to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage and handling of D-Arabinono-1,4-lactone to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For long-term storage, it is recommended to keep this compound at -20°C. This temperature helps to minimize degradation over extended periods.

Q2: How should I store this compound for short-term use?

For short-term storage, this compound can be stored at 2-8°C. However, for any storage duration, it is crucial to protect the compound from moisture and light.

Q3: What are the main factors that can cause this compound to degrade?

The primary factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Moisture/Humidity: this compound is susceptible to hydrolysis, a process where the lactone ring is opened by water.

  • pH: Hydrolysis is significantly faster in neutral to alkaline conditions.

  • Light: Exposure to light, particularly UV light, can induce degradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2]

Q4: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis. If you must store it in solution, use an anhydrous aprotic solvent like DMSO or DMF, store at -80°C, and blanket the solution with an inert gas like argon or nitrogen. It is always best to prepare solutions fresh for each experiment.

Q5: What are the common degradation products of this compound?

The most common degradation product under normal storage conditions is D-arabinonic acid, formed through hydrolysis. Under specific conditions like photocatalysis, further degradation to smaller molecules like erythrose and glyceraldehyde can occur.[1] In the presence of oxygen and specific enzymes, it can also be oxidized to dehydro-D-arabinono-1,4-lactone.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock.1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C and protected from light and moisture.2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions for each experiment.3. Assess Purity: Use a stability-indicating method like HPLC to check the purity of your stock. Refer to the Experimental Protocol for Stability Assessment below.
Loss of compound activity Hydrolysis of the lactone ring to the inactive open-chain form (D-arabinonic acid).1. Control pH: If working in aqueous solutions, use a slightly acidic buffer (pH 4-6) to slow down hydrolysis.2. Minimize Time in Solution: Reduce the time your compound spends in aqueous solution before use.
Appearance of unexpected peaks in HPLC/LC-MS Degradation of the compound during sample preparation or analysis.1. Review Sample Preparation: Ensure that the sample preparation is done quickly and at low temperatures if possible.2. Check Analytical Method: Confirm that your analytical method is validated for stability and can distinguish between the intact lactone and its degradation products.
Solid material appears discolored or clumped Absorption of moisture and subsequent degradation.1. Proper Handling: Always handle the solid compound in a dry environment, such as a glove box or under a stream of inert gas.2. Use Desiccants: Store the vial containing the solid compound inside a desiccator.

Data on Storage Conditions and Stability

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the recommended storage conditions to minimize degradation.

Parameter Solid Form In Solution (Anhydrous Aprotic Solvent)
Temperature -20°C (Long-term) 2-8°C (Short-term)-80°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protect from light (use amber vials)Protect from light (use amber vials)
Moisture Store in a desiccatorUse anhydrous solvents

Experimental Protocols

Protocol for Stability Assessment of this compound by HPLC

This protocol outlines a general method to assess the stability of this compound in a given solution.

Objective: To quantify the amount of intact this compound over time and detect the formation of its primary hydrolytic degradation product, D-arabinonic acid.

Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Buffer of desired pH (e.g., phosphate buffer for neutral pH, acetate buffer for acidic pH)

  • HPLC system with a Refractive Index (RI) or a UV detector (low wavelength, e.g., 210 nm)

  • Analytical column suitable for carbohydrate analysis (e.g., a Sugar-D column or a C18 column with appropriate mobile phase modifiers). A Sugar-D (250 mm x 4.6 mm, 5 µm particle size) column has been used successfully.[1]

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired solvent (e.g., water or buffer) to a known concentration (e.g., 1 mg/mL).

  • Incubation: Store aliquots of the stock solution under the desired storage conditions (e.g., different temperatures, light exposure).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each storage condition.

  • Sample Preparation for HPLC: Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: Sugar-D (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 75% acetonitrile / 25% water (v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: Refractive Index (RI)

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound.

    • Monitor for the appearance of new peaks, which may correspond to degradation products. The primary hydrolysis product, D-arabinonic acid, will have a different retention time.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, dry, dark) start->check_storage check_solution_age Check Age of Stock Solution start->check_solution_age improper_storage Improve Storage Practices: - Store at -20°C - Use desiccator - Use amber vials check_storage->improper_storage Incorrect assess_purity Assess Purity using HPLC check_storage->assess_purity Correct prepare_fresh Prepare Fresh Solution Before Each Experiment check_solution_age->prepare_fresh Old check_solution_age->assess_purity Fresh end Problem Resolved improper_storage->end prepare_fresh->end purity_ok Purity >95%? assess_purity->purity_ok investigate_protocol Investigate Experimental Protocol (e.g., pH, temperature, time in solution) purity_ok->investigate_protocol Yes degraded_stock Discard Old Stock and Use New Aliquot purity_ok->degraded_stock No investigate_protocol->end degraded_stock->end degradation_pathway Primary Degradation Pathway: Hydrolysis cluster_lactone This compound (cyclic ester) cluster_acid D-Arabinonic Acid (open-chain carboxylic acid) D_Arabinono_1_4_lactone {this compound| O | O | HO | OH | OH} lactone_img hydrolysis + H₂O (Hydrolysis) lactone_img->hydrolysis acid_img equilibrium Equilibrium acid_img->equilibrium Re-lactonization (acidic conditions) hydrolysis->acid_img equilibrium->lactone_img

References

purification strategies for D-arabinono-1,4-lactone from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of D-arabinono-1,4-lactone from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before beginning purification, it is crucial to characterize your complex mixture. Understanding the primary impurities is key. For instance, if synthesizing from D-fructose via photocatalysis, expect byproducts like erythrose, glyceraldehyde, and various acids.[1][2] If extracting from natural sources, polyphenols might be a significant contaminant.[3] The stability of this compound should also be considered, as it can degrade.[1] A preliminary analysis by techniques like HPLC can provide a clear picture of the components in your starting material.

Q2: My final product shows low purity despite purification. What are the common causes?

A2: Low purity can stem from several factors:

  • Co-elution of Impurities: Structurally similar compounds, such as other sugars or lactones, may co-elute with this compound during chromatography.

  • Degradation: The lactone can degrade during the purification process, especially with prolonged exposure to certain conditions like UV light or harsh pH.[1]

  • Incomplete Removal of Solvents: Residual solvents from extraction or chromatography can affect purity.

  • Hydrolysis: Lactones can be susceptible to hydrolysis, breaking the ring structure.

Q3: What is the recommended storage condition for this compound?

A3: this compound should be stored at -20°C to ensure its stability and prevent degradation. It is typically supplied as a white crystalline solid.

Q4: Which analytical techniques are best for assessing the purity and confirming the identity of this compound?

A4:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound, with assays often aiming for ≥97.0%.

  • Identity Confirmation: Mass Spectrometry (e.g., MALDI TOF MS) and Nuclear Magnetic Resonance (1H NMR) spectroscopy are used to confirm the molecular weight and structure of the isolated compound.[1][2]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Degradation during processing Minimize exposure to harsh conditions (e.g., high temperatures, extreme pH, UV light).[1] Work quickly and keep samples cold where possible.
Incomplete Extraction Optimize the solvent system and extraction time. For some lactones, a water maceration followed by liquid-liquid extraction with a solvent like ethyl acetate has proven effective.[3][4]
Loss during Chromatography Ensure the chosen stationary and mobile phases are optimal for this compound. Check for irreversible binding to the column. A test run with a pure standard can help diagnose this.
Premature Hydrolysis Maintain neutral or slightly acidic conditions during purification, as basic conditions can promote lactone ring opening.
Issue 2: Persistent Impurities in the Final Product
Potential Cause Troubleshooting Step
Co-eluting Sugars/Acids Modify the HPLC method. For sugar-based impurities, a specialized column like a Sugar-D column can be effective.[1] Adjusting the mobile phase composition (e.g., acetonitrile/water ratio) or gradient can improve separation.[1]
Polyphenolic Contaminants Use a water-based initial extraction to avoid extracting alcohol-soluble polyphenols.[3] Alternatively, a pre-purification step using an adsorbent resin specific for phenolics may be necessary.
Formation of Degradation Products If erythrose and glyceraldehyde are detected, it indicates degradation of the target lactone.[1] Re-evaluate the purification conditions to be milder (see Issue 1).
General Impurities Consider treating the crude product with silica gel or an ion-exchange resin, which can be effective for general lactone purification.[5]

Experimental Protocols

Protocol 1: HPLC Purification of this compound

This protocol is adapted from a method used to isolate this compound from a photocatalytic reaction mixture.[1]

  • Sample Preparation: After the initial reaction, filter the solution through a 0.22 µm filter to remove any particulate matter. Concentrate the solution using a rotary evaporator.

  • HPLC System:

    • Column: Sugar-D (250 mm × 4.6 mm, 5 µm particle size)

    • Mobile Phase: 75% acetonitrile / 25% water (v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detector: Refractive Index (RI)

  • Procedure: Inject the concentrated sample onto the column. Collect fractions corresponding to the retention time of this compound.

  • Post-Purification: Pool the relevant fractions and remove the solvent via rotary evaporation or lyophilization to obtain the purified product.

  • Analysis: Confirm purity and identity using HPLC, MS, and NMR.[1][2]

Protocol 2: General Crystallization for Pentose γ-lactones

This protocol is based on the crystallization of D-lyxono-1,4-lactone and can be adapted as a starting point for this compound.[6]

  • Solvent Selection: Dissolve the crude or partially purified lactone in a minimal amount of hot ethyl acetate.

  • Crystallization: Allow the solution to cool slowly to room temperature. White crystals should begin to precipitate.

  • Yield Improvement: To maximize crystal formation, transfer the solution to a colder environment (e.g., 4°C or -20°C) and allow it to stand.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all residual solvent.

Quantitative Data Summary

Table 1: HPLC Purification Parameters
ParameterValueSource
Column Type Sugar-D[1]
Column Dimensions 250 mm × 4.6 mm[1]
Particle Size 5 µm[1]
Mobile Phase 75% Acetonitrile / 25% Water (v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Table 2: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₅H₈O₅[7][8]
Molecular Weight 148.11 g/mol [8]
Appearance White crystals
Melting Point 94 - 100 °C
Storage Temperature -20°C
Purity (Typical) ≥97.0% (HPLC)

Visualizations

G General Workflow for this compound Purification start Crude Mixture Containing This compound pretreatment Pre-treatment (e.g., Filtration, Concentration) start->pretreatment extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) pretreatment->extraction Optional Step chromatography Chromatographic Purification (e.g., HPLC on Sugar-D column) pretreatment->chromatography extraction->chromatography crystallization Crystallization (e.g., from Ethyl Acetate) chromatography->crystallization Further Purification analysis Purity & Identity Analysis (HPLC, MS, NMR) chromatography->analysis crystallization->analysis final_product Pure this compound analysis->final_product If Purity ≥ 97%

Caption: A general experimental workflow for the purification of this compound.

G Troubleshooting Low Purity of this compound start Low Purity Detected by HPLC Analysis check_impurities Identify Impurities (MS, NMR, Standards) start->check_impurities sugars Co-eluting Sugars? check_impurities->sugars degradation Degradation Products? sugars->degradation No solution_sugars Optimize Chromatography: - Use Sugar-specific column - Adjust mobile phase sugars->solution_sugars Yes other Other Contaminants? degradation->other No solution_degradation Use Milder Conditions: - Lower temperature - Avoid extreme pH & UV degradation->solution_degradation Yes solution_other Add Purification Step: - Silica gel treatment - Recrystallization other->solution_other Yes

Caption: A decision tree for troubleshooting low purity issues during purification.

References

common peak pattern problems in MLPA analysis and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common peak pattern problems encountered during Multiplex Ligation-dependent Probe Amplification (MLPA) analysis. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve issues in your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues related to MLPA peak patterns.

FAQ 1: What are the characteristics of a successful MLPA reaction's peak pattern?

A successful MLPA reaction should exhibit a specific peak pattern when visualized by capillary electrophoresis. The dominant feature is a broad, typically off-scale peak between 190 and 210 nt, representing the amplified MLPA probes.[1] Individual fragments within this range are not usually visible. Other expected features include:

  • Q-fragment peaks: These are visible around 145 and 150 nt and are used for DNA quantity estimation, especially when low amounts of sample DNA are used.[1]

  • Primer remnants: Small peaks around 25 nt may be observed, which are remnants of primers and their breakdown products.[1]

  • Non-specific peak: A broad peak between 95 and 110 nt is often present and is a result of non-specific amplification that does not affect the reaction.[1]

FAQ 2: My MLPA reaction failed. How can I troubleshoot using the peak pattern?

If a reaction fails, the large peak between 190 and 210 nt will be absent or significantly diminished.[2] The Q-fragment peaks at 145 and 150 nt are usually still present. If these Q-fragment peaks are also absent, it could indicate a complete failure of the polymerase activity due to inhibitors in the DNA sample or the omission of essential reagents like the probemix or polymerase.[1][2] To troubleshoot, it is recommended to compare the failed reaction's peak pattern to that of a successful reaction.[1][2]

Problem 1: Excessive Signal Sloping

Question: The signal intensity of my larger fragments is significantly lower than my smaller fragments. What causes this and how can I fix it?

Answer: This phenomenon is known as signal sloping. While some decrease in signal from shorter to longer fragments is expected (up to 60-70%), excessive sloping can obscure results.[3]

  • Cause: This can be caused by sample contaminants, evaporation during hybridization, injection bias of the capillary system, or diffusion of MLPA products within the capillaries.[3]

  • Solution:

    • Ensure high-quality DNA samples, free of contaminants like salts, phenol, or ethanol.[4]

    • Minimize evaporation during the hybridization step.

    • If sloping is observed in the size marker, it may indicate an issue with the capillary electrophoresis itself.[3]

Problem 2: Low MLPA Probe Peak Intensities

Question: The overall signal intensity of my MLPA probes is very low. What could be the reason?

Answer: Low signal intensities can lead to unreliable results due to a low signal-to-noise ratio.[3]

  • Cause: Potential causes include low input DNA amount, poor DNA quality, or issues with the MLPA reaction or capillary electrophoresis.[3][4]

  • Solution:

    • Check the DNA quantity and quality. For low DNA input, the DQ fragments will be high; in this case, repeat the MLPA with a higher amount of template DNA.[3]

    • Ensure optimal performance of the capillary electrophoresis instrument.

    • Verify that the correct filter set matching the fluorescent dyes on the probes and size standard was used.[3]

Problem 3: High Background Signals or Shoulder Peaks

Question: I am observing a lot of non-specific signals and/or small peaks right next to my main probe peaks. What does this indicate?

Answer: High background and shoulder peaks (small peaks 1 base pair before or after the main peak) can interfere with accurate analysis.[3]

  • Cause: This can be due to contamination of the capillary system or reagents. Low polymer concentrations during electrophoresis can also decrease peak resolution and increase background.[3]

  • Solution:

    • To identify the source of contamination, run a blank MLPA reaction (with water instead of DNA) and/or run only formamide with the size standard on the capillary system.[3]

    • Ensure the use of fresh, high-quality reagents and a well-maintained capillary electrophoresis system.

    • Use the recommended polymer concentration for your instrument.[3]

Problem 4: Split Peaks

Question: Some or all of my probe peaks appear as doublets (split peaks). What is the cause of this?

Answer: Split peaks can be a sign of degraded DNA or high salt concentrations.[3]

  • Cause: If most probes show split peaks, DNA degradation is a likely cause. If only a single probe is affected, it might be due to a probe design targeting a repetitive sequence, leading to enzyme slippage. High salt concentration in the injection mixture can also cause probes to form alternative secondary structures.[3]

  • Solution:

    • Use high-quality, intact DNA.

    • Ensure the final injection mixture does not contain excessive salt. The volume of the MLPA product should not exceed 10% of the total injection mixture volume.[3]

    • Using high-quality formamide (Hi-Di formamide) and rerunning the same MLPA products may resolve the issue.[3]

Quantitative Data Summary

For optimal MLPA results, it is crucial to maintain experimental parameters within recommended ranges. The following table summarizes key quantitative data for MLPA analysis.

ParameterRecommended Range/ValuePotential Issue if DeviatedSource
Signal Sloping Decrease should not exceed 60-70% from shortest to longest fragments.Inaccurate quantification of larger fragments.[3]
MLPA Product in Injection Mix Should not exceed 10% of the total volume.Can lead to split peaks due to high salt concentration.[3]
Optimal Signal Range (ABI 310, 3100 & 3130 series) 375 - 6,000 RFUFalse results can be obtained if signals fall outside this range.[4]
Optimal Signal Range (ABI 3500, 3730 series & SeqStudio) 375 - 24,800 RFUFalse results can be obtained if signals fall outside this range.[4]
Non-specific peaks in no-DNA control Should be below 25% of the median signal of the Q-fragments.High peaks may indicate contamination.[5]

Experimental Protocols

Protocol 1: Preparation of Injection Mixture for Capillary Electrophoresis

This protocol outlines the steps for preparing your MLPA PCR products for analysis on an ABI capillary electrophoresis device.

  • Dilute PCR Product: Dilute the MLPA PCR product in ultrapure water. A starting dilution of 1:10 is recommended (e.g., 1 µl of PCR product + 9 µl of water).[1] The optimal dilution factor may require optimization.[1]

  • Prepare Injection Mix: In a new plate, combine the following for each sample:

    • Diluted MLPA PCR product (e.g., 0.8 µl).[4] The volume should not exceed 10% of the total injection mixture.[1][4]

    • Size Standard (e.g., 0.3 µl ROX or 0.2 µl LIZ GS 500).[4] The volume may need to be reduced if necessary.[1]

    • Hi-Di Formamide (e.g., 9 µl or 12 µl depending on the instrument).[4]

  • Seal and Denature: Seal the injection plate. Heat the mixture for 3 minutes at 86°C, followed by cooling for 2 minutes at 4°C.[1][4] This brief heating step before electrophoresis is recommended.[1][4]

  • Load and Run: Load the plate onto the capillary electrophoresis instrument and start the run. For the ABI-3500, a run voltage of 15 kV is recommended.[1]

Visual Guides

Troubleshooting Workflow for MLPA Peak Patterns

The following diagram illustrates a logical workflow for troubleshooting common MLPA peak pattern problems.

MLPA_Troubleshooting_Workflow start Start: MLPA Data Analysis check_overall_pattern Evaluate Overall Peak Pattern start->check_overall_pattern is_pattern_good Is the overall pattern as expected? check_overall_pattern->is_pattern_good low_intensity Problem: Low Overall Signal Intensity check_overall_pattern->low_intensity Low Signal signal_sloping Problem: Excessive Signal Sloping check_overall_pattern->signal_sloping Sloping background_noise Problem: High Background/Shoulder Peaks check_overall_pattern->background_noise High Background split_peaks Problem: Split Peaks check_overall_pattern->split_peaks Split Peaks no_main_peak Problem: No/Low Main Peak (190-210 nt) is_pattern_good->no_main_peak No end_good Analysis Successful is_pattern_good->end_good Yes check_q_fragments Check Q-Fragments (145 & 150 nt) no_main_peak->check_q_fragments q_present Q-Fragments Present check_q_fragments->q_present Yes q_absent Q-Fragments Absent check_q_fragments->q_absent No q_present->low_intensity dq_normal DQ Normal: Check CE Instrument/Reagents q_absent->dq_normal check_dq Check DQ Fragments low_intensity->check_dq dq_high DQ High: Increase DNA Input check_dq->dq_high High check_dq->dq_normal Normal check_sample_quality Improve DNA Sample Quality Minimize Evaporation signal_sloping->check_sample_quality run_blanks Run Blank Reaction/Formamide Check Polymer Concentration background_noise->run_blanks check_dna_quality Check DNA Integrity Reduce Salt in Injection Mix split_peaks->check_dna_quality

Caption: A flowchart for troubleshooting common MLPA peak pattern issues.

References

Technical Support Center: Addressing H2O2 Sensitivity in D-arabinono-1,4-lactone Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with D-arabinono-1,4-lactone (DAL) mutant strains. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the heightened sensitivity of these mutants to hydrogen peroxide (H2O2).

Frequently Asked Questions (FAQs)

Q1: Why are my this compound (e.g., alo1Δ) mutant strains so sensitive to H2O2?

A1: this compound oxidase, the enzyme encoded by the ALO1 gene, is a key component in the biosynthesis of D-erythroascorbic acid, a potent antioxidant in many fungi.[1][2] Disruption of this gene leads to a deficiency in this protective molecule, rendering the mutant cells more susceptible to damage from reactive oxygen species (ROS) like H2O2.[2]

Q2: What is the primary mechanism of H2O2-induced cell damage in these mutants?

A2: Hydrogen peroxide is a reactive oxygen species that can cause widespread damage to cellular components, including proteins, lipids, and DNA.[3] In strains lacking D-erythroascorbic acid, the cell's ability to neutralize H2O2 is compromised, leading to increased oxidative stress and subsequent cell death.

Q3: Can the H2O2-sensitive phenotype of my alo1Δ mutant be rescued?

A3: Yes, in some cases, the sensitivity to H2O2 can be rescued. For example, in Magnaporthe oryzae, the addition of exogenous D-erythroascorbic acid to the culture medium was shown to restore the pathogenicity of an alo1Δ mutant, which is linked to its ability to cope with oxidative stress.[2]

Q4: Are there other pathways that compensate for the loss of this compound oxidase?

A4: Fungi possess a complex network of antioxidant defense systems. While the loss of D-erythroascorbic acid is significant, other pathways, such as those involving catalases, superoxide dismutases, and the thioredoxin and glutathione systems, still contribute to H2O2 detoxification.[3] However, these systems may not fully compensate for the absence of D-erythroascorbic acid, resulting in the observed sensitive phenotype.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with DAL mutant strains and H2O2.

Issue 1: Inconsistent results in H2O2 sensitivity spot assays.
  • Potential Cause 1: Uneven cell spotting.

    • Solution: Ensure that the cell suspensions are thoroughly mixed before spotting to guarantee a uniform cell density in each spot. Use a multichannel pipettor for more consistent spotting.

  • Potential Cause 2: Variation in H2O2 concentration.

    • Solution: Prepare fresh H2O2 solutions for each experiment, as it can degrade over time, especially when diluted in culture media.[4][5][6] Verify the concentration of your H2O2 stock solution.

  • Potential Cause 3: Differences in cell growth phase.

    • Solution: Always use cells from the same growth phase (e.g., mid-logarithmic phase) for your assays, as sensitivity to H2O2 can vary with the growth stage.[3]

  • Potential Cause 4: Media composition.

    • Solution: Be aware that components in the culture medium can react with H2O2, altering its effective concentration.[5][6][7] Use a defined minimal medium if you suspect interactions with complex media components.

Issue 2: No clear difference in H2O2 sensitivity between wild-type and mutant strains.
  • Potential Cause 1: H2O2 concentration is too low or too high.

    • Solution: Perform a dose-response experiment with a range of H2O2 concentrations to determine the optimal concentration that highlights the sensitivity difference between your strains.

  • Potential Cause 2: Assay incubation time is too short or too long.

    • Solution: Optimize the incubation time after H2O2 exposure. A time-course experiment can help identify the ideal time point to observe maximal differences in survival.

  • Potential Cause 3: Mutant has acquired suppressor mutations.

    • Solution: If the mutant strain has been passaged multiple times, it may have acquired secondary mutations that suppress the H2O2-sensitive phenotype. It is advisable to use a freshly generated mutant or a low-passage stock.

Issue 3: Unexpected phenotypes observed in the alo1Δ mutant, unrelated to H2O2 sensitivity.
  • Potential Cause: Pleiotropic effects of the gene deletion.

    • Solution: The ALO1 gene product may have additional cellular roles beyond D-erythroascorbic acid biosynthesis. For instance, in Magnaporthe oryzae, the alo1Δ mutant also showed defects in vegetative growth and conidiogenesis.[2] It is important to characterize the overall fitness of your mutant under non-stress conditions to distinguish between general growth defects and specific H2O2 sensitivity.

Quantitative Data Summary

The following tables summarize quantitative data on the H2O2 sensitivity of this compound mutant strains from various studies.

Table 1: Inhibition of Mycelial Growth in Magnaporthe oryzae by H2O2

StrainH2O2 ConcentrationMycelial Growth Inhibition (%)
Wild-Type5 mM~20%
ΔMoalo15 mM~60%
Complemented Strain5 mM~25%

Data adapted from a study on Magnaporthe oryzae, showing the increased sensitivity of the ΔMoalo1 mutant to H2O2 compared to the wild-type and the complemented strain.[2]

Table 2: Survival Rate of Candida albicans Strains after H2O2 Exposure

StrainH2O2 ConcentrationTreatment DurationSurvival Rate (%)
Wild-Type10 mM30 min~70%
hog1Δ10 mM30 min~20%
cap1Δ10 mM30 min~30%

Note: While not a direct alo1Δ mutant, this data on hog1Δ and cap1Δ mutants, which are involved in oxidative stress response, provides a comparative context for H2O2 sensitivity in a pathogenic yeast.[8]

Experimental Protocols

Protocol 1: H2O2 Sensitivity Spot Assay

This protocol is a rapid and straightforward method to qualitatively assess the sensitivity of yeast strains to H2O2.

Materials:

  • YPD agar plates

  • YPD liquid medium

  • 30% H2O2 stock solution

  • Sterile water or saline

  • Spectrophotometer

  • Micropipettes and sterile tips

Procedure:

  • Grow wild-type and mutant yeast strains overnight in YPD liquid medium at 30°C with shaking.

  • The next day, dilute the overnight cultures into fresh YPD medium and grow to the mid-logarithmic phase (OD600 ≈ 0.5-0.8).

  • Adjust the cell density of all cultures to an OD600 of 0.5 in sterile water or saline.

  • Prepare five-fold serial dilutions of each cell suspension (1:5, 1:25, 1:125, etc.) in a 96-well plate.

  • Spot 5 µL of each dilution onto YPD agar plates and YPD agar plates containing a range of H2O2 concentrations (e.g., 1 mM, 2.5 mM, 5 mM).

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 30°C for 2-3 days and document the growth by photography.

Protocol 2: Disk Diffusion Assay for H2O2 Sensitivity

This method provides a semi-quantitative measure of H2O2 sensitivity by measuring the zone of growth inhibition.

Materials:

  • YPD agar plates

  • YPD liquid medium

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • 30% H2O2 stock solution

  • Forceps

Procedure:

  • Grow yeast strains in YPD liquid medium to the mid-logarithmic phase.

  • Adjust the turbidity of the cultures to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly spread the cell suspension over the entire surface of a YPD agar plate to create a lawn.

  • Allow the plates to dry for 5-10 minutes.

  • Using sterile forceps, place a filter paper disk in the center of each agar plate.

  • Pipette a specific volume of a known concentration of H2O2 (e.g., 10 µL of 1 M H2O2) onto each disk.

  • Incubate the plates at 30°C for 48 hours.

  • Measure the diameter of the clear zone of growth inhibition around the disk. A larger diameter indicates greater sensitivity.

Protocol 3: Quantitative H2O2 Sensitivity Assay in Liquid Culture

This protocol allows for a precise quantification of cell viability after H2O2 treatment.

Materials:

  • YPD liquid medium

  • 30% H2O2 stock solution

  • Spectrophotometer

  • Microcentrifuge tubes

  • YPD agar plates

  • Glass beads or cell spreader

Procedure:

  • Grow yeast strains in YPD liquid medium to the mid-logarithmic phase.

  • Adjust the cell density to an OD600 of 0.2 in fresh YPD medium.

  • Add H2O2 to the desired final concentration to the experimental cultures, leaving control cultures untreated.

  • Incubate all cultures at 30°C with shaking for a defined period (e.g., 1 hour).

  • After incubation, take aliquots from each culture, serially dilute them in sterile water, and plate a known volume of the appropriate dilutions onto YPD agar plates.

  • Incubate the plates at 30°C for 2-3 days until colonies are visible.

  • Count the number of colony-forming units (CFUs) on each plate.

  • Calculate the percentage of survival by dividing the CFU/mL of the H2O2-treated culture by the CFU/mL of the untreated control culture and multiplying by 100.

Signaling Pathways and Experimental Workflows

D-Erythroascorbic Acid Biosynthesis Pathway

D_Erythroascorbic_Acid_Biosynthesis D_Arabinose D-Arabinose D_Arabinono_lactone This compound D_Arabinose->D_Arabinono_lactone D_Erythroascorbic_Acid D-Erythroascorbic Acid D_Arabinono_lactone->D_Erythroascorbic_Acid ALO1_mutant alo1Δ Mutant (Block) D_Arabinono_lactone->ALO1_mutant

Caption: Biosynthesis of D-Erythroascorbic Acid and the impact of an alo1Δ mutation.

Oxidative Stress Response Experimental Workflow

H2O2_Sensitivity_Workflow cluster_prep Strain Preparation cluster_assay H2O2 Sensitivity Assay cluster_analysis Data Analysis WT_culture Wild-Type Culture H2O2_treatment H2O2 Treatment WT_culture->H2O2_treatment Mutant_culture DAL Mutant Culture Mutant_culture->H2O2_treatment Spot_assay Spot Assay H2O2_treatment->Spot_assay Disk_diffusion Disk Diffusion H2O2_treatment->Disk_diffusion Liquid_culture Liquid Culture Assay H2O2_treatment->Liquid_culture Growth_assessment Qualitative Growth Assessment Spot_assay->Growth_assessment Zone_measurement Measure Inhibition Zone Disk_diffusion->Zone_measurement CFU_counting CFU Counting & % Survival Liquid_culture->CFU_counting

Caption: Workflow for assessing H2O2 sensitivity in fungal strains.

Simplified H2O2 Signaling through Yap1 Pathway

Yap1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2O2 H2O2 Gpx3 Gpx3 H2O2->Gpx3 activates Yap1_cyt Yap1 Yap1_nuc Yap1 (Active) Yap1_cyt->Yap1_nuc Nuclear Translocation Gpx3->Yap1_cyt oxidizes ARE Antioxidant Response Element (ARE) Yap1_nuc->ARE binds Gene_expression Antioxidant Gene Expression ARE->Gene_expression activates

Caption: Simplified Yap1-mediated response to H2O2 stress in yeast.[9][10]

References

Technical Support Center: Enhancing Recombinant D-arabinono-1,4-lactone Oxidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with recombinant D-arabinono-1,4-lactone oxidase (ALO).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the expression, purification, and characterization of recombinant ALO.

Question: I am observing very low or no expression of recombinant ALO in E. coli. What are the possible causes and solutions?

Answer:

Low or no expression of a recombinant protein is a frequent issue. Here are several factors to investigate:

  • Codon Bias: The codon usage of the ALO gene from its native source (e.g., Saccharomyces cerevisiae) may not be optimal for E. coli. This can lead to translational stalling and premature termination.

    • Solution: Synthesize a codon-optimized version of the ALO gene for expression in E. coli.

  • Promoter Strength and Leakiness: The chosen promoter may be too weak, or if it's a strong promoter like T7, "leaky" basal expression of a potentially toxic ALO could inhibit cell growth before induction.[1][2]

    • Solution: Subclone the ALO gene into a vector with a stronger or more tightly regulated promoter. For T7 promoters, consider using an E. coli strain expressing T7 lysozyme (e.g., BL21(DE3)pLysS) to reduce basal expression.[2]

  • Plasmid Integrity: The expression vector itself could have mutations or be unstable.

    • Solution: Verify the sequence of your expression construct and ensure the plasmid is of high quality.

  • Toxicity of ALO to Host Cells: High-level expression of ALO might be toxic to E. coli.

    • Solution: Use a vector with a tightly regulated promoter (e.g., pBAD) or lower the induction temperature and inducer concentration to reduce the expression rate.[1]

Question: My recombinant ALO is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

Answer:

Inclusion body formation is common for overexpressed recombinant proteins in E. coli. The following strategies can help increase the yield of soluble ALO:

  • Lower Induction Temperature: Reducing the post-induction temperature (e.g., to 15-20°C) slows down protein synthesis, which can facilitate proper folding.[3]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression, potentially improving folding.

  • Choice of Expression Host: Utilize E. coli strains specifically designed to enhance protein folding and solubility, such as those that co-express chaperones.

  • Solubility-Enhancing Fusion Tags: Fuse a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to the N-terminus of ALO.

  • Co-expression with Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the proper folding of ALO.[3]

Question: The purified recombinant ALO shows low or no enzymatic activity. What could be the problem?

Answer:

Low enzymatic activity can be due to a variety of factors, from protein misfolding to assay conditions. Consider the following troubleshooting steps:

  • Absence of Cofactor (FAD): this compound oxidase is a flavoprotein that requires Flavin Adenine Dinucleotide (FAD) as a cofactor for its activity.[4][5][6] The E. coli expression host may not produce enough free FAD to be incorporated into the overexpressed ALO.

    • Solution: Supplement the culture medium with riboflavin (a precursor to FAD) or FAD itself during expression and include FAD in the lysis and purification buffers.

  • Improper Protein Folding: Even if the protein is soluble, it may not be correctly folded.

    • Solution: Re-evaluate the expression conditions (temperature, host strain) and consider in vitro refolding from inclusion bodies as a last resort.

  • Protein Degradation: Proteases from the host cell lysate can degrade the recombinant ALO during purification.[7]

    • Solution: Add protease inhibitors to your lysis buffer and keep the protein sample at low temperatures (4°C) throughout the purification process.[7]

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your activity assay may not be optimal for ALO.

    • Solution: Systematically vary the pH, temperature, and buffer components to determine the optimal conditions for your recombinant ALO. Most enzymes have an optimal pH range for peak activity.[8]

  • Enzyme Instability: The purified enzyme may be unstable and lose activity over time.[7]

    • Solution: Store the purified enzyme in an appropriate buffer, potentially with stabilizing agents like glycerol, and at a suitable temperature (-80°C for long-term storage). Avoid repeated freeze-thaw cycles by storing the enzyme in single-use aliquots.[7]

Question: The enzymatic activity of my recombinant ALO is inconsistent between different purification batches. Why is this happening?

Answer:

Batch-to-batch variability is a common challenge in recombinant protein production.[7]

  • Inconsistent Expression and Purification Procedures: Minor variations in culture conditions, induction time, lysis method, or purification steps can lead to differences in protein yield and quality.

    • Solution: Standardize all protocols and document every step meticulously to ensure consistency between batches.[7]

  • Variability in Host Cell Physiology: The physiological state of the E. coli cells at the time of induction can vary between cultures.

    • Solution: Ensure consistent growth conditions and induce the cultures at the same cell density (OD600) for each batch.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound oxidase (ALO)?

A1: this compound oxidase (EC 1.1.3.37) is an enzyme that catalyzes the oxidation of this compound in the presence of oxygen to produce dehydro-D-arabinono-1,4-lactone and hydrogen peroxide.[4][5][6] This is the terminal step in the biosynthesis of D-erythroascorbic acid, an antioxidant molecule found in some fungi like Saccharomyces cerevisiae.[9][10]

Q2: What are the substrates of ALO?

A2: The primary substrate of ALO is this compound.[4] However, it has been shown to have activity on other substrates as well, including L-galactono-1,4-lactone, L-gulono-1,4-lactone, and L-xylono-1,4-lactone.[5][6][11]

Q3: Does ALO require any cofactors?

A3: Yes, ALO is a flavoprotein and requires FAD (flavin adenine dinucleotide) as a cofactor for its catalytic activity.[4][5][6]

Q4: How can I enhance the enzymatic activity of my recombinant ALO?

A4: Enhancing the enzymatic activity of ALO can be approached through protein engineering techniques:

  • Site-Directed Mutagenesis: If the 3D structure of ALO is known or can be reliably modeled, you can introduce specific mutations in the active site or other key regions to improve substrate binding or catalytic efficiency.[12][13][14]

  • Directed Evolution: This technique involves generating a large library of ALO variants through random mutagenesis and/or DNA shuffling, followed by high-throughput screening to identify mutants with improved activity.[15][16][17]

Q5: What are some potential inhibitors of ALO?

A5: While specific inhibitors for this compound oxidase are not extensively documented in the provided search results, some lactones like L-gulono- and D-galactono-1,4-lactones have been shown to be competitive inhibitors of a similar enzyme, L-galactono-1,4-lactone oxidase from yeast.[18] It is plausible that substrate analogs could act as competitive inhibitors of ALO.

Data Presentation

Table 1: Troubleshooting Low Expression of Recombinant ALO

Problem Possible Cause Recommended Solution Expected Outcome
No or low protein band on SDS-PAGESuboptimal codon usageSynthesize a codon-optimized ALO gene for the expression host.Increased translation efficiency and higher protein yield.
Inefficient promoterSubclone the ALO gene into a vector with a stronger, tightly regulated promoter (e.g., T7, pBAD).[1][2]Increased transcription of the ALO gene.
mRNA instabilityAnalyze and modify the 5' and 3' untranslated regions (UTRs) to remove destabilizing elements.Improved mRNA half-life and protein yield.
Protein toxicityUse a host strain with tight control over basal expression (e.g., BL21(DE3)pLysS).[2] Lower induction temperature and inducer concentration.Reduced stress on the host cell, leading to better cell growth and potentially higher protein yield.

Table 2: Troubleshooting Insolubility of Recombinant ALO

Problem Possible Cause Recommended Solution Expected Outcome
ALO found in inclusion bodiesHigh expression rate leading to misfoldingLower the induction temperature (e.g., 15-20°C).[3] Reduce the inducer concentration.Slower protein synthesis rate, allowing more time for proper folding and increasing the soluble fraction.
Lack of proper folding assistanceCo-express molecular chaperones (e.g., GroEL/GroES).[3]Enhanced proper folding of the recombinant ALO.
Inherent low solubility of ALOFuse a solubility-enhancing tag (e.g., MBP, GST) to the N-terminus of ALO.Increased solubility of the fusion protein.

Table 3: Factors Affecting ALO Enzymatic Activity

Factor Effect on ALO Activity Recommendation
Temperature Activity increases with temperature up to an optimum, beyond which the enzyme denatures and activity is lost.[8]Determine the optimal temperature for ALO activity empirically (e.g., by assaying at a range of temperatures from 20°C to 60°C).
pH ALO activity is dependent on pH, with an optimal pH range for maximal activity. Extreme pH values can cause irreversible denaturation.[8]Determine the optimal pH by performing the activity assay in a series of buffers with different pH values.
FAD Cofactor Concentration As a flavoprotein, ALO requires FAD for activity. Insufficient FAD will result in a population of inactive apoenzyme.[4][5][6]Supplement the growth media with riboflavin and include FAD in all purification and storage buffers.
Substrate Concentration The rate of reaction increases with substrate concentration until the enzyme becomes saturated with the substrate.[8]Determine the Michaelis-Menten constants (Km and Vmax) to understand the enzyme's affinity for its substrate.
Presence of Inhibitors Competitive or non-competitive inhibitors can reduce or eliminate enzyme activity.Be aware of potential inhibitors in your buffers and reagents. Substrate analogs may act as competitive inhibitors.[18]

Experimental Protocols

Protocol 1: Expression of Recombinant this compound Oxidase in E. coli

  • Transformation: Transform a suitable E. coli expression host (e.g., BL21(DE3)) with the expression vector containing the codon-optimized ALO gene.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium (supplemented with the antibiotic and 1 mM riboflavin) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Storage: The cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of Recombinant His-tagged ALO

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF, and 10 µM FAD). Incubate on ice for 30 minutes, then sonicate to complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 20 mM imidazole, 10 µM FAD).

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged ALO with elution buffer (50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 250 mM imidazole, 10 µM FAD).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 10 µM FAD) using dialysis or a desalting column.

  • Concentration and Storage: Concentrate the protein if necessary and store at -80°C in single-use aliquots.

Protocol 3: this compound Oxidase Activity Assay

This protocol is based on a coupled enzyme assay that detects the hydrogen peroxide produced by the ALO reaction.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 U/mL horseradish peroxidase, 0.5 mM 4-aminoantipyrine, 5 mM phenol, and 10 mM this compound.

  • Initiate Reaction: Add a known amount of purified recombinant ALO to the reaction mixture to a final volume of 1 mL.

  • Measurement: Immediately measure the increase in absorbance at 505 nm over time at a constant temperature (e.g., 30°C) using a spectrophotometer. The formation of a quinoneimine dye from the oxidative coupling of 4-aminoantipyrine and phenol by horseradish peroxidase in the presence of H2O2 results in an increase in absorbance at this wavelength.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the quinoneimine dye. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.

Visualizations

experimental_workflow cluster_expression Recombinant ALO Expression cluster_purification Purification cluster_analysis Activity Analysis & Enhancement start ALO Gene (Codon Optimized) vector Expression Vector (e.g., pET, pBAD) start->vector Cloning host E. coli Host (e.g., BL21(DE3)) vector->host Transformation culture Cell Culture & Induction host->culture Inoculation harvest Cell Harvesting culture->harvest Centrifugation lysis Cell Lysis harvest->lysis chromatography Affinity Chromatography (e.g., Ni-NTA) lysis->chromatography purified_protein Purified ALO chromatography->purified_protein activity_assay Enzyme Activity Assay purified_protein->activity_assay mutagenesis Site-Directed Mutagenesis purified_protein->mutagenesis directed_evolution Directed Evolution purified_protein->directed_evolution enhanced_alo ALO with Enhanced Activity mutagenesis->enhanced_alo directed_evolution->enhanced_alo

Caption: Experimental workflow for enhancing recombinant ALO activity.

troubleshooting_logic start Start Experiment check_expression Check for ALO Expression (SDS-PAGE) start->check_expression low_expression Low/No Expression check_expression->low_expression No good_expression Good Expression check_expression->good_expression Yes optimize_expression Optimize Codons, Promoter, Induction Conditions low_expression->optimize_expression optimize_expression->check_expression check_solubility Check Solubility (Soluble vs. Insoluble Fraction) good_expression->check_solubility insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble No soluble Soluble Protein check_solubility->soluble Yes optimize_solubility Lower Temperature, Use Solubility Tags, Co-express Chaperones insoluble->optimize_solubility optimize_solubility->check_solubility check_activity Perform Activity Assay soluble->check_activity low_activity Low/No Activity check_activity->low_activity No active_enzyme Active ALO check_activity->active_enzyme Yes optimize_activity Add FAD, Optimize Assay Conditions, Check Stability low_activity->optimize_activity optimize_activity->check_activity

Caption: Troubleshooting logic for recombinant ALO experiments.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of D-Arabinono-1,4-lactone and L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known bioactivities of D-Arabinono-1,4-lactone and the well-established L-ascorbic acid (Vitamin C). While direct comparative studies on their bioactivities are notably scarce in current scientific literature, this document aims to present a comprehensive overview based on available data, focusing on antioxidant and anti-proliferative properties.

Executive Summary

L-ascorbic acid is a potent antioxidant and exhibits significant anti-proliferative effects against various cancer cell lines. Its mechanisms of action are well-documented and involve direct radical scavenging and the induction of oxidative stress in cancer cells at high concentrations. In contrast, this compound is primarily recognized as a precursor in the biosynthesis of D-erythroascorbic acid, an analogue of L-ascorbic acid found in some fungi. Direct evidence of this compound's antioxidant or anti-proliferative activity in human cell lines is currently lacking. This guide presents the available quantitative data for L-ascorbic acid and discusses the biosynthetic role of this compound as an indirect means of comparison.

Antioxidant Activity

L-ascorbic acid is a benchmark antioxidant, readily scavenging a variety of reactive oxygen species (ROS). Its antioxidant capacity is frequently quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with efficacy measured by the half-maximal inhibitory concentration (IC50).

There is a lack of published data on the direct antioxidant activity of this compound from in vitro assays like DPPH or ABTS. Its significance in a biological context is primarily as a substrate for this compound oxidase, which catalyzes its conversion to D-erythroascorbic acid, a known antioxidant.[1][2]

Table 1: Antioxidant Activity of L-Ascorbic Acid

AssayIC50 Value (µg/mL)Reference
DPPH3.37[3]
DPPH4.97[4]
DPPH24.34[5]
ABTS2.34 (Trolox equivalent)[4]

Note: IC50 values can vary depending on experimental conditions.

Anti-proliferative Activity

Pharmacological concentrations of L-ascorbic acid have demonstrated selective cytotoxic and anti-proliferative effects on a wide range of cancer cell lines.[6][7][8] This effect is often attributed to its pro-oxidant activity at high concentrations, leading to the generation of hydrogen peroxide (H₂O₂) and subsequent oxidative stress-induced cell death in cancer cells.[7][8]

Currently, there are no available studies reporting the anti-proliferative effects of this compound on human cell lines.

Table 2: Anti-proliferative Activity of L-Ascorbic Acid (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma996.61 ± 4.20 (MTS assay)[6]
A549Lung Carcinoma1153.00 ± 5.03 (MTT assay)[6]
DU-145Prostate Carcinoma>10,000[7]
LS174TColon Carcinoma>30,000[7]
SKOV-3Ovarian Carcinoma>30,000[7]
MDA-MB-453Breast CancerLower than other breast cancer lines[6]
HepG2Liver CancerResponsive to AA[6]
22Rv1Prostate CancerMore predisposed to AA toxicity[6]

Note: The anti-proliferative effects of L-ascorbic acid are concentration-dependent and can vary significantly between cell lines.[6][7]

Signaling Pathways and Biosynthetic Routes

L-Ascorbic Acid in Cellular Signaling

L-ascorbic acid influences various signaling pathways. At physiological concentrations, it acts as a cofactor for numerous enzymes and a redox scavenger. At pharmacological doses, its pro-oxidant behavior can induce apoptosis and cell cycle arrest in cancer cells, often mediated by the generation of ROS.[7][8][9]

L_Ascorbic_Acid_Signaling AA_high Pharmacological L-Ascorbic Acid ROS Reactive Oxygen Species (H₂O₂) AA_high->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_damage DNA Damage Oxidative_Stress->DNA_damage Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Oxidative_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: L-Ascorbic Acid Pro-oxidant Signaling Pathway.

Biosynthetic Pathway of D-erythroascorbic Acid from this compound

This compound is a key intermediate in the biosynthesis of D-erythroascorbic acid in organisms like Saccharomyces cerevisiae.[10] The final step of this pathway is catalyzed by the enzyme this compound oxidase.[1][2]

D_Arabinono_Lactone_Pathway DAL This compound ALO This compound oxidase (ALO) DAL->ALO EAA D-erythroascorbic acid ALO->EAA catalyzes

Caption: Biosynthesis of D-erythroascorbic acid.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The final concentration should yield an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add a defined volume of the test compound (this compound or L-ascorbic acid) at various concentrations to a solution of DPPH in methanol.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • L-ascorbic acid is typically used as a positive control.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH solution in Methanol Mix Mix DPPH solution with test compound DPPH_sol->Mix Sample_sol Prepare serial dilutions of test compounds Sample_sol->Mix Incubate Incubate for 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or L-ascorbic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

The comparison between this compound and L-ascorbic acid is currently limited by the available data. L-ascorbic acid is a well-characterized molecule with potent, dose-dependent antioxidant and anti-proliferative activities. In contrast, this compound's primary known biological role is as an intermediate in the biosynthesis of D-erythroascorbic acid. Future research is warranted to investigate the direct bioactivities of this compound, which would enable a more direct and comprehensive comparison with L-ascorbic acid. This would be of significant interest to researchers in the fields of nutrition, pharmacology, and drug development.

References

D-Arabinono-1,4-lactone as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Arabinono-1,4-lactone and its related compounds as enzyme inhibitors, with a primary focus on α-L-arabinosidase. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biochemical pathways and workflows.

This compound, a sugar lactone, has been investigated for its role as an enzyme inhibitor, particularly targeting glycosidases. Its structural similarity to the natural substrates of these enzymes allows it to act as a competitive inhibitor. This guide delves into the validation of this compound and its isomers as inhibitors of α-L-arabinosidase, an enzyme involved in the hydrolysis of α-L-arabinofuranosidic linkages in various glycans.

Comparative Inhibition of α-L-arabinosidase

The inhibitory effects of various aldonolactones on α-L-arabinosidase have been studied to understand the structure-activity relationship. The following table summarizes the concentration of different lactones required for 50% inhibition of α-L-arabinosidase from limpet (Patella vulgata).

InhibitorConcentration for 50% Inhibition (mM)
L-Arabinono-(1→5)-lactone0.016
Gluconolactone1.8
Galactonolactone>10
D-Fuconolactone>10

Data sourced from Conchie, Gelman & Levvy (1968), Biochemical Journal.

The data clearly indicates that the L-arabinono-(1→5)-lactone is a potent inhibitor of α-L-arabinosidase, being significantly more effective than other tested lactones. While specific data for the this compound isomer is not available in this study, the principle of inhibition by aldonolactones of corresponding configuration suggests that it would also exhibit inhibitory activity.

Mechanism of Action: Competitive Inhibition

Aldonolactones, including this compound, are believed to act as competitive inhibitors of glycosidases. Their cyclic structure mimics the shape of the substrate in its transition state during the enzymatic reaction. This allows the lactone to bind to the active site of the enzyme, thereby preventing the natural substrate from binding and being hydrolyzed.

InhibitionMechanism E Enzyme (α-L-arabinosidase) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Binds S Substrate (p-nitrophenyl-α-L-arabinofuranoside) S->ES I Inhibitor (this compound) I->EI ES->E Releases P Products (p-nitrophenol + L-arabinose) ES->P Catalyzes AssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Enzyme Solution A1 Mix Enzyme and Inhibitor P1->A1 P2 Prepare Substrate (pNPA) Solution A3 Add Substrate to start reaction P2->A3 P3 Prepare Inhibitor (this compound) Dilutions P3->A1 A2 Pre-incubate A1->A2 A2->A3 A4 Incubate A3->A4 A5 Stop reaction with Na₂CO₃ A4->A5 D1 Measure Absorbance at 405 nm A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3 OxidasePathway Substrate This compound Enzyme This compound oxidase Substrate->Enzyme Product D-Erythroascorbic Acid Enzyme->Product

A Comparative Analysis of D-arabinono-1,4-lactone Oxidase from Diverse Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the biochemical and kinetic properties of D-arabinono-1,4-lactone oxidase (DALO) from various fungal species. This report summarizes key performance indicators, provides detailed experimental methodologies, and visualizes essential biochemical pathways and workflows.

This compound oxidase (EC 1.1.3.37) is a flavoprotein that plays a crucial role in the biosynthesis of D-erythroascorbic acid, a five-carbon analog of L-ascorbic acid (Vitamin C), in fungi.[1][2] This enzyme catalyzes the oxidation of this compound to dehydro-D-arabinono-1,4-lactone, with the concomitant reduction of oxygen to hydrogen peroxide.[3][4] Understanding the comparative aspects of DALO from different fungal species is vital for elucidating its physiological roles, from antioxidant defense to pathogenicity, and for its potential as a target in drug development.[1][2] This guide provides a comparative analysis of DALO from three key fungal species: Candida albicans, Saccharomyces cerevisiae, and Magnaporthe oryzae.

Biochemical and Kinetic Properties: A Comparative Overview

The biochemical and kinetic parameters of this compound oxidase exhibit notable variations across different fungal species, reflecting their diverse physiological roles and cellular environments. The following table summarizes the key quantitative data for DALO from Candida albicans, Saccharomyces cerevisiae, and Magnaporthe oryzae. Data for S. cerevisiae and M. oryzae are limited in the current literature.

PropertyCandida albicansSaccharomyces cerevisiaeMagnaporthe oryzae
Optimal pH 6.1Data not availableData not available
Optimal Temperature 40°CData not availableData not available
Km (this compound) 44.1 mMData not availableData not available
Vmax Data not availableData not availableData not available
Substrate Specificity This compound, L-galactono-1,4-lactone, L-gulono-1,4-lactone, L-xylono-1,4-lactone[4]This compound, L-galactono-1,4-lactone, L-gulono-1,4-lactone[5]Data not available
Cofactor FAD (covalently bound)FAD[5]FAD (predicted)[1]
Subcellular Localization Mitochondria[1]Mitochondrial outer membrane[5]Mitochondria[1]
Molecular Weight (kDa) ~67 (monomer)61.9 (calculated)59.8 (calculated)

Functional Insights and Significance

In Candida albicans, a pathogenic yeast, DALO is a virulence factor, and its activity is linked to the production of D-erythroascorbic acid, an important antioxidant.[4] The enzyme has been purified and characterized, revealing a single polypeptide chain with a covalently bound FAD cofactor. Its optimal activity is observed at a slightly acidic pH of 6.1 and a temperature of 40°C. The relatively high Km value for its primary substrate suggests that intracellular concentrations of this compound may be significant. The enzyme also displays broad substrate specificity, being able to oxidize other lactones.

For Magnaporthe oryzae, the causal agent of rice blast disease, the DALO homolog, MoAlo1, is crucial for fungal growth, conidiogenesis (the formation of asexual spores), and pathogenicity.[1] Deletion of the gene encoding MoAlo1 leads to increased sensitivity to oxidative stress, highlighting the importance of D-erythroascorbic acid in protecting the fungus from host defense mechanisms. While detailed biochemical characterization is lacking, its localization to the mitochondria is consistent with other fungal DALOs.[1]

Visualizing the Biochemical Context

To better understand the role of this compound oxidase, the following diagrams illustrate the biosynthetic pathway of D-erythroascorbic acid and a general experimental workflow for enzyme characterization.

D_Erythroascorbic_Acid_Biosynthesis D_Arabinose D-Arabinose D_Arabinono_1_4_lactone This compound D_Arabinose->D_Arabinono_1_4_lactone D-arabinose dehydrogenase Dehydro_D_arabinono_1_4_lactone Dehydro-D-arabinono- 1,4-lactone D_Arabinono_1_4_lactone->Dehydro_D_arabinono_1_4_lactone this compound oxidase (DALO) + O2 -> + H2O2 D_Erythroascorbic_Acid D-Erythroascorbic Acid Dehydro_D_arabinono_1_4_lactone->D_Erythroascorbic_Acid Spontaneous reduction

Caption: Biosynthesis of D-Erythroascorbic Acid.

DALO_Characterization_Workflow cluster_purification Enzyme Purification cluster_characterization Biochemical Characterization Cell_Lysate Fungal Cell Lysate Mitochondrial_Fractionation Mitochondrial Fractionation Cell_Lysate->Mitochondrial_Fractionation Solubilization Solubilization with Detergent Mitochondrial_Fractionation->Solubilization Chromatography Chromatography (Ion-exchange, Affinity, etc.) Solubilization->Chromatography Purified_DALO Purified DALO Chromatography->Purified_DALO Enzyme_Assay Enzyme Activity Assay Purified_DALO->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis pH_Optimum pH Optimum Determination Enzyme_Assay->pH_Optimum Temp_Optimum Temperature Optimum Determination Enzyme_Assay->Temp_Optimum Substrate_Specificity Substrate Specificity Enzyme_Assay->Substrate_Specificity

Caption: Experimental Workflow for DALO Characterization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound oxidase.

Enzyme Purification Protocol (Adapted from C. albicans studies)
  • Cell Lysis and Fractionation: Fungal cells are harvested and washed. The cell pellet is resuspended in a suitable buffer and disrupted by mechanical means (e.g., bead beating or French press). The cell lysate is then subjected to differential centrifugation to isolate the mitochondrial fraction.

  • Solubilization: The mitochondrial pellet is resuspended in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize membrane-bound proteins, including DALO.

  • Chromatography: The solubilized protein extract is subjected to a series of chromatographic steps for purification. This may include:

    • Ion-exchange chromatography to separate proteins based on their net charge.

    • Affinity chromatography using a ligand that specifically binds to DALO or its FAD cofactor.

    • Size-exclusion chromatography to separate proteins based on their molecular size.

  • Purity Assessment: The purity of the enzyme at each step is monitored by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay (Spectrophotometric Method)

The activity of this compound oxidase can be determined by monitoring the formation of hydrogen peroxide, a product of the enzymatic reaction.

  • Reaction Mixture: A typical reaction mixture contains:

    • Phosphate buffer at the optimal pH (e.g., 50 mM potassium phosphate buffer, pH 6.1 for C. albicans DALO).

    • This compound (substrate) at a saturating concentration.

    • A suitable chromogenic peroxidase substrate (e.g., o-dianisidine or ABTS).

    • Horseradish peroxidase (HRP).

    • The purified enzyme solution.

  • Assay Principle: The H₂O₂ produced by the DALO-catalyzed reaction is used by HRP to oxidize the chromogenic substrate, resulting in a colored product.

  • Measurement: The rate of formation of the colored product is monitored spectrophotometrically at a specific wavelength (e.g., 460 nm for oxidized o-dianisidine).

  • Calculation of Activity: The enzyme activity is calculated based on the initial rate of the reaction and the molar extinction coefficient of the oxidized chromogen. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Determination of Kinetic Parameters (Km and Vmax)
  • Varying Substrate Concentrations: The enzyme activity is measured at a range of this compound concentrations, while keeping the concentrations of all other components constant.

  • Data Analysis: The initial reaction velocities (V₀) are plotted against the corresponding substrate concentrations ([S]).

  • Michaelis-Menten Plot: The data are fitted to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).

  • Lineweaver-Burk Plot: Alternatively, a double reciprocal plot (1/V₀ vs. 1/[S]) can be used to determine Km and Vmax from the x- and y-intercepts, respectively.

This comparative guide highlights the current understanding of this compound oxidase in different fungal species. While significant progress has been made in characterizing the enzyme from Candida albicans, further research is needed to elucidate the detailed kinetic and structural properties of DALO from other fungi, such as Saccharomyces cerevisiae and Magnaporthe oryzae. Such studies will provide a more complete picture of the enzyme's role in fungal biology and its potential as a therapeutic target.

References

A Comparative Guide: D-arabinono-1,4-lactone and L-galactono-1,4-lactone as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-arabinono-1,4-lactone and L-galactono-1,4-lactone as substrates for key enzymes in vital biosynthetic pathways. This objective analysis, supported by experimental data, aims to inform research and development in enzymology and drug discovery.

Introduction

This compound and L-galactono-1,4-lactone are stereoisomeric sugar lactones that serve as crucial precursors in the biosynthesis of important antioxidant molecules. This compound is the substrate for this compound oxidase (ALO), an enzyme found in some fungi, leading to the production of D-erythroascorbic acid, an analog of vitamin C.[1][2] In contrast, L-galactono-1,4-lactone is the immediate precursor to L-ascorbic acid (vitamin C) in plants, a reaction catalyzed by L-galactono-1,4-lactone dehydrogenase (GLDH).[3][4][5] Understanding the substrate specificity and enzyme kinetics of these reactions is critical for applications ranging from metabolic engineering to the development of novel therapeutics.

Enzyme-Substrate Specificity and Cross-Reactivity

The primary enzymes associated with these substrates are this compound oxidase (ALO) and L-galactono-1,4-lactone dehydrogenase (GLDH). While these enzymes exhibit a high degree of specificity for their respective substrates, instances of cross-reactivity have been observed.

This compound oxidase (ALO) , predominantly found in yeasts such as Candida albicans and Saccharomyces cerevisiae, catalyzes the oxidation of this compound to D-erythroascorbic acid.[1][6][7] Notably, ALO from Candida albicans has been shown to also oxidize L-galactono-1,4-lactone, as well as L-gulono-1,4-lactone, the precursor to vitamin C in the animal biosynthetic pathway.[6][8]

L-galactono-1,4-lactone dehydrogenase (GLDH) is a key enzyme in the plant vitamin C biosynthetic pathway, located in the inner mitochondrial membrane.[4][9] It catalyzes the final step, the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, using cytochrome c as an electron acceptor.[4][10] While highly specific for L-galactono-1,4-lactone, some plant GLDHs have been reported to have limited activity with L-gulono-1,4-lactone.[9][11]

Quantitative Enzyme Kinetics

The following table summarizes the available kinetic parameters for the interaction of this compound and L-galactono-1,4-lactone with their respective enzymes. This data is essential for comparing the efficiency and affinity of these enzyme-substrate interactions.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference
L-galactono-1,4-lactone dehydrogenase (AtGALDH)Arabidopsis thalianaL-galactono-1,4-lactone0.17134[12]
L-galactono-1,4-lactone dehydrogenase (AtGALDH)Arabidopsis thalianaL-gulono-1,4-lactone13.14.0[12]

Biosynthetic Pathways

The roles of this compound and L-galactono-1,4-lactone as enzyme substrates are best understood in the context of their respective biosynthetic pathways.

D-Erythroascorbic Acid Biosynthesis in Yeast

In yeast, D-arabinose is converted to this compound, which is then oxidized by this compound oxidase (ALO) to form D-erythroascorbic acid.[10] This pathway is analogous to the final step of vitamin C synthesis in plants.

D_Erythroascorbic_Acid_Pathway D_arabinose D-Arabinose D_arabinono_lactone This compound D_arabinose->D_arabinono_lactone ... ALO This compound oxidase (ALO) D_arabinono_lactone->ALO D_erythroascorbic_acid D-Erythroascorbic Acid ALO->D_erythroascorbic_acid O2 -> H2O2

Caption: Biosynthesis of D-Erythroascorbic Acid in Yeast.

L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants

The well-established "Smirnoff-Wheeler" pathway in plants culminates in the oxidation of L-galactono-1,4-lactone to L-ascorbic acid by L-galactono-1,4-lactone dehydrogenase (GLDH) in the mitochondria.[13][14][15]

L_Ascorbic_Acid_Pathway GDP_D_mannose GDP-D-Mannose L_galactose L-Galactose GDP_D_mannose->L_galactose ... L_galactono_lactone L-galactono-1,4-lactone L_galactose->L_galactono_lactone ... GLDH L-galactono-1,4-lactone dehydrogenase (GLDH) L_galactono_lactone->GLDH L_ascorbic_acid L-Ascorbic Acid (Vitamin C) GLDH->L_ascorbic_acid Cytochrome c (ox) -> Cytochrome c (red)

Caption: Final Step of L-Ascorbic Acid Biosynthesis in Plants.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme activity. Below are outlines of common experimental protocols for assaying ALO and GLDH.

Assay for this compound oxidase (ALO) Activity

A common method for determining ALO activity is a coupled spectrophotometric assay.

Principle: The hydrogen peroxide produced by the oxidase reaction is used by peroxidase to oxidize a chromogenic substrate, such as o-dianisidine, leading to a measurable color change.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0) containing the substrate (this compound), horseradish peroxidase, and o-dianisidine.

  • Enzyme Addition: Initiate the reaction by adding the purified ALO enzyme or a cell lysate containing the enzyme.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 460 nm for oxidized o-dianisidine) over time.

  • Calculation: Determine the rate of reaction from the linear portion of the absorbance curve and calculate the specific activity using the molar extinction coefficient of the oxidized chromogen.

Assay for L-galactono-1,4-lactone dehydrogenase (GLDH) Activity

GLDH activity is typically measured by monitoring the reduction of its electron acceptor, cytochrome c.

Principle: GLDH catalyzes the transfer of electrons from L-galactono-1,4-lactone to oxidized cytochrome c, resulting in its reduction. The reduced cytochrome c exhibits a characteristic absorbance maximum at 550 nm.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing the substrate (L-galactono-1,4-lactone) and oxidized cytochrome c.[11]

  • Enzyme Addition: Start the reaction by adding the purified GLDH enzyme or mitochondrial protein extract.

  • Spectrophotometric Measurement: Follow the increase in absorbance at 550 nm as cytochrome c is reduced.[11][13]

  • Calculation: Calculate the rate of cytochrome c reduction using its molar extinction coefficient (e.g., 21.1 mM-1cm-1) to determine the enzyme activity. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of ascorbic acid per minute, which corresponds to the reduction of 2 µmol of cytochrome c.[11]

Experimental_Workflow cluster_ALO ALO Activity Assay cluster_GLDH GLDH Activity Assay ALO_RM Prepare Reaction Mixture (Substrate, Peroxidase, Chromogen) ALO_EA Add ALO Enzyme ALO_RM->ALO_EA ALO_SM Spectrophotometric Measurement (e.g., 460 nm) ALO_EA->ALO_SM ALO_Calc Calculate Activity ALO_SM->ALO_Calc GLDH_RM Prepare Reaction Mixture (Substrate, Cytochrome c) GLDH_EA Add GLDH Enzyme GLDH_RM->GLDH_EA GLDH_SM Spectrophotometric Measurement (550 nm) GLDH_EA->GLDH_SM GLDH_Calc Calculate Activity GLDH_SM->GLDH_Calc

Caption: General Experimental Workflows for ALO and GLDH Assays.

Conclusion

This compound and L-galactono-1,4-lactone are key substrates in distinct but analogous biosynthetic pathways leading to important antioxidant molecules. While the primary enzymes, ALO and GLDH, exhibit high specificity for their respective substrates, the potential for cross-reactivity exists. The provided kinetic data and experimental protocols offer a foundation for further research into the catalytic mechanisms and potential applications of these enzymes and their substrates in various fields, including biotechnology and drug development. Further studies to elucidate the kinetic parameters of this compound oxidase would be beneficial for a more complete comparative analysis.

References

A Structural Comparison of D-Arabinono-1,4-lactone with Other Lactones: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed structural analysis of D-arabinono-1,4-lactone in comparison to other significant lactones. By elucidating the subtle yet critical differences in their molecular architecture, this document aims to provide researchers with the foundational knowledge to better understand their chemical reactivity, biological functions, and potential therapeutic applications. The content is structured to explain the rationale behind experimental methodologies and is grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a pentose-derived sugar lactone that holds a significant position in biochemistry and organic synthesis.[1][2][3] It is a key intermediate in various metabolic pathways and serves as a precursor for the synthesis of important biological molecules. In some yeasts, for instance, it is the direct precursor to D-erythroascorbic acid, a C5 analogue of L-ascorbic acid (Vitamin C).[4][5][6] Its five-membered γ-lactone ring is a prevalent structural motif in numerous biologically active compounds, making a thorough structural comparison with other lactones essential for fields ranging from medicinal chemistry to materials science.[7][8]

Core Structural Features and Comparative Analysis

The fundamental structure of this compound features a five-membered ring (a γ-lactone) formed from the intramolecular esterification of D-arabinonic acid.[9] The stereochemistry of its hydroxyl groups is a defining characteristic that dictates its interactions with biological systems. To appreciate its unique properties, a comparison with other well-known lactones such as L-ascorbic acid, glucono-δ-lactone, and L-gulono-1,4-lactone is highly instructive.

Table 1: Comparative Physicochemical Properties of Selected Lactones
PropertyThis compoundL-Ascorbic Acid (Vitamin C)Glucono-δ-lactone
Molar Mass 148.11 g/mol [10]176.12 g/mol 178.14 g/mol [11]
Melting Point 94-100 °C[12]~190 °C (decomposes)150-153 °C[11]
Ring Size 5-membered (γ-lactone)[9]5-membered (γ-lactone)6-membered (δ-lactone)[11]
Key Functional Groups Hydroxyls, γ-lactoneEnediol, Hydroxyls, γ-lactoneHydroxyls, δ-lactone
Water Solubility High[1][3]HighFreely soluble[13]
Structural Distinctions and Their Implications

The primary structural differences between these lactones—ring size, stereochemistry, and the presence of specific functional groups—have profound effects on their chemical and biological behavior.

G1 cluster_arabinono This compound cluster_ascorbic L-Ascorbic Acid cluster_glucono Glucono-δ-lactone arabinono γ-Lactone (5-membered ring) Specific Stereochemistry ascorbic γ-Lactone Enediol Group (Antioxidant) arabinono->ascorbic Same ring type, different functional group glucono δ-Lactone (6-membered ring) Different Stereochemistry arabinono->glucono Different ring size and stereochemistry

Caption: Key structural differences between this compound and related lactones.

Experimental Methodologies for Structural Elucidation

The precise determination of lactone structures relies on a combination of sophisticated analytical techniques. The choice of methodology is guided by the sample's physical state and the required level of structural detail.

Single-Crystal X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction offers unambiguous, high-resolution three-dimensional structural data.[14][15][16][17] This technique is the gold standard for determining bond lengths, bond angles, and absolute stereochemistry.

Experimental Protocol: X-ray Crystallography
  • Crystallization: The initial and often most challenging step is to grow a single crystal of high quality, typically with dimensions greater than 0.1 mm.[14][18] This is commonly achieved through methods like slow evaporation, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion.[14]

  • Data Collection: The crystal is mounted and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots is generated and recorded by a detector.[18]

  • Structure Solution and Refinement: The intensities and positions of the diffracted X-rays are analyzed to solve the "phase problem" and generate an electron density map.[18] From this map, a molecular model is built and refined to best fit the experimental data, yielding the final atomic structure.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution.[19][20][21][22] For carbohydrates and their derivatives like lactones, a suite of 1D and 2D NMR experiments can reveal the complete covalent structure and provide insights into conformational dynamics.[21][22][23]

Experimental Protocol: Structure Elucidation by NMR
  • Sample Preparation: The lactone is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to minimize solvent interference in the ¹H NMR spectrum.

  • 1D NMR (¹H and ¹³C): Initial one-dimensional spectra are acquired to identify the chemical shifts of all proton and carbon atoms, providing a preliminary assessment of the number and types of atoms present.[23]

  • 2D Homonuclear Correlation (e.g., COSY): A Correlation Spectroscopy experiment is performed to establish proton-proton (¹H-¹H) coupling networks, which helps to identify adjacent protons within the molecular structure.[20]

  • 2D Heteronuclear Correlation (e.g., HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.[20]

  • Structure Assembly: By integrating the data from all these experiments, the complete atomic connectivity and stereochemistry of the lactone can be determined.

G2 A Lactone Sample in Deuterated Solvent B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Integration & Analysis C->D E Final Structure Elucidation D->E

Caption: General workflow for determining lactone structure using NMR spectroscopy.

Structure-Function Relationships

The structural variations among these lactones directly translate to differences in their chemical reactivity and biological roles.

  • Ring Size and Stability: The five-membered γ-lactone ring in this compound is generally more stable than a four-membered β-lactone but can exhibit different reactivity compared to the six-membered δ-lactone of glucono-δ-lactone.[9] The latter hydrolyzes in water to form an equilibrium mixture with gluconic acid.[11][13][24] This propensity for ring-opening is a key factor in its use as a food acidulant.[11]

  • Stereochemistry and Enzymatic Recognition: The precise spatial arrangement of hydroxyl groups is critical for enzyme-substrate binding. For instance, this compound oxidase, an enzyme found in yeast, specifically catalyzes the oxidation of this compound to dehydro-D-arabinono-1,4-lactone (D-erythroascorbic acid).[6][25] This enzyme shows different activities with other lactone substrates, highlighting the importance of stereospecificity.[6]

  • Unique Functional Groups: The enediol moiety in L-ascorbic acid is responsible for its potent antioxidant and vitamin properties, a feature absent in this compound. This structural difference is the primary reason for their distinct biological roles.

  • Biological Activity: Recent studies have shown that this compound can be utilized by beneficial gut bacteria such as Bifidobacterium, suggesting it may have prebiotic potential.[7][8] This activity is a direct consequence of its specific carbohydrate structure. In the pathogenic fungus Magnaporthe oryzae, a this compound oxidase is crucial for growth and pathogenicity, indicating the importance of this metabolic pathway in microbial life cycles.[5]

Conclusion

The structural comparison of this compound with other lactones underscores the principle that subtle changes in molecular architecture can lead to significant divergence in chemical properties and biological functions. A comprehensive understanding of these structures, achieved through powerful analytical techniques like X-ray crystallography and NMR spectroscopy, is fundamental for advancing research in drug design, food science, and biotechnology. This guide provides a framework for researchers to appreciate these nuances, enabling more informed decisions in their scientific endeavors.

References

Evaluating the Antioxidant Properties of D-Arabinono-1,4-lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the antioxidant properties of D-Arabinono-1,4-lactone (DAL). As research into novel antioxidant compounds continues to expand, a thorough understanding of their efficacy relative to established standards is crucial. This document summarizes the current understanding of DAL's antioxidant potential, provides quantitative data for benchmark antioxidants, and details the experimental protocols required for its evaluation.

This compound and its Antioxidant Role

Current scientific literature indicates that this compound (DAL) is primarily recognized as a crucial precursor in the biosynthesis of D-erythroascorbic acid (EASC), a five-carbon analog of L-ascorbic acid (Vitamin C).[1][2] The enzyme this compound oxidase catalyzes this conversion.[3][4] EASC itself is known to be an important antioxidant molecule, particularly in yeasts like Saccharomyces cerevisiae.[1][5] Studies have shown that yeast mutants unable to produce EASC from DAL exhibit increased sensitivity to oxidative stress.[1]

Comparative Antioxidant Activity

To provide a benchmark for potential future studies on this compound and its derivative D-erythroascorbic acid, the following table summarizes the antioxidant activity of two widely used standards: L-Ascorbic Acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. The data is presented as IC50 values, which represent the concentration of the antioxidant required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

Antioxidant AssayL-Ascorbic Acid (IC50)Trolox (IC50)D-erythroascorbic acid (IC50)
DPPH Radical Scavenging 3.37 - 4.97 µg/mL[3][6]3.77 - 6.3 µg/mL[1][7]Data Not Available
ABTS Radical Scavenging ~3.5 µg/mL[1]2.34 - 2.93 µg/mL[1][3]Data Not Available

Note: The IC50 values can vary depending on specific experimental conditions, including solvent and reaction time. The values presented are representative ranges found in the literature.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the evaluation process, the following diagrams are provided.

G DAL This compound Enzyme This compound oxidase DAL->Enzyme EASC D-erythroascorbic acid (Antioxidant) Enzyme->EASC Neutralized Neutralized Species EASC->Neutralized ROS Reactive Oxygen Species (ROS) ROS->EASC Scavenging

Biosynthetic pathway of D-erythroascorbic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Prepare Sample Solutions (e.g., DAL, Ascorbic Acid) Mix Mix Sample and Reagent Sample->Mix Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate for a Specified Time Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

General workflow for in vitro antioxidant assays.

Experimental Protocols

The following are detailed methodologies for three common in vitro antioxidant assays that can be used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Reagents:

  • DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 ± 0.2 at 517 nm.[8]

  • Test compound solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or water).

  • Reference standard: Prepare a series of concentrations of L-Ascorbic Acid or Trolox.

Protocol:

  • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

  • Add 100 µL of the DPPH working solution to each well.

  • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.[8]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Reagents:

  • ABTS stock solution: Prepare a 7 mM aqueous solution of ABTS.

  • Potassium persulfate solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • ABTS•+ working solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the solution with ethanol or water to an absorbance of 0.7 ± 0.02 at 734 nm.[3]

  • Test compound and standard solutions: Prepare as described for the DPPH assay.

Protocol:

  • Add 20 µL of the test compound or standard solution to a 96-well plate.

  • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Reagents:

  • Acetate buffer: 300 mM, pH 3.6.

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution: 10 mM TPTZ in 40 mM HCl.

  • Ferric chloride (FeCl₃) solution: 20 mM FeCl₃ in water.

  • FRAP working solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Test compound and standard solutions: Prepare as described previously. A ferrous sulfate (FeSO₄) solution is typically used to create the standard curve.

Protocol:

  • Add 20 µL of the test compound or standard solution to a 96-well plate.

  • Add 180 µL of the freshly prepared FRAP working solution to each well.

  • Incubate the plate at 37°C for 4 to 30 minutes.[2]

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

References

Unveiling the Enzymatic Interactions of D-arabinono-1,4-lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a comparative analysis of the cross-reactivity of D-arabinono-1,4-lactone with various enzymes, supported by available experimental data. This compound, a sugar lactone, is primarily recognized as a key substrate in the biosynthesis of D-erythroascorbic acid, an analogue of Vitamin C found in some fungi.

While extensive cross-reactivity studies across a broad spectrum of enzyme families are not widely documented, existing research on this compound oxidase and related sugar lactones provides valuable insights into its substrate specificity and inhibitory potential. This guide summarizes the quantitative data, details the experimental protocols for assessing these interactions, and visualizes the key enzymatic pathway.

Quantitative Comparison of Enzyme Interactions

The most well-characterized interaction of this compound is with this compound oxidase (EC 1.1.3.37). The following table summarizes the kinetic and inhibition constants for this enzyme with this compound and other structurally similar sugar lactones. This data is crucial for understanding the enzyme's substrate preference and how other lactones can competitively inhibit the reaction.

EnzymeOrganismCompoundInteraction TypeKm (mM)Ki (mM)
This compound oxidaseCandida albicans ATCC 10231This compoundSubstrate44.1[1]-
This compound oxidaseCandida albicans ATCC 10231L-Galactono-1,4-lactoneSubstrate--
This compound oxidaseCandida albicans ATCC 10231L-Gulono-1,4-lactoneSubstrate--
This compound oxidaseCandida albicans ATCC 10231L-Xylono-1,4-lactoneSubstrate--
This compound oxidaseCandida albicans ATCC 10231D-Glucono-1,5-lactoneCompetitive Inhibitor--
This compound oxidaseCandida albicans ATCC 10231L-arabinono-1,4-lactoneCompetitive Inhibitor--
This compound oxidaseCandida albicans ATCC 10231D-Galactono-1,4-lactoneCompetitive Inhibitor--
This compound oxidaseCandida albicans ATCC 10231D-Gulono-1,4-lactoneCompetitive Inhibitor--

Note: Specific Ki values for the competitive inhibitors were not provided in the primary literature. The study indicated competitive inhibition was observed.

Experimental Protocols

The determination of enzyme kinetics and inhibition constants is fundamental to characterizing the interaction between an enzyme and a compound like this compound. Below are detailed methodologies for key experiments.

Enzyme Activity and Inhibition Assay for this compound Oxidase

This protocol is based on the characterization of this compound oxidase from Candida albicans.[1]

1. Enzyme Purification:

  • The enzyme is purified from the mitochondrial fraction of the source organism.

  • Purification steps typically involve solubilization with a detergent (e.g., Triton X-100), ammonium sulphate precipitation, followed by a series of chromatography techniques (anion-exchange, hydrophobic-interaction, gel-filtration, and dye-ligand).

2. Enzyme Activity Assay:

  • The activity of this compound oxidase is measured by monitoring the formation of D-erythroascorbic acid.

  • The reaction mixture contains the purified enzyme, the substrate (this compound), and a suitable buffer (e.g., pH 6.1).

  • The reaction is initiated by the addition of the substrate and incubated at an optimal temperature (e.g., 40°C).

  • The rate of the reaction can be determined by monitoring the change in absorbance at a specific wavelength corresponding to the product or by other analytical methods such as HPLC.

3. Determination of Km:

  • To determine the Michaelis-Menten constant (Km) for this compound, the initial reaction velocities are measured at various substrate concentrations.

  • The data is then plotted (e.g., using a Lineweaver-Burk plot) to calculate the Km value.

4. Inhibition Studies:

  • To assess the inhibitory effect of other sugar lactones, the enzyme activity is measured in the presence of a fixed concentration of this compound and varying concentrations of the potential inhibitor.

  • The type of inhibition (e.g., competitive, non-competitive) is determined by analyzing the changes in Km and Vmax from Lineweaver-Burk plots.

General Protocol for Glycosidase Inhibition Assay

This is a generalized protocol for testing the inhibitory potential of compounds like this compound against glycosidases.

1. Materials:

  • Purified glycosidase (e.g., β-glucosidase, α-glucosidase).

  • Chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase).

  • This compound (as the potential inhibitor).

  • Assay buffer (specific to the optimal pH of the enzyme).

  • 96-well microplate and a microplate reader.

2. Assay Procedure:

  • A solution of the glycosidase in the assay buffer is prepared.

  • Serial dilutions of this compound are prepared.

  • In the wells of the microplate, the enzyme solution and the inhibitor solution (at different concentrations) are pre-incubated for a specific period.

  • The enzymatic reaction is initiated by adding the chromogenic substrate.

  • The plate is incubated at the optimal temperature for the enzyme.

  • The reaction is stopped (e.g., by adding a high pH solution like sodium carbonate).

  • The absorbance of the product (e.g., p-nitrophenol) is measured using a microplate reader at the appropriate wavelength.

3. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of this compound.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

  • To determine the inhibition constant (Ki) and the mode of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.

Visualizing the Enzymatic Pathway

The primary characterized enzymatic pathway involving this compound is its oxidation to D-erythroascorbic acid.

Enzymatic_Pathway cluster_reaction Biosynthesis of D-Erythroascorbic Acid D_arabinono_lactone This compound D_erythroascorbic_acid D-Erythroascorbic Acid D_arabinono_lactone->D_erythroascorbic_acid this compound oxidase (EC 1.1.3.37) Oxygen O₂ Oxygen->D_erythroascorbic_acid H2O2 H₂O₂ D_erythroascorbic_acid->H2O2 byproduct

References

The Pivotal Role of D-arabinono-1,4-lactone in Fungal Pathogenicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms that underpin fungal virulence is paramount in the quest for novel antifungal therapies. This guide provides a comprehensive comparison of fungal strains with and without a functional D-arabinono-1,4-lactone (DAL) pathway, highlighting its critical role in pathogenicity. We present supporting experimental data, detailed protocols for key assays, and visual representations of the associated signaling pathways.

This compound is a key substrate for the enzyme this compound oxidase (ALO), which catalyzes the final step in the biosynthesis of D-erythroascorbic acid (EASC).[1][2][3] EASC is a five-carbon analog of L-ascorbic acid (Vitamin C) and a significant antioxidant in fungi, where Vitamin C is often absent.[4][5][6] The integrity of this biosynthetic pathway is crucial for fungal growth, development, and the ability to cause disease. Disrupting the gene encoding for ALO has been shown to significantly impair fungal virulence and increase sensitivity to oxidative stress, making the DAL-EASC pathway a promising target for antifungal drug development.[4][5][6][7]

Comparative Analysis of Fungal Pathogenicity: Wild-Type vs. ALO Mutants

The targeted disruption of the gene encoding this compound oxidase (ALO) offers a direct method to assess the role of the this compound to D-erythroascorbic acid pathway in fungal pathogenicity. Studies in various fungi, including the rice blast fungus Magnaporthe oryzae and the opportunistic human pathogen Candida albicans, have consistently demonstrated a significant reduction in virulence in ALO mutant strains.

Fungal SpeciesMutant StrainKey Phenotypic ChangesQuantitative Impact on PathogenicityReference
Magnaporthe oryzaeΔMoalo1Defective vegetative growth, reduced conidiogenesis, increased sensitivity to H₂O₂, impaired appressorium penetration.Deeply reduced pathogenicity on rice; restoration of pathogenicity upon exogenous EASC application.[4][5][6]
Candida albicansALO1 disruptionAbolished this compound oxidase activity, impaired D-erythroascorbic acid production.Considered a virulence factor enhancing pathogenicity.[1]
Leishmania donovaniΔALOTransient growth defect, reduced ascorbate levels, increased susceptibility to oxidative stress.Reduced survival in mouse macrophages and impaired in vivo infectivity.[7]

Signaling Pathway and Experimental Workflow

The biosynthesis of EASC from DAL is a critical step for fungal antioxidant defense, which is essential for overcoming host immune responses. The following diagrams illustrate the signaling pathway and a general workflow for investigating the role of this pathway in fungal pathogenicity.

DAL_EASC_Pathway Biosynthesis of D-erythroascorbic acid (EASC) DAL This compound ALO This compound oxidase (ALO) DAL->ALO O2 O₂ O2->ALO EASC D-erythroascorbic acid (EASC) ALO->EASC H2O2 H₂O₂ ALO->H2O2 Antioxidant_Defense Antioxidant Defense EASC->Antioxidant_Defense Pathogenicity Fungal Pathogenicity Antioxidant_Defense->Pathogenicity

EASC Biosynthesis Pathway.

Experimental_Workflow Workflow for Assessing DAL's Role in Pathogenicity cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo/Ex Vivo Analysis Gene Disruption Targeted Gene Disruption of ALO Growth Assays Vegetative Growth Assays Gene Disruption->Growth Assays Stress Assays Oxidative Stress Sensitivity Assays Gene Disruption->Stress Assays Biochemical Assays EASC Quantification Gene Disruption->Biochemical Assays Pathogenicity Assays Infection of Host (e.g., rice, barley, macrophages) Gene Disruption->Pathogenicity Assays Virulence Assessment Quantification of Disease (e.g., lesion size, fungal load) Pathogenicity Assays->Virulence Assessment

References

Unraveling Ascorbic Acid Synthesis: A Comparative Guide to Transcriptomic Analyses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic regulation of ascorbic acid (Vitamin C) is crucial for advancements in nutritional improvement and therapeutic applications. This guide provides an objective comparison of findings from various comparative transcriptomic analyses of genes involved in the ascorbic acid pathways, supported by experimental data and detailed methodologies.

Ascorbic acid (AsA) is a vital antioxidant in both plants and animals, playing a key role in detoxifying reactive oxygen species (ROS), regulating cell growth, and acting as an enzyme cofactor.[1][2][3] While most animals can synthesize their own Vitamin C, humans have lost this ability due to a mutation in the gene encoding L-gulono-gamma-lactone oxidase (GULO), the final enzyme in the vertebrate AsA biosynthesis pathway.[4][5][6] Consequently, humans must obtain this essential nutrient from dietary sources, primarily fruits and vegetables.[2][5]

Plants utilize several pathways for AsA biosynthesis, with the L-galactose pathway being the most predominant and well-elucidated.[1][5][7] Transcriptomic studies, particularly those employing RNA sequencing (RNA-seq), have become instrumental in identifying key genes and regulatory networks that control AsA accumulation in various plant species.[2][8] These analyses compare gene expression levels across different species, tissues, developmental stages, or in response to environmental stimuli to pinpoint critical genetic determinants of AsA content.[9][10][11]

Comparative Gene Expression in Ascorbic Acid Biosynthesis

Transcriptomic studies have consistently highlighted a set of core genes within the L-galactose pathway that are strongly correlated with AsA accumulation. The table below summarizes key findings from comparative analyses in different plant species, showcasing differentially expressed genes (DEGs) that are pivotal in regulating Vitamin C levels.

Species Comparison / ConditionKey Upregulated Genes in High-AsA Variety/TissueKey Downregulated Genes in High-AsA Variety/TissueFold Change (approx.)Primary Biosynthesis Pathway ImplicatedReference
Actinidia latifolia (high-AsA) vs. A. rufa (low-AsA)GGP3 (GDP-L-galactose phosphorylase-3)-2.0-6.4 (in OE lines)L-galactose[1][12]
Cucumber (Cucumis sativus) Exocarp/Endocarp vs. MesocarpPMM , GME , DHAR -Higher expression in exocarp/endocarpL-galactose & Recycling[13][14]
Pepper (Capsicum annuum) Fruit DevelopmentGGP2 , GME1/2 , GalLDH Genes from alternative pathways showed low expressionConstitutively high expressionL-galactose[5]
Strawberry (Fragaria × ananassa) Ripening FruitGalUR (D-galacturonate reductase)Most genes in the D-Man/L-Gal pathway-D-galacturonate[15]
Sweet Orange (Citrus sinensis) VarietiesGME , GGP GLDH , GalUr12 , APX2 , DHAR3 (in lower AsA varieties)-L-galactose, L-gulose, Myo-inositol[16]

This table represents a synthesis of data from multiple studies. Fold changes can vary based on the specific experimental conditions and methods of quantification.

Key Regulatory Genes and Transcription Factors

Several genes have been repeatedly identified as critical control points in the AsA biosynthesis network:

  • GDP-L-galactose phosphorylase (GGP): Often considered a rate-limiting step, the expression of GGP is frequently correlated with high levels of AsA.[1][10] Overexpression of GGP3 in kiwifruit led to a 2.0- to 6.4-fold increase in AsA content.[12]

  • GDP-D-mannose-3',5'-epimerase (GME): This enzyme catalyzes a key conversion step in the L-galactose pathway and its expression is often upregulated in tissues with high AsA accumulation.[5][13]

  • L-galactose dehydrogenase (GalDH) and L-galactono-1,4-lactone dehydrogenase (GalLDH): These enzymes are involved in the final steps of the L-galactose pathway.[5][16]

Recent research has also shed light on the role of transcription factors in modulating the expression of these biosynthetic genes. For instance, in kiwifruit, the transcription factors AcESE3 and AcMYBR were found to interact with the promoter of AcGGP3, suggesting a complex regulatory network.[1][12] In cucumber, ethylene-responsive transcription factors (ERFs) were found to be correlated, both positively and negatively, with key AsA biosynthesis and recycling genes.[13][14]

Experimental Protocols

The following outlines a generalized methodology for a comparative transcriptomic analysis of ascorbic acid pathway genes, based on protocols cited in the referenced literature.

1. Plant Material and RNA Extraction:

  • Select plant tissues from different species, varieties, or developmental stages with known variations in ascorbic acid content.

  • Immediately freeze the collected samples in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA using a commercially available kit (e.g., TRIzol reagent or a plant RNA purification kit) following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer to ensure high-purity RNA for library construction.

2. Library Preparation and RNA Sequencing (RNA-seq):

  • Enrich for mRNA from the total RNA samples using oligo(dT) magnetic beads.

  • Fragment the purified mRNA into smaller pieces.

  • Synthesize first- and second-strand cDNA from the fragmented mRNA templates.

  • Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

  • Amplify the ligated products via PCR to create the final cDNA library.

  • Sequence the prepared libraries on an Illumina sequencing platform (e.g., HiSeq 2000 or NovaSeq).[2]

3. Bioinformatic Analysis of Transcriptome Data:

  • Quality Control: Filter the raw sequencing reads to remove low-quality reads, adapters, and reads with a high percentage of unknown bases.

  • Read Mapping: Align the high-quality reads to a reference genome using software like HISAT2 or STAR.[1][10]

  • Gene Expression Quantification: Calculate the expression level of each gene, typically as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the comparison groups using packages like DESeq2 or edgeR. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1) are considered DEGs.

  • Functional Annotation and Pathway Analysis: Annotate the DEGs using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways.[17]

4. Validation of Gene Expression:

  • Validate the expression patterns of key DEGs identified from the RNA-seq data using quantitative real-time PCR (qRT-PCR).[14]

  • Design gene-specific primers for the target genes and a suitable internal control (housekeeping) gene.

  • Perform the qRT-PCR reactions and analyze the relative gene expression using the 2-ΔΔCt method.

Visualizing Ascorbic Acid Pathways and Experimental Workflows

To better illustrate the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

Ascorbic_Acid_Biosynthesis_Pathway cluster_L_Galactose L-Galactose Pathway cluster_Recycling AsA-GSH Cycle (Recycling) F6P Fructose-6-P M6P Mannose-6-P F6P->M6P PMI M1P Mannose-1-P M6P->M1P PMM GDP_M GDP-Mannose M1P->GDP_M GMP GDP_L_Gal GDP-L-Galactose GDP_M->GDP_L_Gal GME L_Gal_1P L-Galactose-1-P GDP_L_Gal->L_Gal_1P GGP L_Gal L-Galactose L_Gal_1P->L_Gal GPP L_GalL L-Galactono-1,4-lactone L_Gal->L_GalL GalDH AsA Ascorbic Acid L_GalL->AsA GalLDH AsA_recycle Ascorbic Acid MDHA MDHA AsA_recycle->MDHA APX DHA DHA MDHA->DHA DHA->AsA_recycle DHAR GSH GSH GSSG GSSG GSH->GSSG Comparative_Transcriptomics_Workflow cluster_wet_lab Wet Lab Experiments cluster_bioinformatics Bioinformatic Analysis cluster_validation Validation Sample Sample Collection (e.g., High vs. Low AsA) RNA_Ext Total RNA Extraction Sample->RNA_Ext QC1 RNA Quality Control RNA_Ext->QC1 Lib_Prep mRNA Library Preparation QC1->Lib_Prep Seq High-Throughput Sequencing (RNA-seq) Lib_Prep->Seq Raw_Data Raw Sequencing Reads Seq->Raw_Data QC2 Data Quality Control (Filtering) Raw_Data->QC2 Mapping Read Mapping to Reference Genome QC2->Mapping Quant Gene Expression Quantification Mapping->Quant DEG_Analysis Differential Expression Analysis Quant->DEG_Analysis Annotation Functional Annotation (GO, KEGG) DEG_Analysis->Annotation Candidate_Genes Identify Candidate Genes Annotation->Candidate_Genes qRT_PCR qRT-PCR Validation Candidate_Genes->qRT_PCR

References

D-arabinono-1,4-lactone: A Novel Prebiotic for Bifidobacterium Proliferation? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic potential of D-arabinono-1,4-lactone in promoting the proliferation of Bifidobacterium, a genus of beneficial bacteria crucial for gut health. The performance of this compound is evaluated against established prebiotics such as fructooligosaccharides (FOS), galactooligosaccharides (GOS), and inulin, supported by available experimental data. Detailed experimental protocols and metabolic pathway visualizations are included to facilitate further research and development.

Comparative Analysis of Prebiotic Activity

Recent research has demonstrated that this compound can be utilized by Bifidobacterium species, leading to their proliferation and the production of lactic acid, a key metabolite indicative of bifidobacterial activity.[1] This suggests its potential as a novel prebiotic.

Quantitative Data on Bifidobacterium Proliferation

The following tables summarize the available quantitative data on the effect of this compound and other common prebiotics on the growth of various Bifidobacterium species. It is important to note that the data are compiled from different studies with varying experimental conditions.

Table 1: Effect of this compound on Bifidobacterium Growth (Normalized Optical Density)

Bifidobacterium SpeciesSubstrateNormalized Optical Density (OD660) vs. Glucose
B. breveThis compound~0.8
Sodium Gluconate~0.8
No Sugar Control~0.1
B. catenulatumThis compound~0.6
Sodium Gluconate~0.6
No Sugar Control~0.1
B. pseudocatenulatumThis compound~0.7
Sodium Gluconate~0.7
No Sugar Control~0.1

Data adapted from Usuki et al. (2025). The study showed a significant increase in bacterial concentration with this compound compared to the no-sugar control (p < 0.05).[1]

Table 2: Lactic Acid Production by Bifidobacterium breve in the Presence of this compound

SubstrateLactic Acid Concentration (mmol/L)
This compound2.5
Sodium Gluconate4.0
Glucose6.0
No Sugar Control1.5

Data adapted from Usuki et al. (2025).[1]

Table 3: Comparative Growth of Bifidobacterium on Various Prebiotics (Data from Multiple Studies)

Bifidobacterium SpeciesPrebioticGrowth MeasurementResult
B. animalis subsp. lactisFOSSpecific Growth Rate (h⁻¹)0.023
B. animalis subsp. lactisGOSSpecific Growth Rate (h⁻¹)0.008
B. animalis subsp. lactisInulinSpecific Growth Rate (h⁻¹)0.010
B. longumFOSFinal OD600~1.2
B. longumInulinFinal OD600~0.4
B. adolescentisFOSFinal OD600~1.3
B. adolescentisInulinFinal OD600~1.1

Note: The data in Table 3 are compiled from different studies and are not directly comparable due to variations in experimental conditions. They are presented to provide a general overview of the efficacy of other prebiotics.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and other prebiotics.

In Vitro Cultivation and Growth Measurement of Bifidobacterium

1. Bacterial Strains and Culture Conditions:

  • Bifidobacterium species (e.g., B. breve, B. longum, B. catenulatum) are typically obtained from culture collections.

  • Strains are cultured in a suitable medium such as modified MRS (de Man, Rogosa and Sharpe) broth supplemented with 0.05% L-cysteine-HCl to ensure anaerobic conditions.

  • Incubation is carried out at 37°C in an anaerobic chamber or using anaerobic gas packs.

2. Preparation of Test Substrates:

  • This compound, FOS, GOS, and inulin are dissolved in the culture medium to the desired concentration (e.g., 1% w/v) and filter-sterilized.

  • A medium with glucose serves as a positive control, and a medium without any added carbohydrate serves as a negative control.

3. Measurement of Bacterial Growth:

  • Optical Density (OD): Bacterial growth is monitored by measuring the optical density of the culture at a wavelength of 600 nm or 660 nm at regular intervals.

  • Viable Cell Counting: The number of viable bacteria is determined by serial dilution and plating on a selective agar medium, such as Bifidobacteria-selective medium (BSM). Plates are incubated anaerobically, and colonies are counted to determine colony-forming units per milliliter (CFU/mL).

4. Analysis of Metabolites:

  • The production of short-chain fatty acids (SCFAs), such as lactic acid and acetic acid, is quantified using High-Performance Liquid Chromatography (HPLC).

Signaling Pathways and Metabolism

The exact metabolic pathway for this compound in Bifidobacterium has not been fully elucidated. However, based on the metabolism of similar compounds like gluconolactone and the central carbohydrate metabolism in bifidobacteria, a putative pathway can be proposed.

Putative Metabolic Pathway for this compound in Bifidobacterium

This compound is likely hydrolyzed to D-arabinonic acid, which is then phosphorylated and enters the pentose phosphate pathway, a part of the "bifid shunt," the central metabolic pathway in Bifidobacterium.

Caption: Putative metabolic pathway of this compound in Bifidobacterium.

Experimental Workflow for Assessing Prebiotic Effects

The following diagram illustrates a typical workflow for evaluating the prebiotic potential of a novel compound like this compound.

Experimental_Workflow cluster_0 In Vitro Fermentation cluster_1 Data Analysis Strain Bifidobacterium Strain (e.g., B. breve) Culture Anaerobic Culture (Modified MRS + Cysteine) Strain->Culture Incubation Incubation (37°C, 24-48h) Culture->Incubation Substrates Test Substrates (this compound, FOS, Glucose, Control) Substrates->Culture OD Growth Measurement (OD600/660) Incubation->OD CFU Viable Cell Count (CFU/mL) Incubation->CFU HPLC Metabolite Analysis (Lactic Acid, SCFAs) Incubation->HPLC Comparison Comparative Analysis OD->Comparison CFU->Comparison HPLC->Comparison

Caption: Experimental workflow for evaluating prebiotic activity.

Conclusion

The available evidence suggests that this compound is a promising prebiotic candidate that can be utilized by several Bifidobacterium species, leading to their growth and the production of beneficial metabolites like lactic acid.[1] While direct quantitative comparisons with established prebiotics like FOS and GOS are limited by the lack of studies under identical conditions, the initial findings are encouraging. Further research is warranted to conduct direct comparative studies to fully elucidate the prebiotic efficacy of this compound and to unravel the specific metabolic pathways involved in its utilization by Bifidobacterium. This will be crucial for its potential application in functional foods and therapeutic formulations aimed at modulating the gut microbiota.

References

Safety Operating Guide

Proper Disposal of D-Arabinono-1,4-lactone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of D-Arabinono-1,4-lactone, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to handle the substance in accordance with standard laboratory safety practices. Based on available safety information, this compound is classified as a combustible solid. Appropriate personal protective equipment (PPE) should be worn at all times to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Suitable chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat.

In the event of a spill, the solid material should be carefully swept up to avoid generating dust and placed into a designated, sealed container for disposal. The spill area should then be thoroughly decontaminated.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1][3]

Step 1: Waste Identification and Segregation

  • Waste Classification: Treat this compound waste as hazardous chemical waste. This is a precautionary measure in the absence of a complete hazard profile and aligns with best practices for managing laboratory chemicals.

  • Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated waste container.[2][4] It is crucial to prevent the mixing of incompatible waste streams. Avoid mixing this compound waste with strong acids, bases, or oxidizing agents.[1][2]

Step 2: Containerization and Labeling

  • Container Selection: Use a compatible, leak-proof container with a secure lid for waste collection.[1][5] High-density polyethylene (HDPE) containers are often a suitable choice for solid chemical waste.

  • Labeling: Immediately upon adding waste to the container, affix a hazardous waste label provided by your institution's EHS department. The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste."[2]

    • The full chemical name: "this compound." Avoid using abbreviations.[2]

    • The accumulation start date (the date the first waste was added to the container).[2]

    • The specific hazards associated with the chemical (e.g., "Combustible Solid").

    • The location where the waste was generated (e.g., building and room number).[2]

Step 3: Storage of Chemical Waste

  • Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and sources of ignition. Keep the container closed except when adding waste.[5]

  • Secondary Containment: It is best practice to use secondary containment for all chemical waste containers to prevent the spread of material in case of a leak.[5]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Once the waste container is full or if the accumulation time limit set by your institution is approaching, contact your EHS department to arrange for a waste pickup.[5]

  • Professional Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal service in accordance with all federal, state, and local regulations.[6][7]

Step 5: Decontamination of Empty Containers and Labware

  • Empty Containers: Empty containers that originally held this compound should be triple-rinsed with a suitable solvent (e.g., water, as it is soluble).[1][4][8] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1][4] After triple-rinsing and allowing the container to dry, deface the original label, and it may then be disposed of according to your institution's guidelines for clean glassware or plastic.

  • Reusable Labware: Any reusable labware that has come into contact with this compound should be decontaminated. This involves a pre-cleaning to physically remove residue, followed by a solvent rinse (with the rinsate collected as hazardous waste), and then a final wash with soap and water.[2]

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name This compound
Synonyms D-Arabinonic acid γ-lactone, D-Arabonic acid-1,4-lactone
CAS Number 2782-09-4
Molecular Formula C₅H₈O₅
Molecular Weight 148.11 g/mol
Appearance White crystals
Melting Point 94 - 100 °C (201 - 212 °F)
Storage Temperature -20°C
Storage Class 11 - Combustible Solids

Data sourced from Sigma-Aldrich product information page.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify segregate Segregate Waste: - Solid Waste - Contaminated PPE - Liquid Rinsate classify->segregate containerize Use Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store full Container Full or Time Limit Reached? store->full full->store No ehs Contact EHS for Waste Pickup full->ehs Yes disposal Professional Disposal by Licensed Vendor ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Precautions for D-Arabinono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

D-Arabinono-1,4-lactone is a combustible solid requiring careful handling to prevent dust formation and potential ignition.[1] Appropriate personal protective equipment (PPE) is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The minimum recommended personal protective equipment for handling this compound includes eyeshields, gloves, and respiratory protection.[1]

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against dust particles and potential splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use and follow proper removal techniques to avoid skin contact.
Respiratory Protection N95 (US) or equivalent respiratorNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1] A particle filter is a suitable alternative for low-risk situations.[2]
Body Protection Standard laboratory coatRequired to protect personal clothing from contamination. A chemical-resistant apron may be worn over the lab coat for added protection during procedures with a higher risk of spills.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The designated work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Handling: Use the smallest amount of the chemical necessary for the experiment. Avoid actions that could generate dust, such as vigorous shaking or scraping.

  • Storage: Store this compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, wipes, and disposable labware, must be segregated as hazardous waste.

  • Containerization: Use a compatible, leak-proof container with a secure lid for all solid waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Contain: For a small spill of solid material, carefully cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent and dispose of all cleaning materials as hazardous waste.

Below is a workflow for the proper donning of Personal Protective Equipment when handling this compound.

PPE_Workflow A Start: Prepare for Handling B Don Lab Coat A->B Step 1 C Don N95 Respirator B->C Step 2 D Don Eye Protection (Goggles/Face Shield) C->D Step 3 E Don Gloves (Nitrile/Neoprene) D->E Step 4 F End: Ready for Safe Handling E->F Final Check

Caption: PPE Donning Sequence for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Arabinono-1,4-lactone
Reactant of Route 2
D-Arabinono-1,4-lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.